molecular formula C3H7NO2 B12419846 L-Alanine-2-13C,15N

L-Alanine-2-13C,15N

货号: B12419846
分子量: 91.08 g/mol
InChI 键: QNAYBMKLOCPYGJ-CJQZVISGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(2S)-2-(15N)azanyl(213C)propanoic acid is a chiral, stable isotope-labeled analog of the fundamental amino acid alanine, specifically enriched with Carbon-13 (13C) at the 2-position and Nitrogen-15 (15N) on the azanyl (amino) group. This high-purity compound serves as a critical tool in quantitative mass spectrometry-based proteomics, where it is used as an internal standard for the accurate quantification of proteins and metabolites, effectively correcting for instrumental variability. In metabolic research, this labeled amino acid is utilized to trace metabolic pathways and fluxes, providing insights into cellular energy production and amino acid metabolism through techniques like GC-MS and LC-MS. Its application extends to the detailed study of enzyme mechanisms and kinetics, particularly for transaminases and racemases, where the isotopic labels allow researchers to track the fate of specific atoms during biochemical transformations. The structural similarity of this compound to propanoic acid, a simple carboxylic acid, and its derivatives provides a basis for its behavior in biological systems . As with other research compounds such as pyruvic acid, its utility lies in its role as a biochemical intermediate . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle the material with care, adhering to their institution's safety protocols for chemical substances.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C3H7NO2

分子量

91.08 g/mol

IUPAC 名称

(2S)-2-(15N)azanyl(213C)propanoic acid

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i2+1,4+1

InChI 键

QNAYBMKLOCPYGJ-CJQZVISGSA-N

手性 SMILES

C[13C@@H](C(=O)O)[15NH2]

规范 SMILES

CC(C(=O)O)N

产品来源

United States

Foundational & Exploratory

L-Alanine-2-13C,15N: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Properties, Applications, and Experimental Methodologies of L-Alanine-2-13C,15N for Researchers, Scientists, and Drug Development Professionals.

This compound is a stable isotope-labeled form of the non-essential amino acid L-alanine. In this molecule, the carbon atom at the second position (C2 or α-carbon) is replaced by its heavy isotope, carbon-13 (¹³C), and the nitrogen atom of the amino group is substituted with nitrogen-15 (B135050) (¹⁵N). This dual labeling makes it a powerful tool in metabolic research, proteomics, and drug development, where it serves as a tracer to elucidate biochemical pathways and quantify metabolic fluxes. Unlike radioactive isotopes, stable isotopes are non-radioactive and do not decay, making them safe for use in a wide range of experimental settings, including in vivo studies.[1][2]

The chemical properties of this compound are nearly identical to those of its unlabeled counterpart, L-alanine, allowing it to be metabolized by cells in the same manner. However, its increased mass due to the presence of ¹³C and ¹⁵N isotopes allows it to be distinguished from the endogenous, unlabeled L-alanine pool by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

Chemical Structure

The chemical structure of this compound is depicted below. The isotopic labels are specifically positioned at the α-carbon and the amino group.

Linear Formula: CH₃¹³CH(¹⁵NH₂)CO₂H

SMILES: C--INVALID-LINK--C(O)=O

InChI Key: QNAYBMKLOCPYGJ-GMWHYDPQSA-N

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₃H₇NO₂
Molecular Weight 91.08 g/mol
CAS Number 285977-86-8
Appearance White to off-white solid
Isotopic Purity (¹³C) Typically ≥99 atom %
Isotopic Purity (¹⁵N) Typically ≥98 atom %
Melting Point 314.5 °C (decomposes)
Synonyms (2R)-2-(¹⁵N)azanyl(2¹³C)propanoic acid, L-2-Aminopropionic acid-2-¹³C,¹⁵N

Experimental Protocols

This compound is primarily utilized in metabolic flux analysis (MFA) and biomolecular NMR studies. Below are detailed methodologies for these key applications.

Metabolic Flux Analysis using LC-MS

Metabolic flux analysis with this compound allows for the quantification of the rate of metabolic reactions in a biological system.[3] The labeled alanine (B10760859) is introduced into cell culture, and its incorporation into downstream metabolites is tracked by Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Cell Culture and Labeling:

  • Culture cells of interest in standard growth medium to the desired confluence (typically mid-log phase).

  • Prepare a labeling medium by supplementing L-alanine-free medium with a known concentration of this compound. The concentration should be similar to that of L-alanine in the standard medium to avoid metabolic perturbations.

  • Aspirate the standard medium, wash the cells once with sterile phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.

  • Incubate the cells for a predetermined period to allow for the incorporation of the labeled alanine into cellular metabolites. The incubation time should be optimized to achieve isotopic steady-state.[3]

2. Metabolite Extraction:

  • To quench metabolism, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

  • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and scrape them from the culture dish.

  • Transfer the cell suspension to a microcentrifuge tube and vortex thoroughly.

  • Incubate on dry ice for 10 minutes, followed by thawing on ice. Repeat this freeze-thaw cycle twice to ensure complete cell lysis.

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cell debris.[4]

  • Transfer the supernatant containing the metabolites to a new tube and dry it under a vacuum or nitrogen stream. Store the dried extracts at -80°C until analysis.

3. LC-MS Analysis:

  • Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).

  • Use a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) for accurate mass measurements of isotopologues.[5]

  • Separate the metabolites using a suitable liquid chromatography method, such as reversed-phase or hydrophilic interaction liquid chromatography (HILIC).

  • Analyze the samples in full scan mode to detect all isotopologues of the metabolites of interest.

4. Data Analysis:

  • Process the raw LC-MS data using software such as Xcalibur, MassHunter, or open-source platforms like XCMS to perform peak picking, retention time alignment, and integration of peak areas for each isotopologue.[5]

  • Correct the data for the natural abundance of stable isotopes to accurately determine the fractional enrichment from the this compound tracer.[5]

  • Use the corrected isotopic labeling patterns to calculate metabolic fluxes through computational modeling.

Protein NMR Spectroscopy

Uniform or selective labeling of proteins with ¹³C and ¹⁵N is a cornerstone of modern biomolecular NMR, enabling the determination of protein structure and dynamics.[6] this compound can be used for residue-specific labeling to simplify complex spectra and probe specific sites within a protein.

1. Protein Expression and Labeling:

  • For uniform labeling, express the protein of interest in a bacterial strain (e.g., E. coli BL21(DE3)) grown in M9 minimal medium.[1]

  • The minimal medium should contain ¹⁵NH₄Cl as the sole nitrogen source and ¹³C-glucose as the sole carbon source to achieve uniform incorporation of ¹⁵N and ¹³C.[6]

  • For selective labeling with this compound, use an auxotrophic bacterial strain that cannot synthesize alanine. Grow the cells in a minimal medium containing unlabeled glucose and ¹⁵NH₄Cl, supplemented with this compound.

  • Grow a starter culture overnight in a rich medium (e.g., LB).

  • Inoculate the minimal labeling medium with the starter culture and grow the cells at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue to grow the cells, often at a lower temperature (e.g., 18-25°C) overnight to improve protein folding.[1]

2. Protein Purification:

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or high-pressure homogenization.

  • Purify the labeled protein from the cell lysate using standard chromatography techniques, such as affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography.

3. NMR Data Acquisition:

  • Prepare the NMR sample by dissolving the purified, labeled protein in a suitable buffer, typically containing 10% D₂O for the lock signal.

  • Acquire a series of multidimensional NMR experiments, such as ¹H-¹⁵N HSQC, ¹H-¹³C HSQC, and triple-resonance experiments (e.g., HNCA, HN(CO)CA, HNCACB), to assign the backbone and side-chain resonances.[7]

4. NMR Data Analysis:

  • Process the NMR data using software such as NMRPipe.

  • Analyze the processed spectra using software like SPARKY or CARA to pick peaks and assign the chemical shifts of the atoms in the protein.

  • Use the assigned chemical shifts and other NMR parameters (e.g., nuclear Overhauser effects, scalar couplings) to determine the three-dimensional structure and study the dynamics of the protein.

Mandatory Visualizations

Below are diagrams illustrating a key metabolic pathway involving alanine and a typical experimental workflow for stable isotope tracing.

Glucose_Alanine_Cycle cluster_muscle Muscle cluster_liver Liver Muscle_Glucose Glucose Muscle_Pyruvate Pyruvate Muscle_Glucose->Muscle_Pyruvate Glycolysis Muscle_Alanine Alanine Muscle_Pyruvate->Muscle_Alanine Alanine Aminotransferase Blood_Alanine Alanine in Blood Muscle_Alanine->Blood_Alanine Muscle_Amino_Acids Amino Acids Muscle_Glutamate Glutamate Muscle_Amino_Acids->Muscle_Glutamate Transamination alpha_KG_muscle α-Ketoglutarate Muscle_Glutamate->alpha_KG_muscle Liver_Alanine Alanine Liver_Pyruvate Pyruvate Liver_Alanine->Liver_Pyruvate Alanine Aminotransferase Liver_Glucose Glucose Liver_Pyruvate->Liver_Glucose Gluconeogenesis Blood_Glucose Glucose in Blood Liver_Glucose->Blood_Glucose Urea Urea Liver_Glutamate Glutamate Liver_Glutamate->Urea Urea Cycle alpha_KG_liver α-Ketoglutarate alpha_KG_liver->Liver_Glutamate Blood_Glucose->Muscle_Glucose Isotope_Tracing_Workflow start Start: Cell Culture labeling Isotope Labeling with This compound start->labeling quench Metabolism Quenching labeling->quench Incubation extraction Metabolite Extraction quench->extraction analysis LC-MS Analysis extraction->analysis data_proc Data Processing and Natural Abundance Correction analysis->data_proc mfa Metabolic Flux Analysis data_proc->mfa end End: Flux Map mfa->end

References

The Core Principles of Utilizing L-Alanine-2-13C,15N as a Metabolic Tracer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical applications of L-Alanine-2-13C,15N as a dual-isotope tracer in metabolic research. By simultaneously labeling both the carbon backbone and the amino group, this tracer offers a powerful tool to dissect the intricate interplay between carbon and nitrogen metabolism in various biological systems, from cell cultures to in vivo models.

Core Concepts: Tracing Carbon and Nitrogen in Unison

The utility of this compound lies in its ability to concurrently track the metabolic fate of both the carbon skeleton and the nitrogen atom of alanine (B10760859).[1] Alanine is a non-essential amino acid that occupies a central position in metabolism, linking glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid biosynthesis.[2] Its reversible transamination to pyruvate (B1213749) places it at a critical metabolic node.

By introducing this compound into a biological system, researchers can quantitatively measure the flux of both carbon and nitrogen through key metabolic pathways. The stable isotopes, Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), are non-radioactive and can be detected and quantified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3] The distinct mass shift imparted by these heavy isotopes allows for the precise tracking of their incorporation into downstream metabolites.[4]

Key Metabolic Pathways Illuminated by this compound

The dual labels of this tracer enable the investigation of several critical metabolic pathways:

  • Alanine Aminotransferase (ALT) and Pyruvate Metabolism: The tracer is readily converted to M+1 pyruvate (pyruvate with one ¹³C atom at the C2 position) and the ¹⁵N is transferred to α-ketoglutarate to form glutamate (B1630785). This allows for the direct measurement of flux through the ALT reaction and provides a labeled pool of pyruvate to trace its subsequent metabolic fates.[2][5]

  • Tricarboxylic Acid (TCA) Cycle: The ¹³C-labeled pyruvate can enter the TCA cycle via pyruvate dehydrogenase (PDH) or pyruvate carboxylase (PC), leading to labeled intermediates that can be tracked to assess TCA cycle activity and anaplerosis.[2]

  • Gluconeogenesis: The labeled pyruvate can serve as a precursor for gluconeogenesis, the synthesis of glucose from non-carbohydrate sources.[6][7] Tracing the ¹³C label into glucose provides a quantitative measure of gluconeogenic flux.

  • Amino Acid Metabolism: The ¹³C carbon skeleton and the ¹⁵N amino group can be traced into other amino acids through transamination and other biosynthetic reactions, providing insights into amino acid metabolism and nitrogen balance.[8]

Experimental Design and Protocols

A typical stable isotope tracing experiment using this compound involves several key steps. The following protocols provide a generalized framework for cell culture and in vivo experiments.

In Vitro Labeling Protocol for Cell Culture

This protocol outlines a general workflow for a labeling experiment in cultured cells.

  • Cell Culture and Seeding:

    • Culture cells of interest in standard growth medium to the desired confluency.

    • Seed cells in multi-well plates or flasks at a density that allows for logarithmic growth during the labeling period.

  • Isotope Labeling:

    • Prepare a labeling medium by supplementing base medium (e.g., DMEM without alanine) with this compound at a known concentration. The concentration should be optimized based on the cell type and experimental goals.

    • Remove the standard growth medium and wash the cells with phosphate-buffered saline (PBS).

    • Replace the PBS with the prepared labeling medium.

    • Incubate the cells for a predetermined period to allow for the tracer to be incorporated into intracellular metabolites and reach a metabolic steady state.[9]

  • Metabolism Quenching and Metabolite Extraction:

    • Rapidly quench metabolic activity to prevent further enzymatic reactions. This can be achieved by aspirating the labeling medium and immediately adding a cold quenching solution, such as 80% methanol (B129727) pre-chilled to -80°C.[1]

    • Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

    • Perform metabolite extraction by adding a solvent system, such as a methanol:chloroform:water mixture, to separate polar metabolites from lipids and proteins.[3]

    • Centrifuge the samples to pellet the insoluble material and collect the polar phase containing the labeled metabolites.

  • Sample Preparation for Analysis:

    • Dry the collected polar phase using a vacuum concentrator.

    • For GC-MS analysis, the dried metabolites need to be derivatized to increase their volatility. A common method is N-acetyl methyl esterification (NACME).[10]

      • Add acidified methanol and heat to methylate the carboxyl groups.

      • Evaporate the methanol and acetylate the amino groups with a mixture of acetic anhydride, trimethylamine, and acetone.[11]

    • For LC-MS/MS analysis, the dried metabolites can be reconstituted in a suitable solvent for injection.

In Vivo Labeling Protocol for Mouse Models

This protocol provides a general guideline for in vivo tracing studies.

  • Animal Acclimatization and Fasting:

    • Acclimate the animals to the experimental conditions.

    • Fast the animals overnight to achieve a basal metabolic state.

  • Tracer Administration:

    • Prepare a sterile solution of this compound in saline.

    • Administer the tracer via intravenous (IV) infusion or intraperitoneal (IP) injection. A bolus injection followed by a continuous infusion is often used to achieve and maintain a steady-state enrichment of the tracer in the plasma.

  • Tissue Collection:

    • At the end of the infusion period, euthanize the animal and rapidly collect blood and tissues of interest.

    • Freeze the tissues immediately in liquid nitrogen to quench metabolism.

  • Metabolite Extraction from Tissues:

    • Homogenize the frozen tissues in a cold solvent, such as a methanol:water mixture.

    • Perform a similar extraction procedure as described for cell culture to separate polar metabolites.

  • Sample Preparation for Analysis:

    • Follow the same derivatization or reconstitution procedures as for in vitro samples for subsequent GC-MS or LC-MS/MS analysis.

Analytical Techniques for Tracer Analysis

Mass Spectrometry (MS)

GC-MS and LC-MS/MS are the most common techniques for analyzing the incorporation of stable isotopes into metabolites.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds. Derivatization of amino acids is typically required.[10] The mass spectrometer separates ions based on their mass-to-charge ratio (m/z), allowing for the determination of the mass isotopomer distribution (MID) of alanine and other metabolites.[12]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is suitable for a wider range of metabolites, including those that are not easily derivatized. It offers high sensitivity and specificity. The tandem mass spectrometer allows for the fragmentation of parent ions, providing additional structural information and confirming the position of the isotopic labels.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the specific position of isotopic labels within a molecule.

  • ¹³C and ¹⁵N NMR: Direct detection of ¹³C and ¹⁵N provides detailed information about the labeling pattern. However, these techniques have lower sensitivity compared to ¹H NMR.[14][15]

  • Heteronuclear Single Quantum Coherence (HSQC): This 2D NMR technique correlates the chemical shifts of a proton with a directly attached heteronucleus (e.g., ¹³C or ¹⁵N), offering higher sensitivity than direct detection.[16]

Data Presentation and Interpretation

The primary output of a stable isotope tracing experiment is the mass isotopomer distribution (MID) of the tracer and its downstream metabolites. This data reveals the fraction of each metabolite that contains zero, one, two, or more heavy isotopes.

Quantitative Data Summary

The following table presents hypothetical flux data for a wild-type cell line and a mutant with altered alanine metabolism, demonstrating how ¹³C-¹⁵N MFA can reveal metabolic rewiring. Fluxes are normalized to the uptake rate of the primary carbon source.

Metabolic ReactionEnzyme(s)Wild-Type Flux (Relative)Mutant Flux (Relative)
Glucose UptakeGlucose Transporters100.0100.0
Glycolysis (Glucose -> Pyruvate)Glycolytic Enzymes85.090.0
L-Alanine -> PyruvateAlanine Aminotransferase (ALT)15.05.0
Pyruvate -> Acetyl-CoA (PDH)Pyruvate Dehydrogenase70.065.0
Pyruvate -> Oxaloacetate (PC)Pyruvate Carboxylase30.030.0
TCA Cycle (Acetyl-CoA -> CO₂)TCA Cycle Enzymes100.095.0
Glutamate -> α-KetoglutarateGlutamate Dehydrogenase/Transaminases25.035.0

Interpretation: In this hypothetical example, the mutant exhibits a decreased flux from alanine to pyruvate, suggesting a downregulation or inhibition of ALT. To compensate, the cell increases its glycolytic flux to produce more pyruvate. The reduced entry of alanine-derived carbon into the TCA cycle leads to a slightly lower overall TCA cycle flux. The increased flux from glutamate to α-ketoglutarate in the mutant could indicate a compensatory mechanism to replenish TCA cycle intermediates.

Mass Isotopomer Distribution Analysis

The raw MS data is corrected for the natural abundance of stable isotopes to determine the excess fractional labeling of each metabolite. This data is then used in metabolic flux analysis (MFA) software (e.g., INCA, METRAN) to calculate the absolute or relative fluxes through the metabolic network.[17]

Signaling Pathways and Logical Relationships

The metabolism of alanine is tightly regulated by various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these key relationships.

Pyruvate_Metabolism Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate ALT Alanine Aminotransferase Pyruvate->ALT PDH Pyruvate Dehydrogenase Pyruvate->PDH PC Pyruvate Carboxylase Pyruvate->PC LDH Lactate Dehydrogenase Pyruvate->LDH L_Alanine This compound L_Alanine->ALT Acetyl_CoA Acetyl-CoA PDH->Acetyl_CoA Oxaloacetate Oxaloacetate PC->Oxaloacetate TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Oxaloacetate->TCA_Cycle Lactate Lactate Lactate->LDH

Caption: Central role of Pyruvate in metabolism.

Gluconeogenesis_Pathway cluster_cytosol Cytosol cluster_mito Mitochondria L_Alanine This compound Pyruvate Pyruvate L_Alanine->Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate PEP Phosphoenolpyruvate Oxaloacetate->PEP via Malate shuttle Gluconeogenesis Gluconeogenesis PEP->Gluconeogenesis Glycerol Glycerol Glycerol->Gluconeogenesis Lactate Lactate Lactate->Pyruvate Amino_Acids Other Amino Acids Amino_Acids->Oxaloacetate Glucose Glucose Gluconeogenesis->Glucose

Caption: Overview of the Gluconeogenesis pathway.

ALT_Regulation Metabolic_Stress Metabolic Stress (e.g., amino acid deprivation) ATF4 Activating Transcription Factor 4 (ATF4) Metabolic_Stress->ATF4 induces ALT2_Gene ALT2 Gene ATF4->ALT2_Gene activates transcription ALT2_Protein ALT2 Protein (Mitochondrial) ALT2_Gene->ALT2_Protein p53_pathway p53 Signaling Pathway ALT2_Protein->p53_pathway interacts with Androgens Androgens AR Androgen Receptor (AR) Androgens->AR AR->ALT2_Gene regulates transcription Cell_Behavior Cell Migration, Invasion, Proliferation, Apoptosis p53_pathway->Cell_Behavior regulates

Caption: Regulation of Alanine Aminotransferase (ALT).

Conclusion

This compound is a versatile and powerful tracer for dissecting the complexities of carbon and nitrogen metabolism. By employing the principles and protocols outlined in this guide, researchers can gain valuable quantitative insights into metabolic fluxes in a variety of biological systems. This knowledge is crucial for understanding disease pathogenesis, identifying novel drug targets, and developing new therapeutic strategies. The ability to simultaneously track both the carbon and nitrogen fate of alanine provides a more holistic view of cellular metabolism, making this dual-isotope tracer an indispensable tool for modern biomedical research.

References

introduction to stable isotope labeling with L-Alanine-2-13C,15N

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Stable Isotope Labeling with L-Alanine-2-13C,15N

For Researchers, Scientists, and Drug Development Professionals

Introduction to Stable Isotope Labeling

Stable Isotope Labeling is a powerful technique that utilizes non-radioactive isotopes to trace the metabolic fate of molecules within biological systems.[1] Unlike radioactive isotopes, stable isotopes do not decay, making them safer and allowing for longer-term studies.[1] The most commonly used stable isotopes in metabolic research are Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H).[1] By replacing atoms in a molecule of interest with their heavier, stable counterparts, researchers can track the journey of these "labeled" molecules through complex metabolic networks using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[][3]

L-Alanine is a non-essential amino acid that plays a central role in cellular metabolism.[4][5][6][7] It serves as a crucial link between glycolysis and the tricarboxylic acid (TCA) cycle through its conversion to pyruvate (B1213749).[3] This makes isotopically labeled L-Alanine an invaluable tool for probing central carbon and nitrogen metabolism.

This guide focuses on L-Alanine-2-¹³C,¹⁵N, a dual-labeled tracer that allows for the simultaneous tracking of its carbon skeleton and its amino group, providing a multi-faceted view of metabolic pathways.

The Tracer: L-Alanine-2-¹³C,¹⁵N

L-Alanine-2-¹³C,¹⁵N is an isotopologue of L-Alanine where the second carbon atom (the α-carbon) is replaced with a ¹³C isotope, and the nitrogen atom of the amino group is replaced with a ¹⁵N isotope.[7][8] This specific labeling pattern is particularly advantageous for metabolic studies.

  • ¹³C Label: The ¹³C label on the α-carbon allows for the direct tracing of the carbon backbone as alanine (B10760859) is converted to pyruvate and subsequently enters the TCA cycle or is used in gluconeogenesis.

  • ¹⁵N Label: The ¹⁵N label on the amino group enables the tracking of nitrogen fate through transamination reactions, providing insights into the synthesis and metabolism of other amino acids.[9]

The dual labeling provides a significant mass shift, which enhances detection specificity and accuracy in mass spectrometry analysis.[]

Chemical and Physical Properties
PropertyValueReference
IUPAC Name (2R)-2-(¹⁵N)azanyl(2-¹³C)propanoic acid[8]
Molecular Formula C₂¹³CH₇¹⁵NO₂[8]
Molecular Weight 91.08 g/mol [8]
¹³C Atom % 99%[8]
¹⁵N Atom % 98%[8]

Core Applications in Metabolic Research

The use of L-Alanine-2-¹³C,¹⁵N provides quantitative data on the dynamics of several core metabolic processes.

Metabolic Flux Analysis (MFA)

¹³C-MFA is a technique used to quantify the rates (fluxes) of intracellular pathways.[10] By introducing L-Alanine-2-¹³C,¹⁵N and measuring the isotopic enrichment in downstream metabolites, researchers can determine the contribution of alanine to various metabolic hubs.[11] Key pathways investigated include:

  • Glycolysis and Gluconeogenesis: Tracing the flow of ¹³C from alanine into pyruvate and then into glucose quantifies the rate of gluconeogenesis, a critical pathway in liver and kidney.[3]

  • Tricarboxylic Acid (TCA) Cycle: Pyruvate derived from alanine can enter the TCA cycle, and the distribution of ¹³C in TCA cycle intermediates reveals the activity of this central energy-producing pathway.[3]

Nitrogen Metabolism

The ¹⁵N label is essential for studying the flow of nitrogen. When L-alanine donates its amino group via transamination, the ¹⁵N is transferred to an α-keto acid, forming a new ¹⁵N-labeled amino acid. This allows for direct measurement of amino acid synthesis and nitrogen assimilation pathways.[9]

Disease Metabolism Research

Many diseases, particularly cancer, involve significant alterations in metabolic pathways to support rapid cell growth.[3] Tracing with L-Alanine-2-¹³C,¹⁵N can help identify these metabolic shifts, known as metabolic reprogramming, offering potential targets for therapeutic intervention.[3]

Experimental Protocols and Workflow

A typical stable isotope tracing experiment involves several key steps, from introducing the labeled compound to analyzing the results.

G cluster_prep Preparation cluster_processing Sample Processing cluster_analysis Analysis A Cell Culture (Adapt to experimental medium) B Introduce this compound (Labeling Period) A->B C Metabolism Quenching (e.g., Cold Methanol) B->C D Metabolite Extraction C->D E Sample Preparation (Derivatization/Reconstitution) D->E F LC-MS/MS or GC-MS Analysis E->F G Data Processing & Flux Analysis F->G

Figure 1: General experimental workflow for stable isotope tracing.

Detailed Experimental Protocol

4.1.1 Cell Culture and Labeling

  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvesting.

  • Medium Preparation: Prepare culture medium containing the desired concentration of L-Alanine-2-¹³C,¹⁵N. The standard medium should lack unlabeled L-Alanine to maximize incorporation.

  • Labeling: Replace the standard medium with the labeling medium. The incubation time should be sufficient to achieve isotopic steady-state, which typically requires at least five to six cell doublings for complete incorporation in dividing cells.[12] For acute flux studies, shorter time points may be used.

4.1.2 Metabolism Quenching and Metabolite Extraction

  • Quenching: Rapidly aspirate the labeling medium and wash the cells once with ice-cold phosphate-buffered saline (PBS). Immediately add a cold extraction solvent (e.g., 80% methanol, -80°C) to the culture dish to quench all enzymatic activity.[9][10]

  • Cell Harvesting: Scrape the cells in the cold solvent and transfer the cell suspension to a microcentrifuge tube.

  • Extraction: Vortex the suspension vigorously and incubate at -20°C for at least 1 hour to allow for complete extraction of intracellular metabolites.

  • Clarification: Centrifuge the extract at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris and proteins.[12]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new tube for analysis.

4.1.3 Sample Preparation for Mass Spectrometry

  • Drying: Dry the metabolite extract completely using a vacuum centrifuge.

  • Reconstitution/Derivatization:

    • For LC-MS: Reconstitute the dried pellet in a suitable solvent (e.g., 0.1% formic acid in water) for injection.[13]

    • For GC-MS: Derivatize the metabolites to make them volatile. A common method involves methoximation followed by silylation.

Data Acquisition and Analysis

Mass Spectrometry Analysis

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z).[10] The incorporation of ¹³C and ¹⁵N from L-Alanine-2-¹³C,¹⁵N into downstream metabolites results in a predictable mass shift. For example:

  • Alanine (unlabeled): m/z = 90.05

  • L-Alanine-2-¹³C,¹⁵N: m/z = 92.05 (M+2)

  • Pyruvate derived from labeled Alanine: m/z will show an M+1 isotopologue (from ¹³C).

By analyzing the full mass isotopomer distribution (MID) of key metabolites, one can quantify the extent of label incorporation.

Data Presentation

Quantitative data from tracing experiments are typically summarized in tables to show the isotopic enrichment in key metabolites. This allows for direct comparison between different experimental conditions.

Table 1: Example Mass Isotopomer Distribution (MID) in TCA Cycle Intermediates

MetaboliteIsotopologueCondition A (%)Condition B (%)
Citrate M+045.2 ± 3.165.8 ± 4.5
M+130.5 ± 2.520.1 ± 2.8
M+218.3 ± 1.910.5 ± 1.7
M+36.0 ± 0.83.6 ± 0.6
Malate M+050.1 ± 3.572.3 ± 5.1
M+135.6 ± 2.818.9 ± 2.4
M+214.3 ± 1.58.8 ± 1.3

Table 2: Example ¹⁵N-Enrichment in Amino Acids

Amino Acid¹⁵N Enrichment (%)
Glutamate 45.7 ± 3.9
Aspartate 38.2 ± 3.1
Glutamine 41.5 ± 4.2

Visualizing Metabolic Pathways

Understanding the flow of atoms requires visualizing the interconnectedness of metabolic pathways.

G Ala This compound Pyr Pyruvate (13C) Ala->Pyr ALT aKG α-Ketoglutarate Ala->aKG Transamination AcCoA Acetyl-CoA (13C) Pyr->AcCoA PDH Glut Glutamate (15N) Cit Citrate (13C) AcCoA->Cit OAA Oxaloacetate OAA->Cit Asp Aspartate (15N) OAA->Asp AST Cit->aKG TCA Cycle aKG->OAA TCA Cycle aKG->Glut GDH/Transaminase

References

L-Alanine-2-13C,15N: A Technical Guide to Unraveling Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a critical hallmark of numerous diseases, including cancer, and a key area of investigation in drug development. Understanding the intricate network of metabolic pathways is paramount for identifying novel therapeutic targets and elucidating mechanisms of action. Stable isotope tracing, utilizing compounds enriched with non-radioactive heavy isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), offers a powerful methodology to quantitatively map metabolic fluxes in real-time.

L-Alanine, a non-essential amino acid, occupies a central position in cellular metabolism, directly linking glycolysis, the tricarboxylic acid (TCA) cycle, and gluconeogenesis. Its deuterated form, L-Alanine-2-¹³C,¹⁵N, provides a unique and potent tool for simultaneously tracing carbon and nitrogen fluxes. This dual-labeling strategy allows for a more comprehensive and dynamic view of metabolic rewiring in both normal and pathological states.

This technical guide provides an in-depth exploration of the applications of L-Alanine-2-¹³C,¹⁵N in metabolic pathway analysis. It offers detailed experimental protocols for key analytical techniques, presents quantitative data in a structured format, and visualizes the intricate metabolic pathways and experimental workflows.

Core Principles of L-Alanine-2-¹³C,¹⁵N Tracing

The fundamental principle of metabolic tracing with L-Alanine-2-¹³C,¹⁵N lies in its enzymatic conversion to pyruvate (B1213749). The enzyme alanine (B10760859) aminotransferase (ALT) facilitates the transfer of the ¹⁵N-labeled amino group from L-Alanine-2-¹³C,¹⁵N to α-ketoglutarate, producing glutamate-¹⁵N and pyruvate-2-¹³C. This labeled pyruvate then enters central carbon metabolism, allowing for the tracing of the ¹³C isotope through glycolysis, the TCA cycle, and gluconeogenesis. Simultaneously, the ¹⁵N label on glutamate (B1630785) can be tracked as it is incorporated into other amino acids and nitrogen-containing compounds.

The distribution of these stable isotopes in downstream metabolites is quantified using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). The resulting mass isotopomer distributions (MIDs) provide a detailed fingerprint of the activity of various metabolic pathways, enabling the calculation of relative and absolute metabolic fluxes.

Key Metabolic Pathways Interrogated by L-Alanine-2-¹³C,¹⁵N

The strategic labeling of L-Alanine at the C-2 position and the amino group allows for the detailed investigation of several pivotal metabolic pathways:

  • Alanine Aminotransferase (ALT) and Pyruvate Metabolism: Directly measures the flux through the ALT reaction and provides a labeled pool of pyruvate to trace its subsequent metabolic fates.

  • Tricarboxylic Acid (TCA) Cycle: Labeled pyruvate can enter the TCA cycle via two primary routes:

    • Pyruvate Dehydrogenase (PDH): Generates [1-¹³C]acetyl-CoA, which condenses with oxaloacetate to form [1-¹³C]citrate.

    • Pyruvate Carboxylase (PC): An anaplerotic reaction that produces [2-¹³C]oxaloacetate, which upon condensation with unlabeled acetyl-CoA, forms [2-¹³C]citrate.

  • Gluconeogenesis: The labeled carbon from pyruvate can be traced into newly synthesized glucose, providing a quantitative measure of gluconeogenic flux.

  • Amino Acid Metabolism: The ¹⁵N label from L-Alanine-2-¹³C,¹⁵N is transferred to glutamate, which serves as a primary nitrogen donor for the synthesis of other amino acids. This allows for the simultaneous analysis of carbon and nitrogen metabolism.

Data Presentation: Quantitative Metabolic Flux Analysis

The power of L-Alanine-2-¹³C,¹⁵N tracing lies in its ability to generate quantitative data on metabolic fluxes. The following tables present illustrative data from a hypothetical study comparing metabolic fluxes in a cancer cell line under normoxic and hypoxic conditions. Fluxes are normalized to the rate of pyruvate production from alanine.

Table 1: Relative Fluxes in Central Carbon Metabolism

Metabolic FluxNormoxia (Relative Flux)Hypoxia (Relative Flux)
Pyruvate -> Acetyl-CoA (PDH)0.850.45
Pyruvate -> Oxaloacetate (PC)0.150.55
TCA Cycle Turnover1.000.60
Pyruvate -> Lactate0.100.95
Pyruvate -> Glucose (Gluconeogenesis)0.050.02

Table 2: Relative Nitrogen Fluxes from Alanine

Nitrogen FluxNormoxia (Relative Flux)Hypoxia (Relative Flux)
Alanine -> Glutamate1.001.00
Glutamate -> Aspartate0.400.25
Glutamate -> Proline0.150.10
Glutamate -> Other Amino Acids0.200.15

Experimental Protocols

General Experimental Workflow

The overall workflow for a stable isotope tracing experiment using L-Alanine-2-¹³C,¹⁵N is a multi-step process requiring careful planning and execution.

G A 1. Cell Culture and Acclimatization B 2. Isotope Labeling with L-Alanine-2-13C,15N A->B C 3. Rapid Quenching of Metabolism B->C D 4. Metabolite Extraction C->D E 5. Sample Analysis (NMR or GC-MS) D->E F 6. Data Analysis and Flux Calculation E->F

Caption: General workflow for a stable isotope tracing experiment.

Protocol 1: Cell Culture and Isotope Labeling
  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10-cm dishes) and allow them to reach the desired confluency (typically 70-80%).

  • Media Preparation: Prepare culture medium containing L-Alanine-2-¹³C,¹⁵N at a concentration that is sufficient for uptake and metabolism but does not induce toxicity. The standard medium's L-alanine should be replaced with the labeled counterpart.

  • Isotope Labeling: Remove the standard culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells for a predetermined time to allow for the incorporation of the tracer and for the metabolic network to reach an isotopic steady state. The optimal incubation time should be determined empirically for each cell line and experimental condition.

Protocol 2: Metabolite Extraction
  • Quenching: Rapidly quench metabolic activity to prevent further enzymatic reactions. This can be achieved by aspirating the labeling medium and immediately adding ice-cold 80% methanol (B129727).

  • Cell Lysis and Extraction: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube. Vortex thoroughly and incubate at -20°C for at least 30 minutes to facilitate protein precipitation and metabolite extraction.

  • Centrifugation: Centrifuge the samples at maximum speed (e.g., >13,000 x g) for 10 minutes at 4°C to pellet the protein and cell debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube.

  • Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac). The dried extracts can be stored at -80°C until analysis.

Protocol 3: NMR Spectroscopy Analysis
  • Sample Preparation: Reconstitute the dried metabolite extracts in a suitable NMR buffer (e.g., phosphate (B84403) buffer in D₂O containing a known concentration of an internal standard like DSS or TSP).

  • NMR Data Acquisition:

    • Instrument: High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

    • 1D ¹H NMR: Acquire a standard 1D ¹H spectrum to assess the overall metabolite profile and sample concentration.

    • 2D ¹H-¹³C HSQC: Acquire a 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum to identify and quantify the ¹³C-labeled metabolites. This experiment correlates the chemical shifts of protons directly attached to ¹³C atoms.

    • 2D ¹H-¹⁵N HSQC: Acquire a 2D ¹H-¹⁵N HSQC spectrum to identify and quantify the ¹⁵N-labeled metabolites, particularly glutamate and other amino acids.

  • Data Processing and Analysis: Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe). Integrate the peak volumes of the labeled and unlabeled metabolites to determine their relative abundances and calculate isotopic enrichment.

Protocol 4: GC-MS Analysis
  • Derivatization: Derivatize the dried metabolite extracts to increase their volatility for gas chromatography. A common method is two-step derivatization:

    • Oximation: Add methoxyamine hydrochloride in pyridine (B92270) to protect carbonyl groups.

    • Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to derivatize hydroxyl and amine groups.

  • GC-MS Instrumental Parameters:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: A mid-polarity column such as a DB-35ms (30 m x 0.25 mm, 0.25 µm).

    • Injection: 1 µL in splitless mode.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp to 300°C at 10°C/minute.

      • Hold at 300°C for 5 minutes.

    • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-650.

  • Data Analysis:

    • Identify the peaks corresponding to the derivatized metabolites based on their retention times and mass spectra.

    • Extract the mass isotopomer distributions for each metabolite of interest.

    • Correct for the natural abundance of ¹³C and ¹⁵N to determine the fractional enrichment of each isotopologue.

Visualization of Metabolic Pathways and Workflows

Metabolic Fate of L-Alanine-2-¹³C,¹⁵N

The following diagram illustrates the entry of the labeled atoms from L-Alanine-2-¹³C,¹⁵N into central carbon and nitrogen metabolism.

G cluster_0 Cytosol cluster_1 Mitochondrion This compound This compound Pyruvate-2-13C Pyruvate-2-13C This compound->Pyruvate-2-13C ALT Glutamate-15N Glutamate-15N This compound->Glutamate-15N ALT Lactate-2-13C Lactate-2-13C Pyruvate-2-13C->Lactate-2-13C LDH Glucose-13C Glucose-13C Pyruvate-2-13C->Glucose-13C Gluconeogenesis Pyruvate-2-13C_mito Pyruvate-2-13C Pyruvate-2-13C->Pyruvate-2-13C_mito Glutamate-15N_mito Glutamate-15N Glutamate-15N->Glutamate-15N_mito alpha-Ketoglutarate alpha-Ketoglutarate alpha-Ketoglutarate->Glutamate-15N Acetyl-CoA-1-13C Acetyl-CoA-1-13C Pyruvate-2-13C_mito->Acetyl-CoA-1-13C PDH Oxaloacetate-2-13C Oxaloacetate-2-13C Pyruvate-2-13C_mito->Oxaloacetate-2-13C PC Citrate-13C Citrate-13C Acetyl-CoA-1-13C->Citrate-13C Oxaloacetate-2-13C->Citrate-13C TCA Cycle Intermediates-13C TCA Cycle Intermediates-13C Citrate-13C->TCA Cycle Intermediates-13C TCA Cycle Intermediates-13C->Oxaloacetate-2-13C TCA Cycle Intermediates-13C->Glutamate-15N_mito Aspartate-15N Aspartate-15N Glutamate-15N_mito->Aspartate-15N AST

Caption: Tracing of ¹³C and ¹⁵N from L-Alanine-2-¹³C,¹⁵N.

Logical Flow for Data Analysis and Interpretation

The analysis of data from L-Alanine-2-¹³C,¹⁵N tracing experiments follows a logical progression from raw data to metabolic flux maps.

G RawData Raw NMR/GC-MS Data PeakIntegration Peak Identification and Integration RawData->PeakIntegration MID_Calculation Mass Isotopomer Distribution (MID) Calculation PeakIntegration->MID_Calculation Correction Correction for Natural Abundance MID_Calculation->Correction FluxModeling Metabolic Flux Modeling Correction->FluxModeling FluxMap Metabolic Flux Map FluxModeling->FluxMap

Caption: Data analysis workflow for metabolic flux analysis.

Applications in Drug Development

The use of L-Alanine-2-¹³C,¹⁵N as a metabolic tracer offers significant advantages in the drug development pipeline:

  • Target Engagement and Mechanism of Action Studies: By quantifying changes in metabolic fluxes upon drug treatment, researchers can confirm that a drug is hitting its intended target and elucidate its downstream effects on cellular metabolism.

  • Identifying Metabolic Liabilities: Tracing studies can reveal metabolic pathways that are essential for the survival of diseased cells, thereby identifying potential new drug targets.

  • Understanding Drug Resistance: Metabolic reprogramming is a common mechanism of acquired drug resistance. L-Alanine-2-¹³C,¹⁵N tracing can be used to identify the metabolic adaptations that confer resistance, paving the way for the development of strategies to overcome it.

  • Biomarker Discovery: Alterations in metabolic fluxes can serve as sensitive biomarkers for disease progression and response to therapy.

Conclusion

L-Alanine-2-¹³C,¹⁵N is a powerful and versatile tool for the in-depth analysis of cellular metabolism. Its ability to simultaneously trace carbon and nitrogen fluxes provides a comprehensive view of the intricate metabolic networks that are often dysregulated in disease. The detailed experimental protocols and data analysis workflows presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to leverage this technology to advance their understanding of metabolic pathways and accelerate the discovery of new therapeutic interventions.

The Role of L-Alanine-2-13C,15N in Proteomics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of L-Alanine-2-13C,15N in proteomics, a stable isotope-labeled amino acid crucial for quantitative analysis of protein dynamics. We will delve into the core principles of its use, detailed experimental protocols, data interpretation, and its significance in drug discovery and development.

Core Principles: Leveraging Stable Isotopes for Quantitative Proteomics

Stable isotope labeling is a cornerstone of modern quantitative proteomics, enabling the accurate measurement of changes in protein abundance between different cell populations.[1][2] this compound is a non-radioactive, "heavy" version of the amino acid L-Alanine, where the second carbon atom is replaced by its heavier isotope, Carbon-13 (¹³C), and the nitrogen atom is replaced by Nitrogen-15 (¹⁵N).[3] This mass difference allows for the differentiation of proteins from various experimental conditions when analyzed by mass spectrometry (MS).[][5]

The primary technique employing such labeled amino acids is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) . In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid.[6][7] One population is grown in "light" medium containing the natural, unlabeled L-Alanine, while the other is grown in "heavy" medium containing this compound.[8] Over several cell divisions, the "heavy" amino acid is incorporated into the entire proteome of the second cell population.[9]

After the labeling phase, the two cell populations can be subjected to different treatments (e.g., drug vs. vehicle). The cell lysates are then combined at an early stage, minimizing experimental variability.[10][11] Following protein extraction and digestion into peptides, the sample is analyzed by LC-MS/MS. The mass spectrometer detects pairs of chemically identical peptides, one "light" and one "heavy," separated by a specific mass difference corresponding to the isotopic label. The ratio of the signal intensities of these peptide pairs directly reflects the relative abundance of the corresponding protein in the two cell populations.[12]

Key Applications of this compound in Proteomics

The use of this compound extends to several key areas of proteomics research:

  • Quantitative Analysis of Protein Expression: Directly comparing protein levels between different conditions, such as healthy vs. diseased states or treated vs. untreated cells.[13]

  • Protein Turnover Studies: Measuring the rates of protein synthesis and degradation by monitoring the incorporation and dilution of the heavy label over time.[14][15][16]

  • Metabolic Flux Analysis: Tracing the path of alanine (B10760859) through central carbon metabolism to understand how metabolic pathways are altered in different states.[17][18][19][20]

  • Drug Target Identification and Mechanism of Action Studies: Identifying the protein targets of a drug by observing changes in protein expression or thermal stability upon drug treatment.

Data Presentation: Quantitative Analysis of a SILAC Experiment

The quantitative data from a SILAC experiment using this compound is typically presented in tables that summarize the relative abundance of identified proteins. Below are example tables illustrating the output of such an experiment comparing a drug-treated sample ("Heavy") to a control sample ("Light").

Table 1: Raw Peptide Ratios for Pyruvate Kinase

Peptide SequenceChargeLight Intensity (Control)Heavy Intensity (Treated)H/L Ratio
ATEYIIAEAGNQR2+1.50E+063.15E+062.10
VLAAMNAAIAAR2+8.75E+051.80E+062.06
GSSFYPTETPPLAR2+1.20E+062.58E+062.15

Table 2: Protein Quantification and Normalization

Protein NameGene NameNumber of Peptides QuantifiedAverage H/L Ratio (Raw)Normalized H/L RatioRegulation
Pyruvate KinasePKM32.102.00Upregulated
Hexokinase-1HK151.081.03Unchanged
Lactate Dehydrogenase ALDHA40.520.50Downregulated
Actin, cytoplasmic 1ACTB121.031.00Unchanged

Note: The Normalized H/L Ratio is calculated by dividing the Raw H/L Ratio by a normalization factor derived from the median of all protein ratios in the experiment, assuming that the majority of proteins do not change in abundance.

Experimental Protocols

This section provides a detailed methodology for a typical SILAC experiment using this compound for quantitative proteomics analysis.

Cell Culture and SILAC Labeling
  • Media Preparation: Prepare two types of SILAC media using a base medium deficient in L-Alanine (e.g., custom DMEM).

    • Light Medium: Supplement the base medium with natural L-Alanine to a final concentration of 0.2 mM.

    • Heavy Medium: Supplement the base medium with this compound to a final concentration of 0.2 mM.

    • Both media should also be supplemented with 10% dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled amino acids, and penicillin/streptomycin.[8][21]

  • Cell Adaptation: Culture the chosen cell line in both "light" and "heavy" media for at least six cell doublings to ensure complete incorporation of the labeled amino acid.[1][9] The incorporation efficiency should be checked by mass spectrometry and should be >97%.

  • Experimental Treatment: Once fully labeled, the two cell populations can be subjected to the desired experimental conditions (e.g., one population is treated with a drug candidate, while the other serves as a vehicle control).

Sample Preparation for Mass Spectrometry
  • Cell Harvesting and Lysis:

    • Harvest both "light" and "heavy" cell populations.

    • Wash the cells with ice-cold PBS.

    • Combine the "light" and "heavy" cell pellets at a 1:1 ratio based on cell number or protein concentration.

    • Lyse the combined cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[21][22]

  • Protein Digestion:

    • Quantify the protein concentration of the lysate using a BCA assay.

    • Reduction: Reduce the protein disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylation: Alkylate the free cysteine residues by adding iodoacetamide (B48618) (IAA) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

    • Digestion: Dilute the protein sample with ammonium (B1175870) bicarbonate (50 mM, pH 8.0) to reduce the denaturant concentration. Add sequencing-grade trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.[10]

  • Peptide Cleanup:

    • Acidify the peptide solution with formic acid to stop the digestion.

    • Desalt the peptides using a C18 StageTip or a similar solid-phase extraction method to remove salts and other contaminants that can interfere with mass spectrometry analysis.[11]

    • Dry the purified peptides in a vacuum centrifuge.

LC-MS/MS Analysis and Data Processing
  • LC-MS/MS Analysis: Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water) and analyze them using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.

  • Data Analysis:

    • Process the raw mass spectrometry data using a software package such as MaxQuant or FragPipe.[23]

    • The software will identify peptides and proteins and calculate the heavy-to-light (H/L) ratios for each quantified protein.

    • Perform data normalization and statistical analysis to identify proteins with significant changes in abundance.[12]

Mandatory Visualizations

SILAC Experimental Workflow

The following diagram illustrates the general workflow of a SILAC experiment.

SILAC_Workflow cluster_labeling Cell Labeling cluster_treatment Experimental Treatment cluster_processing Sample Processing cluster_analysis Data Analysis Light Light Cells (Natural L-Alanine) Control Control Light->Control Heavy Heavy Cells (this compound) Treatment Drug Treatment Heavy->Treatment Combine Combine Cells (1:1) Control->Combine Treatment->Combine Lyse Cell Lysis Combine->Lyse Digest Protein Digestion (Trypsin) Lyse->Digest Cleanup Peptide Cleanup (C18) Digest->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Quant Protein Identification & Quantification LCMS->Quant Result Results Quant->Result

Caption: General workflow of a SILAC experiment.

L-Alanine in Central Carbon Metabolism

This diagram shows how this compound can be used to trace metabolic flux through central carbon metabolism.

Central_Carbon_Metabolism cluster_input Labeled Input cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_output Protein Synthesis Ala_heavy This compound Pyruvate Pyruvate Ala_heavy->Pyruvate Alanine Transaminase Labeled_Protein Labeled Proteins Ala_heavy->Labeled_Protein Glucose Glucose Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Pyruvate Carboxylase Citrate Citrate AcetylCoA->Citrate alphaKG α-Ketoglutarate Citrate->alphaKG alphaKG->Oxaloacetate Oxaloacetate->Citrate

Caption: Tracing L-Alanine in central carbon metabolism.

Role in Drug Discovery and Development

This compound-based proteomics plays a significant role in various stages of drug discovery and development:

  • Target Identification and Validation: By comparing the proteomes of drug-treated and untreated cells, researchers can identify proteins whose expression levels or turnover rates are significantly altered, suggesting they may be direct or indirect targets of the drug.[23]

  • Mechanism of Action (MoA) Elucidation: SILAC experiments can reveal the downstream effects of a drug on various cellular pathways, providing insights into its MoA. For example, observing changes in metabolic enzymes after drug treatment can indicate an impact on cellular metabolism.

  • Biomarker Discovery: Proteins that are consistently up- or downregulated in response to a drug can serve as biomarkers to monitor drug efficacy or toxicity in preclinical and clinical studies.

  • Off-Target Effect Profiling: Quantitative proteomics can help identify unintended protein interactions of a drug candidate, which is crucial for assessing its safety profile.

Troubleshooting Common Issues in SILAC

Table 3: Common SILAC Troubleshooting Guide

IssuePotential CauseRecommended Solution
Incomplete Labeling Insufficient cell doublings.Ensure at least 6-8 cell doublings in SILAC medium. Verify incorporation efficiency by MS.[24]
Contamination with "light" amino acids from serum.Use dialyzed fetal bovine serum (dFBS).[25]
Arginine to Proline Conversion Metabolic conversion of labeled arginine to proline in some cell lines.Use software that can correct for this conversion or add unlabeled proline to the medium.[26]
Poor Cell Growth Toxicity of heavy amino acids or nutrient depletion in dialyzed serum.Test different concentrations of labeled amino acids. Supplement medium with essential nutrients.
Ratio Distortion Inaccurate mixing of "light" and "heavy" cell populations.Carefully count cells or quantify protein concentrations before combining samples.

By providing a robust and versatile platform for quantitative proteomics, this compound and the SILAC methodology are invaluable tools for academic researchers and drug development professionals alike, enabling a deeper understanding of cellular protein dynamics and the effects of therapeutic interventions.

References

A Technical Guide to Dual-Labeled L-Alanine-2-¹³C,¹⁵N: Principles and Applications in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of L-Alanine and Stable Isotope Tracing

L-Alanine is a non-essential amino acid that serves as a critical nexus in cellular metabolism, linking carbohydrate, and amino acid pathways.[1][2] It is deeply involved in the metabolism of sugars and acids, providing energy for muscle tissue, the brain, and the central nervous system.[1][2][3] Its central role makes it an ideal molecule for tracing metabolic activities. Stable Isotope Labeling is a powerful technique that substitutes an atom in a molecule with its heavy isotope, such as replacing ¹²C with ¹³C or ¹⁴N with ¹⁵N. These non-radioactive, stable isotopes act as tracers that can be monitored using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[][5] By introducing isotopically labeled substrates into a biological system, researchers can track their transformation and incorporation into various downstream metabolites, a practice known as metabolic flux analysis (MFA).[6][7]

Dual-labeled L-Alanine-2-¹³C,¹⁵N is a specialized tracer where the second carbon atom is replaced with Carbon-13 and the amino group's nitrogen is replaced with Nitrogen-15. This dual labeling provides a more sophisticated lens through which to view metabolic dynamics, offering distinct advantages over single-labeled tracers.

Core Benefits of Dual-Labeling with L-Alanine-2-¹³C,¹⁵N

The use of a dual ¹³C and ¹⁵N label on a single molecule provides a synergistic approach to metabolic tracing, allowing for the simultaneous quantification of carbon and nitrogen fluxes.[8] This is crucial for understanding the intricate coordination between central carbon metabolism and nitrogen assimilation pathways, particularly in amino acid and nucleotide biosynthesis.[8]

Key Advantages:

  • Enhanced Mass Spectrometry Analysis : Dual labeling results in a greater mass shift compared to single-labeled compounds.[] This increased mass difference (e.g., M+2 for L-Alanine-2-¹³C,¹⁵N) minimizes background interference and improves the signal-to-noise ratio, which is especially beneficial for quantifying low-abundance proteins or metabolites in complex biological samples.[]

  • Simultaneous Carbon and Nitrogen Tracking : The primary advantage is the ability to track the fate of both the carbon skeleton and the amino nitrogen from a single precursor molecule. This allows researchers to dissect how cells allocate these fundamental building blocks to various biosynthetic pathways. For example, it can differentiate between the use of alanine's carbon for the TCA cycle and its nitrogen for transamination reactions.

  • Comprehensive Metabolic Flux Analysis (MFA) : Dual-labeling experiments provide richer datasets for computational MFA models. By constraining both carbon and nitrogen pathways, these models can generate more accurate and highly resolved flux maps of the cell's metabolic network.[7][8] This is particularly valuable for identifying metabolic bottlenecks or rerouting in disease states like cancer.

  • Versatility in Analytical Approaches : L-Alanine-2-¹³C,¹⁵N can be used as a tracer for metabolic pathways or as an internal standard for precise quantification in NMR, GC-MS, or LC-MS analyses.[1][3] Both ¹³C and ¹⁵N have a nuclear spin of 1/2, making them NMR-active nuclei, which is indispensable for protein structure and dynamics research.[]

cluster_0 Labeling Strategy cluster_1 Metabolic Insights Single_C Single Label (¹³C) Carbon Carbon Pathway Flux Single_C->Carbon Single_N Single Label (¹⁵N) Nitrogen Nitrogen Pathway Flux Single_N->Nitrogen Dual Dual Label (¹³C, ¹⁵N) Combined Simultaneous C & N Flux Dual->Combined Accuracy Improved Model Accuracy Dual->Accuracy Combined->Carbon Combined->Nitrogen

Figure 1: Logical benefits of dual-labeling over single-isotope labeling.

Key Applications in Research and Drug Development

The unique properties of dual-labeled alanine (B10760859) make it a powerful tool in several key areas:

  • Oncology Research : Cancer cells exhibit reprogrammed metabolism to fuel rapid proliferation.[9] Tracing with ¹³C,¹⁵N-alanine can precisely map how cancer cells utilize alanine for energy through the TCA cycle, for building blocks via amino acid synthesis, and for maintaining redox balance. This helps identify unique metabolic dependencies that can be targeted for therapeutic intervention.[9]

  • Drug Discovery and Development : The effect of a drug candidate on cellular metabolism can be precisely evaluated.[9] By monitoring changes in the flux of both ¹³C and ¹⁵N from labeled alanine, researchers can determine if a compound alters key pathways like glycolysis, the TCA cycle, or amino acid synthesis, providing critical insights into its mechanism of action and potential off-target effects.[1][9]

  • Metabolic Diseases : In diseases like diabetes, understanding alterations in glucose and amino acid metabolism is crucial.[9] Dual-labeled alanine can quantify the rates of gluconeogenesis (the synthesis of glucose from non-carbohydrate sources like alanine) and other related pathways, aiding in the development of new treatments.[9]

  • Proteomics and Protein Turnover : In Stable Isotope Labeling by Amino acids in Cell culture (SILAC), dual-labeled amino acids provide a significant mass shift for clear differentiation between "heavy" and "light" peptides in mass spectrometry, allowing for precise relative quantification of proteins.[3][] This is essential for studying protein expression, post-translational modifications, and turnover rates.[]

Experimental Protocols and Workflow

A typical stable isotope tracing experiment involves introducing the labeled substrate to a biological system and analyzing its incorporation into downstream metabolites.

General Protocol for ¹³C,¹⁵N-Alanine Tracing in Cell Culture

This protocol provides a general workflow for a tracing experiment in adherent mammalian cells. Optimization is required for specific cell lines and experimental conditions.

Materials:

  • Mammalian cells of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS) to minimize unlabeled amino acids

  • Phosphate-buffered saline (PBS), sterile

  • Custom L-Alanine-free medium

  • Purified L-Alanine-2-¹³C,¹⁵N

  • 6-well or 12-well cell culture plates

  • Methanol (B129727) (LC-MS grade), pre-chilled to -80°C

  • Sterile water (LC-MS grade)

  • Cell scraper

Procedure:

  • Cell Seeding : Seed cells in culture plates at a density that ensures they reach mid-exponential growth phase (typically 70-80% confluency) at the time of the experiment.

  • Tracer Introduction :

    • Aspirate the standard growth medium from the cells.

    • Gently wash the cells once with sterile PBS.

    • Replace the standard medium with the custom L-Alanine-free medium supplemented with a known concentration of L-Alanine-2-¹³C,¹⁵N. The concentration should be similar to that in the standard medium to avoid metabolic artifacts.

  • Time-Course Incubation : Incubate the cells with the labeled medium for a predetermined period. It is common to collect samples at multiple time points to assess isotopic steady-state.

  • Metabolite Extraction :

    • To quench metabolic activity, quickly aspirate the labeled medium.

    • Immediately wash the cells with ice-cold PBS.

    • Add a sufficient volume of pre-chilled (-80°C) 80% methanol to the plate.

    • Use a cell scraper to detach the cells into the methanol solution.

    • Transfer the cell lysate/methanol mixture to a microcentrifuge tube.

  • Sample Preparation for Analysis :

    • Vortex the tubes thoroughly.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and proteins.

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new tube for analysis.

  • Analysis : Analyze the extracted metabolites using LC-MS or GC-MS to determine the mass isotopomer distributions (MIDs) of alanine and its downstream metabolites.

cluster_workflow Experimental Workflow A 1. Cell Culture (Exponential Growth) B 2. Medium Switch (Introduce ¹³C,¹⁵N-Alanine) A->B Wash C 3. Time-Course Incubation (Achieve Isotopic Labeling) B->C D 4. Quench Metabolism & Extract Metabolites (-80°C Methanol) C->D E 5. Sample Analysis (LC-MS / GC-MS) D->E F 6. Data Processing (Determine Mass Isotopomer Distributions) E->F G 7. Metabolic Flux Analysis (Computational Modeling) F->G

Figure 2: General experimental workflow for stable isotope tracing studies.

Data Presentation and Quantitative Analysis

The primary output of a tracing experiment is the mass isotopomer distribution (MID) for various metabolites. This data reveals the proportion of each metabolite that contains zero, one, two, or more heavy isotopes. This information is then used to calculate metabolic fluxes.

Alanine's Central Metabolic Pathways

L-Alanine is readily interconverted with pyruvate (B1213749) via the enzyme Alanine Aminotransferase (ALT).[6] This positions it at the crossroads of major metabolic pathways. The ¹³C from L-Alanine-2-¹³C can be traced into the TCA cycle, while the ¹⁵N can be traced into other amino acids via transamination.

Ala L-Alanine (¹³C, ¹⁵N) Pyr Pyruvate (¹³C) Ala->Pyr ALT Glu Glutamate (¹⁵N) Ala->Glu ¹⁵N Transfer AcCoA Acetyl-CoA (¹³C) Pyr->AcCoA PDH Lac Lactate (¹³C) Pyr->Lac Cit Citrate (¹³C) AcCoA->Cit OAA Oxaloacetate OAA->Cit TCA TCA Cycle Cit->TCA TCA->OAA aKG α-Ketoglutarate TCA->aKG aKG->Glu Transamination OtherAA Other Amino Acids (¹⁵N) Glu->OtherAA

Figure 3: Central metabolic pathways involving dual-labeled L-Alanine.

Quantitative Data Summary

The following tables summarize the type of quantitative data that can be obtained from dual-labeling studies. Data is hypothetical but representative of typical findings.

Table 1: Isotopic Enrichment in Key Metabolites Following L-Alanine-2-¹³C,¹⁵N Tracing

MetaboliteMass IsotopomerFractional Enrichment (%)Interpretation
AlanineM+2 (¹³C, ¹⁵N)98.5Confirms efficient uptake of the tracer.
PyruvateM+1 (¹³C)65.2High flux through Alanine Aminotransferase (ALT).
LactateM+1 (¹³C)55.8Indicates significant pyruvate conversion to lactate.
CitrateM+1 (¹³C)30.1Shows carbon entry into the TCA cycle via PDH.
GlutamateM+1 (¹⁵N)75.4High rate of nitrogen transfer from alanine.
AspartateM+1 (¹⁵N)40.7Nitrogen is further transferred to other amino acids.

Table 2: Comparative Flux Ratios in Control vs. Drug-Treated Cells

Metabolic Flux RatioControl CellsDrug-Treated CellsFold ChangeSignificance
(Pyruvate -> Lactate) / (Pyruvate -> TCA)1.23.5+2.9p < 0.01
Nitrogen Flux (Alanine -> Glutamate)15.6 nmol/h8.1 nmol/h-0.48p < 0.05
Carbon Flux (Alanine -> Citrate)22.1 nmol/h9.5 nmol/h-0.57p < 0.01

Note: Flux values are presented as nmol/h per million cells and are illustrative.

These tables demonstrate how dual-labeling experiments provide precise, quantitative data on the operational state of metabolic pathways, enabling direct comparisons between different experimental conditions. The ability to track both carbon and nitrogen simultaneously provides a deeper and more integrated understanding of cellular metabolism.[8]

References

A Technical Guide to L-Alanine-2-13C,15N: Commercial Availability, Synthesis, and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopically labeled amino acid L-Alanine-2-13C,15N, a critical tool in metabolic research and structural biology. This document details its commercial suppliers, outlines a robust enzymatic synthesis protocol, and provides experimental workflows for its application in metabolic tracing and Nuclear Magnetic Resonance (NMR) spectroscopy.

Commercial Suppliers of this compound

The availability of high-purity this compound from commercial suppliers is crucial for researchers. A summary of key suppliers and their product specifications is provided in Table 1 for easy comparison. Researchers are advised to visit the suppliers' websites for the most current pricing and availability.

SupplierProduct NameCatalog NumberIsotopic Purity (%)Chemical Purity (%)CAS Number
MedchemExpress This compoundHY-131349S1Not specifiedNot specified285977-86-8
Scientific Sales, Inc. This compound48585399 atom % 13C, 98 atom % 15NNot specified285977-86-8[1]
Cambridge Isotope Laboratories, Inc. L-Alanine (2-13C, 99%)CLM-201699 atom % 13CNot specified62656-85-3
Sigma-Aldrich L-Alanine-13C3,15N48988398 atom % 13C, 98 atom % 15N≥95 (CP)202407-38-3

Synthesis of this compound

The stereospecific synthesis of this compound can be efficiently achieved through an enzymatic approach. This method utilizes the enzyme L-alanine dehydrogenase (AlaDH) to catalyze the reductive amination of a 13C-labeled pyruvate (B1213749) precursor with a 15N-labeled ammonium (B1175870) salt.[2][3] This reaction is highly specific for the L-isomer, ensuring a high yield of the desired product.[3]

Enzymatic Synthesis Protocol

This protocol outlines the key steps for the synthesis of this compound using L-alanine dehydrogenase.

Materials:

  • Sodium pyruvate-2-13C

  • Ammonium-15N chloride (15NH4Cl)

  • L-alanine dehydrogenase (AlaDH) from Bacillus subtilis or other microbial sources[2]

  • NADH (β-Nicotinamide adenine (B156593) dinucleotide, reduced form)

  • Phosphate (B84403) buffer (pH ~7.5)

  • Deionized water

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • pH meter

  • Ion-exchange chromatography system for purification

  • Analytical balance

  • Lyophilizer

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve Sodium pyruvate-2-13C and Ammonium-15N chloride in phosphate buffer.

  • Cofactor Addition: Add NADH to the reaction mixture. NADH serves as the reducing agent in the reaction.[3]

  • Enzyme Addition: Initiate the reaction by adding L-alanine dehydrogenase to the mixture.

  • Incubation: Gently stir the reaction mixture at a controlled temperature (typically 25-37°C) for several hours to allow the reaction to proceed to completion.

  • Monitoring: The progress of the reaction can be monitored by measuring the decrease in NADH absorbance at 340 nm.

  • Purification: Upon completion, the this compound can be purified from the reaction mixture using ion-exchange chromatography.

  • Isolation: The purified product is then isolated, typically by lyophilization, to obtain a stable, solid form.

Below is a diagram illustrating the enzymatic synthesis workflow.

Synthesis_Workflow cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Pyruvate Sodium Pyruvate-2-13C AlaDH L-Alanine Dehydrogenase Pyruvate->AlaDH Ammonium Ammonium-15N Chloride Ammonium->AlaDH NADH NADH NADH->AlaDH L_Alanine This compound AlaDH->L_Alanine NAD NAD+ AlaDH->NAD Water H2O AlaDH->Water

Enzymatic synthesis of this compound.

Experimental Applications

This compound is a powerful tracer for studying metabolic pathways and protein structure. Its dual labeling allows for the simultaneous tracking of both carbon and nitrogen atoms.

Metabolic Tracing in Cell Culture

Stable isotope tracing is a fundamental technique in metabolomics to elucidate the flow of atoms through metabolic pathways.[4]

Protocol for Metabolic Tracing:

  • Cell Culture: Culture cells of interest to the desired confluency in standard growth medium.

  • Labeling Medium Preparation: Prepare a labeling medium by supplementing a base medium (lacking unlabeled alanine) with this compound at a concentration similar to that in the standard medium.

  • Isotope Labeling: Replace the standard medium with the prepared labeling medium and incubate the cells for a specific duration. A time-course experiment is often recommended to monitor the dynamic incorporation of the label.

  • Metabolite Extraction: At the end of the incubation, rapidly quench metabolism (e.g., with cold methanol) and extract the intracellular metabolites.

  • Sample Analysis: Analyze the extracted metabolites using mass spectrometry (MS) or NMR spectroscopy to determine the incorporation of 13C and 15N into downstream metabolites.[4]

The following diagram illustrates a general workflow for a stable isotope tracing experiment.

Metabolic_Tracing_Workflow A Cell Culture in Standard Medium B Replace with Labeling Medium (containing this compound) A->B C Incubation (Time Course) B->C D Metabolite Quenching & Extraction C->D E Sample Analysis (MS or NMR) D->E F Data Analysis & Pathway Elucidation E->F

General workflow for metabolic tracing.
Protein NMR Spectroscopy

In protein NMR, selective isotopic labeling is used to simplify complex spectra and to probe the structure and dynamics of specific residues.[5]

Protocol for Protein NMR with this compound:

  • Protein Expression and Purification: Express the protein of interest in a suitable expression system (e.g., E. coli) using a minimal medium supplemented with this compound and other necessary nutrients. Purify the labeled protein to high homogeneity.

  • Sample Preparation: Prepare the NMR sample by dissolving the purified, labeled protein in a suitable buffer containing D2O. The concentration of the protein should be optimized for NMR analysis.

  • NMR Data Acquisition: Acquire a series of NMR experiments, such as 1H-15N HSQC and 1H-13C HSQC, to observe the signals from the labeled alanine (B10760859) residue.

  • Spectral Analysis: Analyze the resulting NMR spectra to obtain information about the chemical environment, dynamics, and interactions of the labeled alanine residue within the protein structure.

Metabolic Pathways Involving Alanine

Alanine plays a central role in cellular metabolism, particularly in the glucose-alanine cycle, which facilitates the transport of nitrogen from peripheral tissues to the liver.[6] In this cycle, muscle pyruvate is transaminated to form alanine, which is then transported to the liver. In the liver, alanine is converted back to pyruvate, which can be used for gluconeogenesis, while the amino group enters the urea (B33335) cycle.[6]

The diagram below depicts the key steps of the Glucose-Alanine Cycle.

Glucose_Alanine_Cycle cluster_muscle Muscle cluster_liver Liver Glucose_M Glucose Pyruvate_M Pyruvate Glucose_M->Pyruvate_M Glycolysis Alanine_M Alanine Pyruvate_M->Alanine_M Pyruvate_M->Alanine_M Alanine_L Alanine Alanine_M->Alanine_L Bloodstream Glutamate_M Glutamate aKG_M α-Ketoglutarate Glutamate_M->aKG_M Glutamate_M->aKG_M BCAA Branched-chain Amino Acids BCAA->Glutamate_M Transamination Pyruvate_L Pyruvate Alanine_L->Pyruvate_L Alanine_L->Pyruvate_L Glucose_L Glucose Pyruvate_L->Glucose_L Gluconeogenesis Glucose_L->Glucose_M Bloodstream Urea Urea Glutamate_L Glutamate Glutamate_L->Urea Urea Cycle aKG_L α-Ketoglutarate aKG_L->Glutamate_L aKG_L->Glutamate_L

The Glucose-Alanine Cycle.

References

A Technical Guide to the Physical and Chemical Properties of L-Alanine-2-13C,15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of L-Alanine-2-13C,15N, a stable isotope-labeled variant of the non-essential amino acid L-Alanine. This isotopically enriched compound is a valuable tool in metabolic research, proteomics, and drug development, enabling precise tracing and quantification of metabolic fluxes and protein dynamics. This document outlines its fundamental characteristics, experimental protocols for its analysis, and its role in key biological pathways.

Core Physical and Chemical Properties

This compound is chemically identical to its unlabeled counterpart but possesses a greater mass due to the incorporation of a carbon-13 isotope at the second carbon position and a nitrogen-15 (B135050) isotope in the amino group. This mass difference is the basis for its utility in a variety of analytical techniques.

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the tables below. Data for unlabeled L-Alanine is provided for comparison.

Table 1: General and Physical Properties

PropertyThis compoundUnlabeled L-Alanine
Molecular Formula C₃H₇NO₂ (with ¹³C at C2 and ¹⁵N)C₃H₇NO₂
Molecular Weight 91.08 g/mol [1]89.09 g/mol [2][3]
CAS Number 285977-86-8[1][4]56-41-7[5]
Appearance White crystalline powder/solid[2]White odorless solid[3]
Melting Point ~314.5 °C (decomposes)[6][7]297-300 °C (decomposes)[3]
Solubility in Water Soluble[2]164,000 mg/L at 25 °C[3]
Solubility in Ethanol Slightly soluble[2]Slightly soluble
Density Not specified1.432 g/cm³ at 22 °C[8]
Optical Rotation Not specified+14.5° (c=10, 6N HCl)[8][9]

Table 2: Isotopic Purity Specifications

IsotopeEnrichment
¹³C ≥ 99 atom %[1]
¹⁵N ≥ 98 atom %[1]

Experimental Protocols

The analysis of this compound and its incorporation into biological systems relies on techniques that can differentiate between isotopes. The following are generalized protocols for common analytical methods.

Sample Preparation and Hydrolysis

For protein analysis, the first step is to break down the protein into its constituent amino acids.

  • Sample Preparation : Samples should be freeze-dried and stored under anoxic conditions at -20°C or lower to minimize degradation.[10][11][12]

  • Acid Hydrolysis : A common method for releasing peptide-bound amino acids is conventional acid hydrolysis.[12] This typically involves:

    • Incubating the protein sample in 6N HCl.

    • Heating the sample at 110°C for 20-24 hours in an anoxic environment.[10][11][12]

    • Following hydrolysis, the sample is dried to remove the acid.

  • Clean-up : The resulting amino acid mixture is often purified using techniques like cation exchange chromatography to remove contaminants before analysis.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the structure and dynamics of molecules. The presence of ¹³C and ¹⁵N, both NMR-active nuclei, makes this compound particularly amenable to this analysis.[]

  • Sample Preparation : Dissolve the purified amino acid extract or intact protein in a suitable solvent, typically D₂O (deuterated water) for biological samples.

  • Data Acquisition :

    • Acquire one-dimensional ¹H and ¹³C spectra to identify the chemical shifts of the labeled alanine (B10760859).

    • Perform two-dimensional heteronuclear correlation experiments, such as [¹H, ¹³C]-HSQC (Heteronuclear Single Quantum Coherence), to resolve the signals and confirm the position of the label.[][14] For proteins, more advanced multidimensional experiments (3D, 4D) are used to resolve the complex spectra.

  • Data Analysis : The chemical shifts and coupling constants of the ¹³C and ¹⁵N nuclei provide detailed information about the local chemical environment and conformation of the labeled alanine within a peptide or protein.

Mass Spectrometry (MS) and LC-MS/MS

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z), making it ideal for detecting the mass shift introduced by isotopic labels.[][] It is often coupled with liquid chromatography (LC) for the separation of complex mixtures.

  • Sample Preparation :

    • For amino acid analysis, derivatization may be required to increase volatility for gas chromatography-mass spectrometry (GC-MS).[10][11] N-acetyl and alkoxycarbonyl esters are common derivatives that yield reproducible results.[11] For LC-MS, derivatization is often not necessary.[10]

    • For proteomics (analyzing peptides), proteins are enzymatically digested (e.g., with trypsin) into smaller peptides.[16] The resulting peptide mixture is then desalted before analysis.[16]

  • LC Separation : The amino acid or peptide mixture is injected into a liquid chromatograph, typically a reverse-phase high-performance liquid chromatography (HPLC) system, to separate the components before they enter the mass spectrometer.

  • MS Analysis :

    • The separated molecules are ionized (e.g., by electrospray ionization - ESI).

    • The mass spectrometer measures the m/z of the ions. The presence of this compound in a peptide will result in a mass shift compared to the unlabeled version.

    • In tandem mass spectrometry (MS/MS), specific ions are selected, fragmented, and their fragment ions are analyzed. This allows for the precise localization of the isotopic label within the peptide sequence.[17][18]

  • Data Analysis : By comparing the intensities of the mass peaks corresponding to the labeled and unlabeled forms of a molecule, the degree of isotopic enrichment and the relative abundance of the molecule can be accurately quantified.[][17]

Signaling Pathways and Experimental Workflows

Experimental Workflow

The general workflow for utilizing this compound in metabolic or proteomic studies involves several key stages, from labeling to data analysis.

Experimental_Workflow cluster_labeling Phase 1: Labeling cluster_processing Phase 2: Sample Processing cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation A Cell Culture or In Vivo System B Introduce this compound (e.g., in growth media) A->B C Harvest Cells/Tissues B->C D Protein Extraction & Hydrolysis/ Metabolite Extraction C->D E Analytical Technique D->E F NMR Spectroscopy E->F Structural Analysis G LC-MS/MS E->G Quantification H Data Analysis F->H G->H I Metabolic Flux Analysis or Protein Turnover Quantification H->I

Caption: A generalized workflow for stable isotope labeling experiments.

Metabolic Pathways

L-Alanine is a key player in several metabolic pathways, most notably the Glucose-Alanine cycle, which facilitates the transport of nitrogen from muscle to the liver.

Glucose-Alanine Cycle: In muscle tissue, amino groups from the breakdown of amino acids are transferred to pyruvate, a product of glycolysis, to form alanine.[5] This alanine is then transported through the bloodstream to the liver. In the liver, the reaction is reversed: alanine is converted back to pyruvate, which is used for gluconeogenesis to produce glucose.[5][19] The glucose is then returned to the muscles for energy.[5] This cycle serves to transport nitrogen to the liver for urea (B33335) synthesis and to regenerate glucose.[5]

Glucose_Alanine_Cycle cluster_muscle Muscle cluster_liver Liver Glucose_M Glucose Pyruvate_M Pyruvate Glucose_M->Pyruvate_M Glycolysis Alanine_M L-Alanine Pyruvate_M->Alanine_M Alanine_L L-Alanine Alanine_M->Alanine_L Bloodstream Glutamate_M Glutamate AKG_M α-Ketoglutarate Glutamate_M->AKG_M AAs Amino Acids (from protein) AAs->Glutamate_M Transamination Pyruvate_L Pyruvate Alanine_L->Pyruvate_L AKG_L α-Ketoglutarate Glucose_L Glucose Pyruvate_L->Glucose_L Gluconeogenesis Glutamate_L Glutamate Glucose_L->Glucose_M Bloodstream Urea Urea Glutamate_L->Urea Urea Cycle AKG_L->Glutamate_L

Caption: The Glucose-Alanine cycle between muscle and liver.

Signaling Pathways

Recent research has identified L-Alanine as a signaling molecule that can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

L-Alanine and AMPK Activation: L-Alanine metabolism within hepatic cells leads to an increase in the AMP/ATP ratio.[20][21][22] This shift in cellular energy status is a primary trigger for the activation of AMPK. Activated AMPK then phosphorylates downstream targets to promote catabolic pathways (that generate ATP) and inhibit anabolic pathways (that consume ATP), thereby restoring energy balance.[22] This suggests that L-alanine can act as an energy sensor, signaling nutrient availability and influencing systemic glucose metabolism.[20][21][22]

Alanine_AMPK_Signaling Ala L-Alanine Metabolism Intracellular Metabolism Ala->Metabolism TCA TCA Cycle Metabolites ↓ Metabolism->TCA Ratio AMP/ATP Ratio ↑ Metabolism->Ratio Activation Activation Ratio->Activation AMPK AMPK Catabolism Catabolic Pathways ↑ (e.g., Glycolysis) AMPK->Catabolism Anabolism Anabolic Pathways ↓ (e.g., Gluconeogenesis) AMPK->Anabolism Activation->AMPK Homeostasis Energy Homeostasis Restored Catabolism->Homeostasis Anabolism->Homeostasis

Caption: L-Alanine metabolism leading to AMPK activation.

References

An In-depth Technical Guide to the Safety and Handling of L-Alanine-2-13C,15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling procedures, and technical information for the use of L-Alanine-2-13C,15N in a research environment. This isotopically labeled amino acid is a powerful tool in metabolomics, proteomics, and drug development, enabling precise tracking of metabolic pathways.[1][2] Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental outcomes.

Product Identification and Properties

This compound is a stable, non-radioactive isotopically labeled form of the non-essential amino acid L-Alanine. The carbon atom at the second position is replaced with Carbon-13 (¹³C), and the nitrogen atom is replaced with Nitrogen-15 (¹⁵N). These labels allow the molecule to be distinguished and traced in biological systems using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][]

Table 1: Chemical and Physical Properties

PropertyValueReferences
Chemical Name This compound[3]
Synonyms (S)-2-Aminopropionic acid-2-¹³C,¹⁵N[5]
CAS Number 285977-86-8[6]
Molecular Formula C₂¹³CH₇¹⁵NO₂[6]
Molecular Weight 91.08 g/mol [6]
Form Solid, crystalline powder[7]
Melting Point ~314.5 °C (decomposes)[7][8]
Solubility Soluble in water (166.5 g/L at 25°C for unlabeled)[9]
Storage Store at room temperature, protected from light and moisture.[1][10]
Stability Stable under recommended storage conditions. Incompatible with strong oxidizing agents.[9][11]

Table 2: Isotopic Specifications

SpecificationValueReferences
¹³C Enrichment ≥ 99 atom %[6]
¹⁵N Enrichment ≥ 98 atom %[6]
Chemical Purity ≥ 98%[5][10]
Mass Shift M+2 (relative to unlabeled L-Alanine)[7]

Hazard Identification and Safety Precautions

This compound is not classified as a hazardous substance according to GHS and Regulation (EC) No. 1272/2008.[1][11][12] However, as with any chemical substance, appropriate safety measures should be followed. The primary risks are associated with the physical form (dust) and potential for mild irritation.

Table 3: Summary of Potential Hazards and Protective Measures

HazardDescriptionRecommended Protective MeasuresReferences
Inhalation May be harmful if inhaled. Dust may cause respiratory tract irritation.Use in a well-ventilated area or under a fume hood. Avoid dust formation. If dust is generated, use a NIOSH-approved respirator.[1][11]
Skin Contact May be harmful if absorbed through the skin. May cause mild skin irritation.Wear protective gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[1][11]
Eye Contact May cause eye irritation.Wear safety glasses with side shields or goggles.[1][11]
Ingestion May be harmful if swallowed.Do not eat, drink, or smoke in the laboratory. Wash hands before breaks and at the end of the workday.[1][12]

Handling and Storage

Proper handling and storage are essential to maintain the quality of this compound and to ensure a safe laboratory environment.

Handling
  • Engineering Controls : Handle in a well-ventilated area. Use of a laboratory fume hood is recommended, especially when handling larger quantities or if dust formation is likely.[11]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Safety glasses with side-shields or goggles.[1]

    • Hand Protection : Wear suitable protective gloves (nitrile gloves are appropriate).[1]

    • Body Protection : Wear a lab coat or other protective clothing.[1]

  • Hygiene Practices : Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking. Avoid formation of dust and aerosols.[1][13]

Storage
  • Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Recommendations : Protect from light and moisture. Storage at room temperature is generally sufficient.[1][10]

  • Incompatibilities : Keep away from strong oxidizing agents.[11]

Accidental Release and First Aid Measures

Table 4: Emergency Procedures

SituationProcedureReferences
Spill Avoid dust formation. Sweep up the spilled solid material and place it in a suitable, closed container for disposal. Prevent entry into sewers and public waters.[1]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[1][11]
Skin Contact Wash off with soap and plenty of water. Consult a physician if irritation persists.[1][11]
Eye Contact Flush eyes with water as a precaution for at least 15 minutes. Remove contact lenses if present and easy to do. Consult a physician.[1][11]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][11]
Fire Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media. Wear a self-contained breathing apparatus for firefighting if necessary.[1][11]

Applications and Experimental Protocols

This compound is a valuable tracer for metabolic flux analysis (MFA) and quantitative proteomics using techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[3][7][14] It allows for the simultaneous tracking of carbon and nitrogen pathways.

Logical Workflow for Metabolic Flux Analysis

The diagram below illustrates the general workflow for a metabolic flux experiment using this compound to trace its incorporation into central metabolic pathways.

Metabolic_Flux_Workflow Workflow for ¹³C/¹⁵N Metabolic Flux Analysis cluster_prep 1. Experimental Setup cluster_analysis 2. Sample Processing & Analysis cluster_data 3. Data Interpretation A Cell Culture Initiation (Defined Medium) B Introduce this compound Tracer at Steady State A->B C Harvest Cells at Isotopic Steady State B->C D Metabolite Extraction (e.g., Protein Hydrolysis) C->D E LC-MS/MS or GC-MS Analysis of Labeled Amino Acids D->E F Determine Mass Isotopomer Distributions (MIDs) E->F G Flux Calculation using Metabolic Modeling Software F->G H Quantitative Flux Map of C and N Pathways G->H

Caption: General workflow for ¹³C/¹⁵N metabolic flux analysis.

Metabolic Fate of this compound

L-Alanine is central to cellular metabolism, linking glycolysis and the TCA cycle. The ¹³C and ¹⁵N labels from this compound can be traced through these interconnected pathways.

Metabolic_Pathway Metabolic Fate of L-Alanine-2-¹³C,¹⁵N cluster_tca TCA Cycle cluster_transamination Transamination Alanine (B10760859) L-Alanine (2-¹³C, ¹⁵N) Pyruvate Pyruvate (2-¹³C) Alanine->Pyruvate ALT Glutamate Glutamate (¹⁵N labeled) Alanine->Glutamate ¹⁵N Transfer Lactate Lactate (2-¹³C) Pyruvate->Lactate LDH AcetylCoA Acetyl-CoA (1-¹³C) Pyruvate->AcetylCoA PDH Citrate Citrate (¹³C labeled) AcetylCoA->Citrate aKG α-Ketoglutarate (¹³C labeled) Citrate->aKG OAA Oxaloacetate (¹³C labeled) aKG->OAA aKG->Glutamate GDH / Aminotransferase OAA->Citrate Aspartate Aspartate (¹⁵N labeled) OAA->Aspartate AST Glutamate->Aspartate ¹⁵N Transfer

Caption: Tracing ¹³C and ¹⁵N from L-Alanine into central metabolism.

Experimental Protocol: SILAC for Quantitative Proteomics

This protocol provides a framework for a 2-plex SILAC experiment to compare protein abundance between two cell populations (e.g., control vs. drug-treated). While SILAC traditionally uses labeled arginine and lysine, other amino acids like alanine can be used for specific research questions, particularly in organisms where arginine/lysine are not essential or to probe specific pathways.

Objective: To quantify relative protein abundance changes in response to an experimental condition.

Materials:

  • Cell line of interest

  • SILAC-grade cell culture medium deficient in L-Alanine

  • "Light" L-Alanine (natural abundance)

  • "Heavy" this compound

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Standard cell culture reagents and equipment

  • Protein lysis buffer, protease inhibitors

  • Trypsin (proteomics grade)

  • LC-MS/MS system

Methodology:

  • Media Preparation:

    • Prepare two types of SILAC medium: "Light" and "Heavy."

    • Light Medium: Supplement the alanine-deficient medium with natural abundance L-Alanine to a normal physiological concentration.

    • Heavy Medium: Supplement the alanine-deficient medium with this compound to the same final concentration as the light medium.

    • Add dFBS and other necessary supplements to both media.

  • Cell Culture and Labeling: [1]

    • Divide the cell population into two groups.

    • Culture one group in the "Light" medium (Control).

    • Culture the second group in the "Heavy" medium (Experimental).

    • Grow the cells for at least 5-6 cell doublings to ensure >98% incorporation of the labeled amino acid into the proteome.[1]

  • Experimental Treatment:

    • Once full incorporation is achieved, apply the experimental treatment (e.g., drug, growth factor) to the "Heavy" labeled cells.

    • Apply a vehicle control to the "Light" labeled cells.

  • Cell Harvesting and Mixing: [1]

    • After the treatment period, harvest both cell populations separately (e.g., by trypsinization or scraping).

    • Count the cells from each population accurately.

    • Combine the "Light" and "Heavy" cell populations in a precise 1:1 ratio. This step is critical as it controls for variability in subsequent sample processing.[1]

  • Protein Extraction and Digestion: [1]

    • Lyse the combined cell pellet using a suitable lysis buffer containing protease inhibitors.

    • Quantify the total protein concentration (e.g., using a BCA assay).

    • Take a desired amount of protein (e.g., 50-100 µg) and perform in-solution or in-gel digestion with trypsin overnight to generate peptides.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture using a high-resolution LC-MS/MS instrument.

    • The mass spectrometer will detect peptide pairs: the "light" peptide and its chemically identical "heavy" counterpart, which will have a mass shift corresponding to the incorporated isotopes.

  • Data Analysis: [11]

    • Use specialized proteomics software (e.g., MaxQuant, Proteome Discoverer) to process the raw MS data.

    • The software will identify peptides and proteins and calculate the intensity ratio of the heavy to light peptide pairs (H/L ratio).

    • This ratio directly reflects the relative abundance of a given protein between the two experimental conditions. An H/L ratio > 1 indicates upregulation in the experimental condition, while a ratio < 1 indicates downregulation.

Disposal Considerations

Waste material must be disposed of in accordance with local, state, and federal regulations.[1] Although not classified as hazardous, it should be treated as chemical waste. Do not mix with other waste streams. Dispose of unused product and contaminated packaging in the same manner.[12]

References

A Technical Guide to Foundational Research Utilizing L-Alanine-2-¹³C,¹⁵N for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a cornerstone of numerous physiological and pathological states, including cancer, metabolic disorders, and immune cell activation.[1][2] Understanding the intricate network of metabolic pathways is paramount for identifying novel therapeutic targets and developing effective interventions. Stable isotope tracing has emerged as a powerful technique to quantify the rates (fluxes) of metabolic pathways in living systems.[2][3] By introducing substrates labeled with stable isotopes like ¹³C and ¹⁵N, researchers can track the journey of atoms through complex biochemical reactions.[1][4]

This technical guide focuses on the application of L-Alanine doubly labeled at the second carbon with ¹³C and on the amino group with ¹⁵N (L-Alanine-2-¹³C,¹⁵N). This specific tracer is a powerful tool for simultaneously interrogating the interconnected pathways of carbon and nitrogen metabolism. Alanine's central role as a non-essential amino acid links glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid biosynthesis, making it an ideal probe for central metabolism.[1][5] The dual ¹³C and ¹⁵N labels allow for the deconvolution of carbon skeleton fate from nitrogen fate, providing a multi-dimensional view of cellular metabolic activity.

This document outlines the core principles, experimental protocols, and data interpretation associated with the use of L-Alanine-2-¹³C,¹⁵N, serving as a foundational resource for its application in metabolic research.

Core Principles: Simultaneous Carbon and Nitrogen Tracing

The utility of L-Alanine-2-¹³C,¹⁵N lies in its ability to simultaneously track the metabolic fate of both its carbon backbone and its amino group nitrogen. When introduced into a biological system, the tracer is primarily metabolized by Alanine (B10760859) Aminotransferase (ALT), which catalyzes the reversible transfer of its ¹⁵N-amino group to α-ketoglutarate to form ¹⁵N-glutamate and 2-¹³C-pyruvate.

This initial transamination event creates two distinct labeled pools:

  • A ¹³C-labeled pyruvate (B1213749) pool: This allows for tracing the carbon atom into pathways such as the TCA cycle (via Pyruvate Dehydrogenase or Pyruvate Carboxylase), gluconeogenesis, and lactate (B86563) production.[1]

  • A ¹⁵N-labeled glutamate (B1630785) pool: Glutamate is a central hub for nitrogen metabolism, and tracking the ¹⁵N label provides insights into amino acid biosynthesis, nucleotide synthesis, and other nitrogen assimilation pathways.[3]

By measuring the incorporation of ¹³C and ¹⁵N into downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can quantify the flux through these divergent pathways.

Key Metabolic Pathways Interrogated by L-Alanine-2-¹³C,¹⁵N

The diagram below illustrates the primary metabolic pathways that can be investigated using this dual-labeled tracer.

Metabolic fate of L-Alanine-2-¹³C,¹⁵N.

Experimental Protocols

This section provides a generalized methodology for conducting a stable isotope tracing experiment using L-Alanine-2-¹³C,¹⁵N in cultured mammalian cells.

Cell Culture and Tracer Administration
  • Objective: To introduce the labeled tracer to cells in a metabolically steady state.

  • Protocol:

    • Culture cells to the desired density (typically mid-exponential growth phase) in standard growth medium.

    • Aspirate the standard medium and replace it with a pre-warmed experimental medium containing L-Alanine-2-¹³C,¹⁵N. The concentration of the tracer should be equivalent to that of L-Alanine in the standard medium to avoid metabolic perturbations.

    • Incubate the cells for a predetermined time course. The duration should be sufficient to approach isotopic steady state, which depends on the turnover rates of the metabolites of interest.[2] Time points can range from minutes to several hours.

Metabolic Quenching and Metabolite Extraction
  • Objective: To rapidly halt all enzymatic activity to preserve the in vivo metabolic state for accurate analysis.[6]

  • Protocol:

    • Place the culture dish on a bed of dry ice to cool it rapidly.

    • Aspirate the labeling medium.

    • Immediately add an ice-cold quenching solution, such as 80% methanol, to the culture dish.

    • Scrape the cells and transfer the cell suspension (lysate) into a pre-chilled tube.

    • Centrifuge the lysate at a high speed (e.g., >10,000 x g) at 4°C to pellet cell debris and proteins.

    • Collect the supernatant, which contains the polar metabolites. This extract can be stored at -80°C until analysis.

The diagram below outlines the general experimental workflow.

start Cells at Steady State media_change Replace with L-Alanine-2-13C,15N Medium start->media_change incubation Incubate for Time Course (t) media_change->incubation quenching Rapid Quenching (e.g., Cold Methanol) incubation->quenching extraction Metabolite Extraction quenching->extraction analysis LC-MS/MS or GC-MS Analysis extraction->analysis data_proc Data Processing & Isotopologue Correction analysis->data_proc mfa Metabolic Flux Analysis data_proc->mfa

General workflow for stable isotope tracing.
Analytical Methods (GC-MS/LC-MS)

  • Objective: To separate and quantify the mass isotopologues of downstream metabolites.

  • Methodology:

    • Sample Derivatization (for GC-MS): Evaporate the polar metabolite extract to dryness under a stream of nitrogen. Derivatize the dried metabolites (e.g., using silylation) to increase their volatility for gas chromatography.

    • Chromatographic Separation: Inject the prepared sample into a Gas Chromatograph (GC) or Liquid Chromatograph (LC) to separate the individual metabolites.

    • Mass Spectrometry (MS): Analyze the eluting metabolites using a mass spectrometer. The instrument will detect the mass-to-charge ratio (m/z) of the metabolite fragments, allowing for the quantification of different mass isotopologues (e.g., M+0, M+1, etc.).

    • Data Analysis: Correct the raw mass isotopomer distributions (MIDs) for the natural abundance of stable isotopes.[7] The resulting corrected MIDs can be used to calculate fractional enrichment and perform metabolic flux analysis.

Quantitative Data Presentation

The data obtained from MS analysis can be summarized to provide quantitative insights into metabolic fluxes. The tables below present hypothetical data that could be generated from an experiment using L-Alanine-2-¹³C,¹⁵N in a cancer cell line.

Table 1: Fractional Enrichment of Key Metabolites

Fractional enrichment represents the percentage of a metabolite pool that has been labeled by the tracer.

MetaboliteIsotopeFractional Enrichment (%)Implication
Pyruvate¹³C45.2 ± 3.1High ALT activity and contribution of alanine to the pyruvate pool.
Lactate¹³C42.5 ± 2.8Significant flux from pyruvate to lactate (Warburg effect).
Citrate¹³C15.7 ± 1.5Entry of alanine-derived carbon into the TCA cycle.
Glutamate¹⁵N65.8 ± 4.5High flux of nitrogen from alanine to the glutamate pool.
Glutamine¹⁵N30.1 ± 2.9Significant use of glutamate for glutamine synthesis.
Aspartate¹⁵N25.4 ± 2.2Transamination from glutamate to oxaloacetate.

Data are presented as mean ± standard deviation from n=3 biological replicates.

Table 2: Calculated Metabolic Flux Ratios

By analyzing the specific patterns of labeling (mass isotopomer distributions), it is possible to calculate the relative contribution of different pathways.

Flux RatioDescriptionCalculated ValueInterpretation
PC / PDHPyruvate Carboxylase vs. Pyruvate Dehydrogenase0.25Indicates that for every 4 molecules of pyruvate entering the TCA cycle, 1 enters via anaplerotic PC and 3 enter via oxidative PDH.
Alanine-derived N in Glutamine / Total Glutamine NContribution of Alanine's nitrogen to the Glutamine pool0.3030% of the nitrogen used for glutamine synthesis originates from the alanine tracer under these conditions.
Lactate Production / Pyruvate to TCAFlux to Lactate vs. Flux to TCA Cycle2.7Demonstrates a high rate of lactate fermentation relative to oxidative metabolism of pyruvate, a characteristic of many cancer cells.

Conclusion

L-Alanine-2-¹³C,¹⁵N is a sophisticated tracer that offers a high-resolution view of central carbon and nitrogen metabolism. Its dual-labeling strategy enables the simultaneous quantification of fluxes through interconnected pathways that are fundamental to cell proliferation, bioenergetics, and biosynthesis. The experimental and analytical protocols outlined in this guide, combined with metabolic flux analysis, provide a robust framework for researchers to uncover novel metabolic phenotypes in health and disease, ultimately paving the way for new therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for L-Alanine-2-13C,15N in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique to elucidate the rates of metabolic reactions within a biological system. The use of stable isotope tracers, such as L-Alanine-2-13C,15N, provides a robust method for quantifying intracellular fluxes and understanding cellular physiology. L-Alanine is a non-essential amino acid that plays a pivotal role in central carbon and nitrogen metabolism, linking glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid biosynthesis.[1][2] Its reversible transamination to pyruvate (B1213749), catalyzed by alanine (B10760859) aminotransferase (ALT), places it at a critical metabolic node.[2]

This document provides detailed application notes and protocols for utilizing this compound as a tracer for metabolic flux analysis in various biological systems. The dual labeling of both carbon-2 and the amino nitrogen allows for the simultaneous tracking of carbon and nitrogen fluxes, offering a more comprehensive view of cellular metabolism.[3] This is particularly valuable for studying the interplay between carbon and nitrogen assimilation, amino acid biosynthesis, and their dysregulation in diseases such as cancer and in response to drug treatment.[1][3]

Principle of this compound Metabolic Flux Analysis

The core principle involves introducing this compound into a biological system (e.g., cell culture) and allowing it to be metabolized. The labeled 13C and 15N atoms are incorporated into downstream metabolites. The mass isotopomer distributions (MIDs) of these metabolites, which represent the abundance of molecules with different numbers of heavy isotopes, are then measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1][3] These MIDs serve as inputs for computational models that estimate the intracellular metabolic fluxes that best reproduce the experimental labeling patterns.[3][4][5]

Key Metabolic Pathways Tracked by this compound

  • Alanine Aminotransferase (ALT) and Pyruvate Metabolism: The labeled L-Alanine is converted to M+1 pyruvate (pyruvate with one 13C atom at the C2 position) and the 15N is transferred to α-ketoglutarate to form glutamate.[2] This allows for the direct quantification of flux through the ALT reaction and provides a labeled pool of pyruvate and glutamate.

  • Tricarboxylic Acid (TCA) Cycle: The M+1 pyruvate can enter the TCA cycle through pyruvate dehydrogenase (PDH) to form M+1 acetyl-CoA, or through pyruvate carboxylase (PC) to form M+1 oxaloacetate.[1][6] The propagation of the 13C label through the TCA cycle intermediates provides insights into cycle activity and anaplerotic fluxes.

  • Amino Acid Metabolism: The 15N from this compound is primarily transferred to glutamate, which serves as a central nitrogen donor for the synthesis of other amino acids and nucleotides.[3] Tracking the 15N incorporation into these molecules reveals the nitrogen flux distribution.

  • Gluconeogenesis and Lactate Production: The labeled pyruvate can be a precursor for gluconeogenesis or can be converted to M+1 lactate, providing insights into pathways like the Warburg effect in cancer cells.[1]

Experimental Workflow

The general workflow for a metabolic flux analysis experiment using this compound is depicted below.

G cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Computational Phase A Cell Culture & Adaptation B Isotopic Labeling with This compound A->B C Metabolic Quenching B->C D Metabolite Extraction C->D E LC-MS/MS or GC-MS Analysis D->E F NMR Analysis D->F G Mass Isotopomer Distribution (MID) Determination E->G F->G I Flux Estimation (e.g., using INCA, 13CFLUX2) G->I H Metabolic Model Construction H->I J Statistical Analysis & Flux Map Visualization I->J

Caption: General experimental workflow for 13C,15N metabolic flux analysis.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Isotopic Labeling

This protocol describes the general steps for labeling mammalian cells in culture to achieve isotopic steady state.

  • Media Preparation: Prepare a chemically defined medium. It is crucial that the standard L-Alanine is replaced with this compound. The concentration of the tracer should be optimized for the specific cell line and experimental goals.

  • Cell Seeding and Adaptation: Seed cells in standard culture medium and allow them to reach the desired confluency (typically mid-exponential phase). Before labeling, adapt the cells to the experimental medium (containing unlabeled alanine) for at least one cell doubling to minimize metabolic stress.

  • Isotopic Labeling: Replace the adaptation medium with the pre-warmed labeling medium containing this compound. The duration of labeling required to reach isotopic steady state depends on the turnover rates of the metabolites of interest and is typically determined empirically (often several cell doublings).[7]

  • Harvesting and Quenching: To halt enzymatic activity and preserve the in vivo metabolic state, rapidly quench the cells.[7]

    • Aspirate the labeling medium.

    • Immediately wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add a quenching solution, such as 80% methanol (B129727) pre-chilled to -80°C, and scrape the cells.[7]

    • Collect the cell suspension in a pre-chilled tube.

Protocol 2: Metabolite Extraction
  • Cell Lysis: Subject the quenched cell suspension to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.

  • Phase Separation: Add a mixture of chloroform (B151607) and water to the lysate to achieve a final solvent ratio of methanol:water:chloroform (e.g., 2:1:1). Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) at 4°C to separate the polar (aqueous) and non-polar (organic) phases.

  • Collection: Carefully collect the upper aqueous phase, which contains the polar metabolites (including amino acids and TCA cycle intermediates), into a new pre-chilled tube.[7]

  • Drying: Dry the polar metabolite extract completely using a vacuum concentrator (e.g., SpeedVac) or by lyophilization (freeze-drying).[7] The dried extract can be stored at -80°C until analysis.

Protocol 3: Sample Preparation and LC-MS/MS Analysis
  • Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile (B52724) in water).

  • LC-MS/MS Instrumental Parameters:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A column suitable for separating polar metabolites, such as a hydrophilic interaction liquid chromatography (HILIC) column (e.g., ZIC-pHILIC).[3]

    • Mobile Phase: A binary gradient of solvents, for example, Solvent A: 20 mM ammonium (B1175870) carbonate in water, and Solvent B: acetonitrile.[3]

    • Mass Spectrometer: A high-resolution mass spectrometer, such as a Q-Exactive Orbitrap, operated in both positive and negative ion modes to cover a broad range of metabolites.[3]

    • Data Acquisition: Full scan mode to acquire the mass spectra of the metabolites and their isotopologues.

Data Presentation

The quantitative data from a metabolic flux analysis experiment is typically presented as a flux map, which visually represents the flow of metabolites through the metabolic network. The fluxes are often normalized to a specific substrate uptake rate.

Table 1: Example Metabolic Fluxes in Central Carbon and Nitrogen Metabolism

ReactionFlux (mmol/gDCW/h) - ControlFlux (mmol/gDCW/h) - Treatment
Alanine Transaminase (ALT)1.2 ± 0.10.8 ± 0.05
Pyruvate Dehydrogenase (PDH)2.5 ± 0.21.9 ± 0.1
Pyruvate Carboxylase (PC)0.5 ± 0.050.9 ± 0.08
Citrate Synthase3.0 ± 0.22.8 ± 0.15
Glutamate Dehydrogenase0.8 ± 0.11.5 ± 0.2
Aspartate Transaminase0.6 ± 0.070.4 ± 0.05

Data are hypothetical and for illustrative purposes only.

Signaling Pathway and Metabolic Network Diagrams

The following diagrams illustrate the key metabolic pathways involving L-Alanine and the logical relationships in data analysis.

G cluster_0 Cytosol cluster_1 Mitochondrion Ala This compound Pyr Pyruvate (M+1) Ala->Pyr ALT aKG_cyto α-Ketoglutarate Lac Lactate (M+1) Pyr->Lac Glu_cyto Glutamate (15N) Pyr_mito Pyruvate (M+1) Pyr->Pyr_mito aKG_cyto->Glu_cyto ALT aKG_mito α-Ketoglutarate (M+1) aKG_cyto->aKG_mito Glu_cyto->aKG_cyto Glu_mito Glutamate (15N, M+1) Glu_cyto->Glu_mito AcCoA Acetyl-CoA (M+1) Pyr_mito->AcCoA PDH OAA_labeled Oxaloacetate (M+1) Pyr_mito->OAA_labeled PC Cit Citrate (M+1) AcCoA->Cit OAA Oxaloacetate OAA->Cit OAA_labeled->Cit Cit->aKG_mito TCA Cycle aKG_mito->Glu_mito Transaminase Glu_mito->aKG_mito

Caption: L-Alanine metabolism in central carbon and nitrogen pathways.

G Tracer This compound MID_Data Mass Isotopomer Distributions (MIDs) Tracer->MID_Data Experiment & Analysis Flux_Map Metabolic Flux Map MID_Data->Flux_Map Computational Modeling Interpretation Biological Interpretation (e.g., Drug Target ID) Flux_Map->Interpretation Data Visualization

Caption: Logical workflow from tracer to biological interpretation.

Conclusion

This compound is a versatile and informative tracer for metabolic flux analysis. The ability to simultaneously track carbon and nitrogen provides a deeper understanding of cellular metabolism. The protocols and information provided herein serve as a guide for researchers to design and execute robust MFA experiments, ultimately enabling the discovery of novel insights into metabolic regulation in health and disease, and facilitating the development of new therapeutic strategies.

References

Application Notes and Protocols for Quantitative Mass Spectrometry using L-Alanine-2-13C,15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of L-Alanine-2-13C,15N as an internal standard and metabolic tracer in quantitative mass spectrometry. These methodologies are designed for researchers in metabolic studies, drug development, and clinical diagnostics to enable the precise quantification and metabolic flux analysis of L-alanine in various biological matrices.

Introduction to L-Alanine and Stable Isotope Labeling

L-alanine is a non-essential amino acid central to cellular metabolism, acting as a key link between glycolysis and the tricarboxylic acid (TCA) cycle through its reversible conversion to pyruvate (B1213749).[1] The use of stable isotope-labeled L-alanine, such as this compound, offers a powerful tool for researchers. In this isotopologue, the carbon at the second position is replaced by its heavy isotope, ¹³C, and the nitrogen atom is replaced by ¹⁵N. This labeling provides a distinct mass shift, allowing for its differentiation from endogenous L-alanine in mass spectrometry.

This compound can be utilized in two primary applications:

  • As an Internal Standard: For accurate quantification of L-alanine in biological samples. The stable isotope-labeled internal standard (SIL-IS) is chemically identical to the analyte, ensuring that it experiences similar extraction efficiency and ionization suppression, leading to more accurate and precise measurements.[2]

  • As a Metabolic Tracer: To investigate metabolic pathways and quantify metabolic fluxes. By introducing this compound into a biological system, researchers can trace the incorporation of the labeled atoms into downstream metabolites, providing insights into the activity of various metabolic pathways.[3]

Application: Quantification of L-Alanine in Human Plasma

This section details the use of this compound as an internal standard for the accurate and precise quantification of L-alanine in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol

2.1.1. Materials and Reagents

  • L-Alanine (analyte)

  • This compound (internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

2.1.2. Sample Preparation

  • Thaw Samples: Thaw human plasma samples, calibration standards, and quality control samples on ice.

  • Protein Precipitation:

    • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution.

    • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[4]

    • Vortex vigorously for 1 minute.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[4]

2.1.3. LC-MS/MS Instrumental Parameters

  • LC System: Agilent 1260 Infinity II LC or equivalent.

  • Column: ACQUITY UPLC HSS T3, 1.8 µm, 150 x 2.1 mm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    Time (min) %B
    0.0 2
    1.0 2
    5.0 95
    7.0 95
    7.1 2

    | 10.0 | 2 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS System: Agilent 6470 Triple Quadrupole MS or equivalent.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z)
    L-Alanine 90.1 44.2

    | this compound | 92.1 | 46.2 |

Data Presentation: Quantitative Performance

The following table summarizes the typical quantitative performance data for the analysis of L-alanine using this compound as an internal standard.

ParameterResult
Linearity Range 1 - 1000 µM
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 µM
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) ± 15%
Extraction Recovery > 85%

Experimental Workflow Diagram

Quantitative Analysis Workflow Workflow for L-Alanine Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (100 µL) Add_IS Add this compound (IS) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile + 0.1% Formic Acid) Add_IS->Protein_Precipitation Centrifugation Centrifugation (14,000 x g, 10 min, 4°C) Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LC_Separation Liquid Chromatography (Reversed-Phase) Supernatant_Collection->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio) MS_Detection->Quantification

Workflow for L-Alanine Quantification

Application: Metabolic Flux Analysis of Alanine (B10760859) Metabolism

This section describes the use of this compound as a tracer to investigate the metabolic fate of alanine and its contribution to the TCA cycle in cultured cells.

Experimental Protocol

3.1.1. Materials and Reagents

  • Cell culture medium (Alanine-free)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Methanol (B129727) (LC-MS grade)

  • Chloroform (B151607) (LC-MS grade)

  • Ultrapure water

3.1.2. Cell Culture and Labeling

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere and grow to ~80% confluency.

  • Media Change: Remove the growth medium and wash the cells twice with PBS.

  • Labeling: Add pre-warmed alanine-free medium supplemented with 10% dFBS and a known concentration of this compound.

  • Incubation: Incubate the cells for a defined period (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled alanine.

3.1.3. Metabolite Extraction

  • Quenching: Aspirate the labeling medium and wash the cells once with ice-cold PBS.

  • Metabolite Extraction: Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.

  • Collection: Transfer the cell suspension to a microcentrifuge tube.

  • Phase Separation: Add 500 µL of chloroform and 400 µL of water. Vortex thoroughly and centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Polar Metabolite Collection: Collect the upper aqueous phase containing polar metabolites.

  • Drying: Dry the collected aqueous phase in a vacuum centrifuge.

  • Reconstitution: Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).

3.1.4. LC-MS/MS Analysis

Analyze the samples using an LC-MS/MS system capable of high-resolution mass analysis (e.g., Q-TOF or Orbitrap) to determine the mass isotopologue distribution of downstream metabolites.

Data Presentation: Isotopologue Distribution in TCA Cycle Intermediates

The table below illustrates the expected mass isotopologues of pyruvate and citrate (B86180) following the metabolism of this compound.

MetaboliteIsotopologueMass ShiftOrigin
PyruvateM+1+1From this compound (¹³C at C2)
CitrateM+1+1Condensation of M+1 Acetyl-CoA with Oxaloacetate
CitrateM+2+2Condensation of M+2 Acetyl-CoA with Oxaloacetate

Signaling Pathway Diagram

Alanine_Metabolism Metabolic Fate of this compound cluster_legend Legend L_Alanine_2_13C_15N This compound Pyruvate_M1 Pyruvate (M+1) L_Alanine_2_13C_15N->Pyruvate_M1 ALT Acetyl_CoA_M1 Acetyl-CoA (M+1) Pyruvate_M1->Acetyl_CoA_M1 PDH Oxaloacetate Oxaloacetate Pyruvate_M1->Oxaloacetate PC Citrate_M1 Citrate (M+1) Acetyl_CoA_M1->Citrate_M1 TCA_Cycle TCA Cycle Citrate_M1->TCA_Cycle Alpha_Ketoglutarate alpha-Ketoglutarate TCA_Cycle->Alpha_Ketoglutarate Glutamate_M1 Glutamate (M+1) Alpha_Ketoglutarate->Glutamate_M1 Transamination Oxaloacetate->TCA_Cycle Labeled_Compound Labeled Compound Downstream_Metabolite Downstream Metabolite ALT ALT: Alanine Transaminase PDH PDH: Pyruvate Dehydrogenase PC PC: Pyruvate Carboxylase

Metabolic Fate of this compound

Conclusion

This compound is a versatile tool for quantitative mass spectrometry, serving as both a reliable internal standard for accurate quantification and an effective tracer for metabolic flux analysis. The protocols and data presented in these application notes provide a framework for researchers to implement these techniques in their own studies, contributing to a deeper understanding of cellular metabolism in health and disease.

References

Application Note: L-Alanine-2-¹³C,¹⁵N NMR Spectroscopy for High-Resolution Protein Structure Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins in solution, providing insights that are highly complementary to solid-state methods like X-ray crystallography.[1] For proteins larger than 10 kDa, spectral complexity and signal overlap necessitate the use of stable isotope labeling, typically with ¹³C and ¹⁵N.[1] While uniform labeling is a common strategy, it can result in complex spectra due to extensive scalar (J) and dipolar couplings between adjacent ¹³C nuclei.

Selective isotope labeling, where only specific amino acid types or specific atoms within an amino acid are labeled, offers a powerful solution to simplify spectra and probe specific regions of a protein. This application note details the use of L-Alanine labeled at the alpha-carbon (Cα) with ¹³C and the amide nitrogen with ¹⁵N (L-Alanine-2-¹³C,¹⁵N). This specific labeling pattern is highly advantageous as it creates an isolated ¹³C spin system at the protein backbone, minimizing ¹³C-¹³C couplings and thereby simplifying spectral analysis and enhancing the accuracy of structural and dynamic studies.[2]

Key Applications

  • Simplification of Complex Spectra: By introducing a ¹³C label only at the Alanine (B10760859) Cα position, the dense network of ¹³C-¹³C couplings found in uniformly labeled samples is eliminated. This leads to sharper signals and reduced spectral overlap, which is particularly crucial for large proteins.

  • Facilitating Backbone Resonance Assignment: The isolated ¹³Cα signal provides an unambiguous starting point for backbone assignments using a suite of triple-resonance NMR experiments. Experiments like HNCACB, which correlate amide protons and nitrogens with the Cα and Cβ of the same and preceding residues, become easier to interpret.[3]

  • Probing Local Dynamics: The Cα atom is central to the protein backbone. Measuring relaxation parameters at this specific site provides valuable insights into the local dynamics and flexibility of the polypeptide chain at alanine residues on a wide range of timescales.[4]

  • Solid-State NMR (ssNMR): In ssNMR, strong dipolar couplings between adjacent ¹³C spins can severely broaden lines and complicate analysis. Using L-Alanine-2-¹³C,¹⁵N labeling effectively removes these homonuclear couplings, eliminating the need for complex decoupling sequences and enabling more precise measurement of structural restraints.[2]

Visualization of Labeling Strategies

The diagram below illustrates the fundamental difference between uniform and selective labeling. In a uniformly labeled protein, all carbons are ¹³C, leading to a complex network of couplings. In a selectively labeled protein, only the target Alanine Cα is ¹³C, creating an isolated probe.

G cluster_0 Uniform ¹³C Labeling cluster_1 Selective L-Alanine-2-¹³C Labeling U_N1 N U_Ca1 U_N1->U_Ca1 U_C1 C' U_Ca1->U_C1 U_Cb1 U_Ca1->U_Cb1 U_N2 N U_C1->U_N2 U_Ca2 U_N2->U_Ca2 U_C2 C' U_Ca2->U_C2 U_Cb2 U_Ca2->U_Cb2 U_N3 N U_C2->U_N3 U_Ca3 U_N3->U_Ca3 U_C3 C' U_Ca3->U_C3 U_Cb3 U_Ca3->U_Cb3 S_N1 N S_Ca1 S_N1->S_Ca1 S_C1 C' S_Ca1->S_C1 S_Cb1 S_Ca1->S_Cb1 S_N2 N S_C1->S_N2 S_Ca2 S_N2->S_Ca2 S_C2 C' S_Ca2->S_C2 S_Cb2 S_Ca2->S_Cb2 S_N3 N S_C2->S_N3 S_Ca3 S_N3->S_Ca3 S_C3 C' S_Ca3->S_C3 S_Cb3 S_Ca3->S_Cb3

Caption: Comparison of Uniform vs. Selective ¹³C Labeling.

Experimental Workflow

The overall process from gene expression to final protein structure involves several key stages, as depicted in the workflow diagram below.

workflow cluster_expression Protein Expression & Labeling cluster_purification Purification & Sample Prep cluster_nmr NMR & Structure Calculation transform Transform E. coli with Target Plasmid preculture Grow Pre-culture in Rich Medium transform->preculture main_culture Grow Main Culture in ¹⁵N Minimal Medium preculture->main_culture add_label Add L-Alanine-2-¹³C,¹⁵N & Suppressors main_culture->add_label induce Induce Protein Expression (e.g., with IPTG) add_label->induce harvest Harvest Cells induce->harvest lyse Cell Lysis harvest->lyse purify Purify Protein (e.g., Affinity Chromatography) lyse->purify buffer_exchange Buffer Exchange into NMR Buffer (with D₂O) purify->buffer_exchange concentrate Concentrate Sample (0.1 - 1.0 mM) buffer_exchange->concentrate acquisition Acquire NMR Data (HSQC, 3D Spectra, NOESY) concentrate->acquisition processing Process Spectra acquisition->processing assignment Resonance Assignment processing->assignment restraints Generate Structural Restraints (NOEs, Dihedral) assignment->restraints calculation Calculate 3D Structure Ensemble restraints->calculation validation Structure Validation calculation->validation

Caption: General workflow for protein structure determination by NMR.

Protocols

Protocol 1: Selective Labeling in E. coli

This protocol describes the expression of a target protein in E. coli with selective labeling using L-Alanine-2-¹³C,¹⁵N.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid.

  • Rich growth medium (e.g., LB or 2xTY).

  • M9 minimal medium components.

  • ¹⁵NH₄Cl (sole nitrogen source).

  • Unlabeled glucose (sole carbon source).

  • L-Alanine-2-¹³C,¹⁵N.

  • Scrambling suppressor mix (unlabeled L-isoleucine, L-leucine, L-valine, succinate).

  • Inducing agent (e.g., IPTG).

  • Appropriate antibiotic.

Methodology:

  • Pre-culture: Inoculate a single colony of transformed E. coli into 5-10 mL of rich medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 1 L of M9 minimal medium (containing unlabeled glucose and ¹⁵NH₄Cl as the sole nitrogen source) with the overnight pre-culture.

  • Growth: Grow the main culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Labeling and Induction:

    • Add L-Alanine-2-¹³C,¹⁵N to a final concentration of 100-200 mg/L.

    • To minimize metabolic scrambling, add the suppressor mix: unlabeled L-isoleucine, L-leucine, and L-valine (100 mg/L each) and deuterated succinate.[5]

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM.

  • Expression: Reduce the temperature to 18-25°C and continue to grow the culture for 12-18 hours.

  • Harvesting: Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

  • Purification: Purify the labeled protein using standard protocols (e.g., affinity and size-exclusion chromatography).

  • NMR Sample Preparation: Exchange the purified protein into a suitable NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.5). Concentrate the protein to 0.1-1.0 mM and add 5-10% D₂O for the lock signal.

Protocol 2: Cell-Free Protein Synthesis (CFPS)

CFPS offers an alternative with excellent control over amino acid metabolism, resulting in high incorporation efficiency and minimal scrambling.[6][7]

Materials:

  • CFPS kit or prepared E. coli cell extract (e.g., S30).

  • Reaction mix containing buffers, NTPs, and an energy regeneration system.

  • Amino acid mixture lacking unlabeled alanine.

  • L-Alanine-2-¹³C,¹⁵N.

  • Template DNA (plasmid or linear).

  • T7 RNA Polymerase.

Methodology:

  • Reaction Setup: Combine the cell extract, reaction mix, amino acid mixture, and template DNA in a microcentrifuge tube.

  • Label Incorporation: Add L-Alanine-2-¹³C,¹⁵N to the reaction. The exact concentration depends on the specific CFPS system but is typically in the mM range.

  • Incubation: Incubate the reaction at the optimal temperature (e.g., 30-37°C) for 4-8 hours.

  • Purification: Purify the expressed and labeled protein directly from the reaction mixture, often using an incorporated affinity tag (e.g., His-tag).

  • Sample Preparation: Prepare the sample for NMR analysis as described in Protocol 1.

Data Presentation and Key Considerations

Metabolic Scrambling

Alanine is biosynthetically linked to pyruvate (B1213749), a central metabolic hub. This proximity means that the ¹³C label from alanine can be transferred to other amino acids, particularly the branched-chain amino acids (Val, Leu, Ile), through metabolic pathways.[8] This "scrambling" can complicate spectra and defeat the purpose of selective labeling.

metabolism Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate TCA TCA Cycle Pyruvate->TCA Val_Leu Valine / Leucine (potential ¹³C scrambling) Pyruvate->Val_Leu multiple steps Alanine Alanine Transaminase OAA Oxaloacetate TCA->OAA aKG α-Ketoglutarate TCA->aKG Ile Isoleucine (potential ¹³C scrambling) OAA->Ile multiple steps - -

Caption: Simplified metabolic pathways showing potential for isotope scrambling.

Adding unlabeled precursors of the potentially scrambled amino acids (like α-ketoisovalerate for Val/Leu) to the growth media can effectively suppress these pathways via feedback inhibition, ensuring the label remains on alanine.[5]

Quantitative Data Summary

The efficiency of label incorporation and final protein yield can vary significantly based on the chosen method and protein construct.

Table 1: Typical Isotope Incorporation Efficiencies

Labeling Method Typical Incorporation Efficiency Reference
In vivo (E. coli) 70-90% [7]
Cell-Free (CFPS) >85% [7]

| Mammalian Cells (HEK293) | ~100% |[9] |

Table 2: Key NMR Experiments for Structure Determination

Experiment Purpose
¹⁵N-HSQC Generates a "fingerprint" spectrum of the protein backbone (one peak per residue, excluding prolines).
HNCO, HN(CA)CO Correlates the amide ¹H and ¹⁵N of a residue with the carbonyl carbon (C') of the preceding residue for sequential backbone assignment.
HNCACB, CBCA(CO)NH Correlates amide ¹H/¹⁵N with the Cα and Cβ of the same and preceding residues, crucial for sequential assignment and identifying amino acid type.[3]
HCCH-TOCSY Correlates all aliphatic protons within a side chain.
¹⁵N-edited NOESY-HSQC Measures Nuclear Overhauser Effects (NOEs) between protons that are close in space (< 6 Å), providing key distance restraints for structure calculation.

| ¹³C-edited NOESY-HSQC | Provides additional distance restraints involving side-chain protons. |

Conclusion

The use of L-Alanine-2-¹³C,¹⁵N for selective isotopic labeling is a sophisticated strategy that significantly aids in the NMR-based structure determination of proteins. By creating an isolated ¹³C spin at the Cα position, this method simplifies complex spectra, facilitates resonance assignment, and enables precise measurements of structural and dynamic parameters, especially in large and complex protein systems. Careful consideration of experimental protocols, particularly the suppression of metabolic scrambling, is crucial for achieving high-quality, unambiguous results.

References

Application Notes and Protocols for Tracing Nitrogen Metabolism with L-Alanine-2-13C,15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful methodology for elucidating metabolic pathways and quantifying fluxes in living systems. L-Alanine, a non-essential amino acid, plays a pivotal role in cellular metabolism, acting as a key link between glycolysis, the tricarboxylic acid (TCA) cycle, and nitrogen metabolism. The dual-labeled isotopologue, L-Alanine-2-13C,15N, offers a unique advantage by allowing for the simultaneous tracing of both its carbon skeleton and its amino group. This enables a more comprehensive understanding of the intricate interplay between carbon and nitrogen metabolism in various physiological and pathological states.

These application notes provide a detailed guide for utilizing this compound to trace nitrogen metabolism. We present experimental protocols for both in vitro cell culture and in vivo studies, along with methodologies for sample analysis by mass spectrometry. Furthermore, we include quantitative data from a relevant study to illustrate the types of insights that can be gained and discuss the applications of this technique in drug development, particularly in the context of oncology.

Principle of Dual-Isotope Tracing with this compound

The core principle of using this compound lies in its ability to be metabolized by cells and incorporated into downstream metabolites. The 13C label on the second carbon and the 15N label on the amino group act as tracers that can be detected by mass spectrometry. By analyzing the mass isotopologue distributions (MIDs) of downstream metabolites, researchers can map the metabolic fate of both the carbon and nitrogen atoms of alanine (B10760859).

This dual-labeling strategy is particularly powerful for:

  • Simultaneous Carbon and Nitrogen Flux Analysis: Quantifying the rates of reactions involving both the carbon backbone and the amino group of alanine.[1]

  • Transamination Reactions: Directly tracing the transfer of the 15N-labeled amino group to other α-keto acids to form new amino acids.

  • Gluconeogenesis and TCA Cycle Anaplerosis: Following the 13C-labeled carbon skeleton into pyruvate (B1213749), and subsequently into the TCA cycle or glucose synthesis.[2]

  • Assessing Metabolic Reprogramming: Understanding how disease states, such as cancer, alter the utilization of alanine for anabolic and energetic purposes.[2]

G cluster_tracer Tracer Molecule cluster_cellular_uptake Cellular Uptake cluster_metabolism Intracellular Metabolism cluster_downstream Downstream Pathways This compound This compound Amino Acid Transporters Amino Acid Transporters This compound->Amino Acid Transporters Uptake ALT Alanine Aminotransferase (ALT/GPT) Amino Acid Transporters->ALT Intracellular Pool 13C-Pyruvate 13C-Pyruvate TCA Cycle TCA Cycle 13C-Pyruvate->TCA Cycle Gluconeogenesis Gluconeogenesis 13C-Pyruvate->Gluconeogenesis 15N-Glutamate 15N-Glutamate Other Amino Acids Other Amino Acids 15N-Glutamate->Other Amino Acids Transamination ALT->13C-Pyruvate Carbon Skeleton Fate ALT->15N-Glutamate Nitrogen Fate

Principle of dual-isotope tracing.

Data Presentation

The following tables summarize quantitative data from a study investigating the metabolic fate of L-[¹³C₃, ¹⁵N]-Alanine in MYC-driven liver cancer.[2] This data illustrates how the dual-labeled tracer can be used to quantify the contribution of alanine to various metabolic pathways.

Table 1: Fractional Contribution of L-[¹³C₃, ¹⁵N]-Alanine to Pyruvate in MYC-Driven Liver Tumors and Non-Tumor Tissue [2]

Tissue TypeFractional Contribution to Pyruvate (%)
MYC-Driven Liver Tumor~15
Non-Tumor Liver Tissue~15

This table shows that alanine is a significant source of pyruvate in both tumor and non-tumor liver tissue.

Table 2: Fractional Contribution of L-[¹³C₃, ¹⁵N]-Alanine to the Synthesis of Other Amino Acids in MYC-Driven Liver Tumors [2]

MetaboliteFractional Contribution from Alanine (%)
Aspartate~10
Glutamate~5
Serine<5
Glycine<5

This table demonstrates the role of alanine-derived nitrogen and carbon in the synthesis of other non-essential amino acids within the tumor.

Experimental Protocols

The following are detailed protocols for tracing nitrogen metabolism with this compound in both cell culture and animal models.

G cluster_experimental_design Experimental Design cluster_labeling Isotope Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Cell Culture Cell Culture Add this compound to Media Add this compound to Media Cell Culture->Add this compound to Media In Vivo Model In Vivo Model Infuse this compound Infuse this compound In Vivo Model->Infuse this compound Quench Metabolism Quench Metabolism Add this compound to Media->Quench Metabolism Infuse this compound->Quench Metabolism Metabolite Extraction Metabolite Extraction Quench Metabolism->Metabolite Extraction Derivatization (for GC-MS) Derivatization (for GC-MS) Metabolite Extraction->Derivatization (for GC-MS) LC-MS/MS LC-MS/MS Metabolite Extraction->LC-MS/MS GC-MS GC-MS Derivatization (for GC-MS)->GC-MS Peak Integration Peak Integration LC-MS/MS->Peak Integration GC-MS->Peak Integration Natural Abundance Correction Natural Abundance Correction Peak Integration->Natural Abundance Correction Flux Calculation Flux Calculation Natural Abundance Correction->Flux Calculation G cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondria Mitochondria L-Alanine-2-13C,15N_ext This compound L-Alanine-2-13C,15N_int This compound L-Alanine-2-13C,15N_ext->L-Alanine-2-13C,15N_int Transport Pyruvate_13C Pyruvate (13C) Lactate_13C Lactate (13C) Pyruvate_13C->Lactate_13C Pyruvate_13C_mit Pyruvate (13C) Pyruvate_13C->Pyruvate_13C_mit Glutamate_15N Glutamate (15N) Other_AA_15N Other Amino Acids (15N) Glutamate_15N->Other_AA_15N Transamination ALT ALT/GPT Pyruvate_13CGlutamate_15N Pyruvate_13CGlutamate_15N ALT->Pyruvate_13CGlutamate_15N alpha_KG α-Ketoglutarate Glucose Glucose Glucose->Pyruvate_13C Gluconeogenesis Acetyl_CoA_13C Acetyl-CoA (13C) Pyruvate_13C_mit->Acetyl_CoA_13C PDH TCA_Cycle TCA Cycle Acetyl_CoA_13C->TCA_Cycle L-Alanine-2-13C,15N_intalpha_KG L-Alanine-2-13C,15N_intalpha_KG L-Alanine-2-13C,15N_intalpha_KG->ALT G cluster_signaling Regulatory Signals cluster_transport Alanine Transport cluster_metabolism Alanine Metabolism cluster_cellular_response Cellular Response MYC MYC SLC38A2 SLC38A2 MYC->SLC38A2 Upregulates ALT/GPT ALT/GPT Expression & Activity MYC->ALT/GPT Upregulates Androgen Receptor Androgen Receptor Androgen Receptor->ALT/GPT Regulates Nutrient Availability Nutrient Availability Metabolic Flux Metabolic Flux Nutrient Availability->Metabolic Flux Influences SLC38A2->Metabolic Flux Controls Substrate ALT/GPT->Metabolic Flux Catalyzes Proliferation Proliferation Metabolic Flux->Proliferation Biosynthesis Biosynthesis Metabolic Flux->Biosynthesis Energy Production Energy Production Metabolic Flux->Energy Production

References

Application Notes and Protocols for L-Alanine-2-13C,15N Incorporation in Glycolysis and TCA Cycle Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a key hallmark of many diseases, including cancer, and presents a significant opportunity for therapeutic intervention. The study of cellular metabolism provides a functional readout of the physiological state of cells and can reveal novel drug targets. Stable isotope tracing, utilizing compounds labeled with non-radioactive heavy isotopes such as 13C and 15N, is a powerful technique to quantitatively track the flux of metabolites through biochemical pathways. L-Alanine, a non-essential amino acid, serves as a critical link between glycolysis and the tricarboxylic acid (TCA) cycle, making it an ideal tracer to probe central carbon and nitrogen metabolism.

This document provides detailed application notes and protocols for the use of L-Alanine-2-13C,15N as a metabolic tracer to investigate glycolysis and the TCA cycle. The incorporation of both a 13C and a 15N label at specific positions allows for the simultaneous tracing of carbon and nitrogen fate, providing a deeper understanding of metabolic pathways.

Principle of this compound Metabolic Tracing

L-Alanine is readily converted to pyruvate (B1213749) via the enzyme alanine (B10760859) aminotransferase (ALT). When cells are supplied with this compound, the labeled carbon at the second position and the labeled nitrogen are incorporated into pyruvate and subsequently into downstream metabolites of glycolysis and the TCA cycle. By using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to detect the mass shifts in these metabolites, researchers can elucidate the activity of various metabolic pathways.

The 13C label on the second carbon of alanine will be transferred to the second carbon of pyruvate. This labeled pyruvate can then have several fates:

  • Conversion to Acetyl-CoA: Pyruvate dehydrogenase (PDH) converts pyruvate to acetyl-CoA, which then enters the TCA cycle. This will introduce a +1 mass shift in TCA cycle intermediates.

  • Conversion to Oxaloacetate: Pyruvate carboxylase (PC) converts pyruvate to oxaloacetate, an anaplerotic reaction that replenishes TCA cycle intermediates. This will introduce a +1 mass shift in oxaloacetate and subsequent TCA cycle intermediates.

  • Conversion to Lactate: Lactate dehydrogenase (LDH) can reduce pyruvate to lactate, a key feature of the Warburg effect in cancer cells.

  • Gluconeogenesis: In certain cell types, labeled pyruvate can be used to synthesize glucose.

The 15N label on the amino group of alanine can be transferred to other amino acids through transamination reactions, providing insights into amino acid metabolism and nitrogen flux.

Applications in Research and Drug Development

  • Elucidating Metabolic Phenotypes: Tracing the fate of this compound can help characterize the metabolic phenotype of different cell types, for example, comparing cancer cells to their normal counterparts.

  • Identifying Drug Targets: By understanding how cancer cells rewire their metabolism, researchers can identify specific enzymes or pathways that are critical for tumor growth and survival, representing potential therapeutic targets.

  • Evaluating Drug Efficacy: This technique can be used to assess the mechanism of action and efficacy of drugs that target metabolic pathways. By treating cells with a drug and tracing the metabolic flux, researchers can determine if the drug has the intended effect on its target pathway.

  • Pharmacodynamic Biomarker Discovery: The metabolic changes induced by a drug can be used to develop pharmacodynamic biomarkers to monitor treatment response in preclinical and clinical studies.

Experimental Workflow

The general workflow for an this compound tracing experiment involves several key steps, from cell culture to data analysis.

G cluster_0 Experimental Design cluster_1 Cell Labeling cluster_2 Sample Preparation cluster_3 Data Acquisition and Analysis A Select Cell Line and Culture Conditions C Seed Cells A->C B Determine Labeling Time Course D Introduce this compound B->D C->D E Quench Metabolism D->E F Extract Metabolites E->F G LC-MS/MS Analysis F->G H Isotopomer Distribution Analysis G->H I Metabolic Flux Calculation H->I

Figure 1: General experimental workflow for this compound tracing studies.

Detailed Experimental Protocols

Cell Culture and Labeling
  • Cell Seeding: Seed the cells of interest in appropriate culture plates (e.g., 6-well or 10 cm dishes) and allow them to attach and reach the desired confluency (typically 60-80%).

  • Media Preparation: Prepare culture medium containing this compound. The standard medium should be prepared without unlabeled L-alanine. The concentration of the labeled alanine should be determined based on the specific cell line and experimental goals, but a typical starting point is the physiological concentration of alanine in plasma (around 0.3-0.6 mM).

  • Labeling: Remove the standard culture medium from the cells, wash once with phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.

  • Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled alanine. A time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to determine the time to reach isotopic steady state.

Metabolite Extraction
  • Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add a quenching solution, such as ice-cold 80% methanol, and place the plates on dry ice.

  • Scraping and Collection: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.

  • Extraction: Vortex the cell suspension vigorously and incubate at -20°C for at least 30 minutes to facilitate cell lysis and metabolite extraction.

  • Centrifugation: Centrifuge the samples at maximum speed (e.g., >16,000 x g) at 4°C for 10-15 minutes to pellet cell debris and proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube. The supernatant can be stored at -80°C until analysis.

LC-MS/MS Analysis
  • Sample Preparation: Dry the metabolite extracts using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).

  • Chromatography: Separate the metabolites using a liquid chromatography system. A common method for polar metabolites is hydrophilic interaction liquid chromatography (HILIC).

  • Mass Spectrometry: Analyze the eluted metabolites using a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) capable of resolving isotopologues.

  • Data Acquisition: Acquire data in full scan mode to detect all metabolites and in targeted MS/MS mode to confirm the identity of key metabolites.

Data Presentation and Interpretation

The primary data from a stable isotope tracing experiment is the mass isotopomer distribution (MID) of the metabolites of interest. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.) of a given metabolite.

Illustrative Quantitative Data

The following tables provide an illustrative example of the expected MIDs for key metabolites in a hypothetical experiment where cancer cells are labeled with this compound for 24 hours.

Table 1: Illustrative Mass Isotopomer Distribution of Glycolytic Intermediates

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)
Pyruvate207550
Lactate257050

Table 2: Illustrative Mass Isotopomer Distribution of TCA Cycle Intermediates

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)
Citrate405082
α-Ketoglutarate454582
Succinate504082
Fumarate504082
Malate484282
Aspartate454582

Note: These are hypothetical values for illustrative purposes. Actual MIDs will vary depending on the cell line, culture conditions, and labeling time.

Signaling Pathway and Metabolic Network Diagrams

The following diagrams, generated using Graphviz, illustrate the key metabolic pathways involved in the incorporation of this compound.

G cluster_0 Glycolysis cluster_1 Alanine Metabolism cluster_2 TCA Cycle cluster_3 Amino Acid Metabolism Glucose Glucose Pyruvate Pyruvate [M+1] Glucose->Pyruvate Lactate Lactate [M+1] Pyruvate->Lactate LDH Acetyl_CoA Acetyl-CoA [M+1] Pyruvate->Acetyl_CoA PDH Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate PC L_Alanine This compound L_Alanine->Pyruvate ALT Glutamate Glutamate [15N] L_Alanine->Glutamate Transamination Citrate Citrate [M+1] Acetyl_CoA->Citrate Oxaloacetate->Citrate Aspartate Aspartate [15N] Oxaloacetate->Aspartate a_KG α-Ketoglutarate [M+1] Citrate->a_KG Succinyl_CoA Succinyl-CoA [M+1] a_KG->Succinyl_CoA a_KG->Glutamate Succinate Succinate [M+1] Succinyl_CoA->Succinate Fumarate Fumarate [M+1] Succinate->Fumarate Malate Malate [M+1] Fumarate->Malate Malate->Oxaloacetate

Figure 2: Metabolic fate of this compound in glycolysis and the TCA cycle.

Conclusion

The use of this compound as a stable isotope tracer provides a powerful tool for researchers, scientists, and drug development professionals to investigate the intricate network of central carbon and nitrogen metabolism. The detailed protocols and application notes provided herein offer a framework for designing and executing robust metabolic tracing experiments. The insights gained from such studies can significantly advance our understanding of disease metabolism and accelerate the development of novel therapeutics.

Application Notes and Protocols for Amino Acid Metabolism Studies Using L-Alanine-2-13C,15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a key hallmark of many diseases, including cancer, and presents a promising avenue for therapeutic intervention. Understanding the intricate network of metabolic pathways is crucial for identifying novel drug targets and developing effective treatments. Stable isotope tracing coupled with mass spectrometry has become an indispensable tool for elucidating these complex biochemical networks. L-Alanine, a non-essential amino acid, occupies a central position in cellular metabolism, linking glycolysis, the tricarboxylic acid (TCA) cycle, and other amino acid biosynthesis pathways. Its close relationship with pyruvate (B1213749) makes it an excellent tracer for probing central carbon and nitrogen metabolism.

This document provides detailed application notes and protocols for designing and conducting experiments using the dual-labeled stable isotope L-Alanine-2-13C,15N to trace amino acid metabolism in mammalian cells. The incorporation of both a heavy carbon and a heavy nitrogen atom at specific positions allows for the simultaneous tracking of both the carbon skeleton and the amino group of alanine (B10760859), providing a deeper understanding of metabolic fluxes.

Principle of this compound Metabolic Tracing

The core principle of this technique involves introducing this compound into a biological system, such as a cell culture. As the cells take up and metabolize this labeled tracer, the 13C and 15N atoms are incorporated into various downstream metabolites. The distribution of these heavy isotopes in the metabolites, known as mass isotopomer distributions (MIDs), is then measured using mass spectrometry (MS). By analyzing these MIDs, researchers can deduce the relative activities of different metabolic pathways.

The use of this compound offers a unique advantage. The 13C at the second carbon position allows for the tracking of the carbon backbone of alanine as it is converted to pyruvate and enters the TCA cycle or is used in gluconeogenesis. The 15N on the amino group enables the tracing of nitrogen fate through transamination reactions, providing insights into amino acid synthesis and nitrogen balance within the cell.

Key Metabolic Pathways Traced by this compound

The metabolism of this compound provides a window into several critical metabolic pathways:

  • Alanine Aminotransferase (ALT) and Pyruvate Metabolism: Labeled alanine is readily converted to pyruvate by alanine aminotransferase (ALT), a reversible reaction that also involves the conversion of α-ketoglutarate to glutamate.[1] This allows for the direct measurement of flux through this reaction and provides a labeled pool of pyruvate to trace its subsequent metabolic fates.

  • Tricarboxylic Acid (TCA) Cycle: The 13C-labeled pyruvate can enter the TCA cycle through two primary routes:

    • Pyruvate Dehydrogenase (PDH): This generates M+2 acetyl-CoA, which condenses with oxaloacetate to form M+2 citrate.

    • Pyruvate Carboxylase (PC): This anaplerotic reaction produces M+3 oxaloacetate.[2]

  • Gluconeogenesis: The labeled pyruvate can be a precursor for the synthesis of glucose, providing insights into the rate of gluconeogenesis.[1]

  • Amino Acid Metabolism: The 15N from the labeled alanine can be transferred to other α-keto acids to form new amino acids, such as aspartate and glutamate, through transamination reactions.[1] This allows for the study of nitrogen flux and de novo amino acid synthesis.

Experimental Design and Protocols

A typical workflow for a stable isotope tracing experiment using this compound involves several key steps, from cell culture to data analysis.

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture labeling_medium Prepare Labeling Medium (with this compound) cell_culture->labeling_medium 1 tracer_incubation Tracer Incubation labeling_medium->tracer_incubation 2 quenching Metabolism Quenching tracer_incubation->quenching 3 extraction Metabolite Extraction quenching->extraction 4 derivatization Derivatization (for GC-MS) extraction->derivatization 5a ms_analysis GC-MS or LC-MS/MS Analysis extraction->ms_analysis 5b derivatization->ms_analysis 6 data_analysis Data Analysis ms_analysis->data_analysis 7 flux_calculation Metabolic Flux Calculation data_analysis->flux_calculation 8

Caption: A general experimental workflow for stable isotope tracing with this compound.

Protocol 1: Stable Isotope Tracing in Adherent Mammalian Cells

Materials:

  • Mammalian cells of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS), sterile

  • L-Alanine free medium

  • This compound

  • 6-well cell culture plates

  • Methanol (B129727) (LC-MS grade), pre-chilled to -80°C

  • Sterile water (LC-MS grade)

  • Cell scraper

  • Centrifuge

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of metabolite extraction. Incubate overnight in complete growth medium containing 10% dFBS to allow for cell attachment.[3]

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing L-Alanine free medium with this compound to a final concentration similar to that of alanine in the standard culture medium. Add 10% dFBS to the labeling medium.

  • Isotope Labeling: After overnight incubation, aspirate the growth medium from the cells. Wash the cells once with sterile PBS. Add the pre-warmed labeling medium to each well. Incubate the cells for a specific duration to allow for the incorporation of the labeled alanine. A time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to determine the optimal labeling time.[3]

  • Metabolite Extraction:

    • At the end of the labeling period, place the cell culture plates on ice.

    • Aspirate the labeling medium and quickly wash the cells with ice-cold PBS.

    • Add 1 mL of pre-chilled 80% methanol (-80°C) to each well to quench metabolism and extract metabolites.[3]

    • Scrape the cells in the methanol solution and transfer the cell suspension to a microcentrifuge tube.

    • Vortex the tubes for 10 seconds and incubate at -80°C for 20 minutes.[3]

    • Centrifuge at maximum speed for 10 minutes at 4°C.

    • Transfer the supernatant, which contains the extracted metabolites, to a new tube.

    • Dry the extracts using a speed vacuum or nitrogen evaporator.

Protocol 2: Sample Preparation for GC-MS Analysis

For the analysis of amino acids by Gas Chromatography-Mass Spectrometry (GC-MS), a derivatization step is necessary to increase their volatility.

Materials:

  • Dried metabolite extract

  • 6 M HCl

  • N-(tert-butyldimethylsilyl)-N-methyl-trifluoroacetamide (MTBSTFA)

  • Tetrahydrofuran

  • Heating block or oven

Procedure:

  • Protein Hydrolysis (if analyzing protein-bound amino acids):

    • To the dried cell pellet (after metabolite extraction), add 1.5 mL of 6 M HCl.

    • Incubate at 110°C for 24 hours.

    • Dry the hydrolyzates under vacuum.[4]

  • Derivatization:

    • Resuspend the dried metabolite extract or hydrolyzate in 100 µL of tetrahydrofuran.

    • Add 100 µL of MTBSTFA.

    • Incubate for 60 minutes at 60°C.[4] The sample is now ready for GC-MS analysis.

Mass Spectrometry Analysis

The labeled metabolites can be analyzed by either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).

GC-MS Parameters (Representative)
  • Instrument: Thermo Trace GC 1310 coupled to a Thermo Scientific Delta V Advantage isotope-ratio mass spectrometer.[5]

  • Column: Agilent DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 260°C.

  • Oven Temperature Program: Initial temperature of 70°C for 2 minutes, ramp to 140°C at 15°C/min, hold for 4 minutes, ramp to 240°C at 12°C/min, hold for 5 minutes, and then ramp to 255°C at 8°C/min and hold for 35 minutes.[5]

  • MS Interface: The combustion reactor is maintained at 1000°C. For 15N analysis, CO2 is removed using a liquid nitrogen trap to prevent isobaric interference.[5]

LC-MS/MS Parameters (Representative)
  • Instrument: AB SCIEX QTRAP 5500 with a Waters Acquity UPLC system.[6]

  • Column: Synergi 4-µm Fusion-RP 80 Å (150 × 4.6 mm).[6]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient tailored to the separation of amino acids and TCA cycle intermediates.

  • Mass Spectrometer: Operated in multiple reaction monitoring (MRM) mode to detect the specific mass transitions for the labeled and unlabeled metabolites of interest.

Data Presentation and Analysis

The raw mass spectrometry data needs to be processed to determine the mass isotopomer distributions (MIDs) of the metabolites of interest. This involves correcting for the natural abundance of stable isotopes.

Data Correction for Natural Isotope Abundance

It is crucial to correct the raw MIDs for the naturally occurring heavy isotopes of all elements in the metabolite (e.g., 13C, 15N, 17O, 18O, 2H). This can be done using various software packages or matrix-based correction methods.[7][8] The correction distinguishes between the isotopes incorporated from the tracer and those present naturally.

Quantitative Data Summary

The following table presents representative data from a hypothetical experiment where cancer cells were cultured in the presence of this compound for 24 hours. The data shows the fractional abundance of different mass isotopomers for key metabolites.

MetaboliteMass IsotopomerFractional Abundance (%)Interpretation
Alanine M+05.2Unlabeled alanine from other sources.
M+11.8Primarily naturally abundant isotopes.
M+2 93.0 Represents the administered this compound tracer.
Pyruvate M+065.4Unlabeled pyruvate from other sources (e.g., glycolysis).
M+13.5Naturally abundant isotopes and some labeled pyruvate.
M+2 31.1 Pyruvate derived from the 13C-labeled alanine.
Lactate M+072.1Unlabeled lactate.
M+13.8Naturally abundant isotopes.
M+2 24.1 Lactate produced from the labeled pyruvate.
Citrate M+080.3Unlabeled citrate.
M+14.2Naturally abundant isotopes.
M+2 15.5 Citrate formed from M+2 acetyl-CoA (from labeled pyruvate via PDH).
Glutamate M+055.8Unlabeled glutamate.
M+1 (15N) 44.2 Glutamate synthesized via transamination from this compound.
Aspartate M+068.9Unlabeled aspartate.
M+1 (15N) 31.1 Aspartate synthesized via transamination, receiving 15N from glutamate.

This is representative data and actual results will vary depending on the cell line, experimental conditions, and duration of labeling.

Signaling Pathways and Metabolic Maps

Visualizing the metabolic pathways involved is crucial for understanding the flow of the labeled atoms.

Alanine Metabolism and its Central Role

G cluster_glycolysis Glycolysis cluster_alanine_metabolism Alanine Metabolism cluster_tca TCA Cycle cluster_other Other Pathways Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Pyruvate_labeled Pyruvate (M+1) Alanine This compound Alanine->Pyruvate_labeled ALT Pyruvate_labeled->Alanine AcetylCoA Acetyl-CoA (M+2) Pyruvate_labeled->AcetylCoA PDH Oxaloacetate Oxaloacetate Pyruvate_labeled->Oxaloacetate PC Lactate Lactate (M+1) Pyruvate_labeled->Lactate LDH alpha_KG α-Ketoglutarate Glutamate Glutamate (M+1) alpha_KG->Glutamate ALT Glutamate->alpha_KG Aspartate Aspartate (M+1) Glutamate->Aspartate AST Citrate Citrate (M+2) AcetylCoA->Citrate Oxaloacetate->Citrate Citrate->alpha_KG ...

Caption: Central metabolic pathways traced by this compound.

The Glucose-Alanine Cycle

In a systemic context, alanine plays a crucial role in the transport of nitrogen between tissues, particularly muscle and liver, through the Glucose-Alanine cycle.

G cluster_muscle Muscle cluster_liver Liver Muscle_Glucose Glucose Muscle_Pyruvate Pyruvate Muscle_Glucose->Muscle_Pyruvate Glycolysis Muscle_Alanine Alanine Muscle_Pyruvate->Muscle_Alanine ALT Bloodstream Bloodstream Muscle_Alanine->Bloodstream Muscle_Amino_Acids Amino Acids Muscle_Glutamate Glutamate Muscle_Amino_Acids->Muscle_Glutamate Transamination Muscle_Glutamate->Muscle_Alanine ALT Liver_Alanine Alanine Liver_Pyruvate Pyruvate Liver_Alanine->Liver_Pyruvate ALT Liver_Glutamate Glutamate Liver_Alanine->Liver_Glutamate ALT Liver_Glucose Glucose Liver_Pyruvate->Liver_Glucose Gluconeogenesis Liver_Glucose->Bloodstream Urea Urea Liver_Glutamate->Urea Urea Cycle Bloodstream->Muscle_Glucose Bloodstream->Liver_Alanine

Caption: The Glucose-Alanine cycle between muscle and liver.[9]

Conclusion

The use of this compound as a tracer provides a powerful tool for dissecting the complexities of amino acid and central carbon metabolism. By simultaneously tracking the fate of both the carbon skeleton and the amino group of alanine, researchers can gain detailed insights into the metabolic reprogramming that occurs in various disease states. The protocols and information provided in this document offer a comprehensive guide for designing and executing these experiments, from initial cell culture to the final data analysis and interpretation. This approach holds significant promise for the identification of novel therapeutic targets and the development of new strategies for the treatment of metabolic diseases.

References

LC-MS/MS method development for L-Alanine-2-13C,15N detection

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS method for the sensitive and specific detection of the stable isotope-labeled amino acid, L-Alanine-2-13C,15N, is critical for researchers in metabolic studies, drug development, and diagnostics. This document provides detailed application notes and experimental protocols for the precise tracing and quantification of this compound in various biological matrices. The use of a stable isotope-labeled internal standard is a robust analytical approach that corrects for matrix effects and variations in instrument response, ensuring high accuracy and precision.[1][2][3]

Principle and Applications

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.[4][5] For this application, Hydrophilic Interaction Chromatography (HILIC) is often employed to retain and separate small polar molecules like amino acids, which are poorly retained on traditional reversed-phase columns.[6]

Following chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI), and detected by a triple quadrupole mass spectrometer. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte (L-Alanine) and its stable isotope-labeled internal standard (this compound).[5][7] This methodology is essential for metabolic flux analysis and pharmacokinetic studies where tracing the fate of specific molecules is required.

Application Note

1. Instrumentation and Materials

  • LC-MS/MS System: A system equipped with a binary pump, autosampler, and column oven, coupled to a triple quadrupole mass spectrometer with an ESI source (e.g., SCIEX QTRAP or Agilent Triple Quadrupole).[1][7]

  • Analytical Column: A HILIC column is recommended for good retention and separation of polar amino acids. (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, or Intrada Amino Acid column).[1][6][8]

  • Reagents and Chemicals:

    • L-Alanine (≥98% purity)

    • This compound (Isotopic Purity ≥99%)

    • Formic acid (LC-MS grade)

    • Ammonium formate (B1220265) (LC-MS grade)

    • Acetonitrile (B52724) (LC-MS grade)

    • Methanol (LC-MS grade)

    • Ultrapure water

    • Sulfosalicylic acid or Trichloroacetic acid for protein precipitation.[9][10][11]

2. Chromatographic and Mass Spectrometric Conditions

The following tables summarize the recommended starting conditions for the LC-MS/MS method. Optimization may be required based on the specific instrument and sample matrix.

Table 1: Liquid Chromatography Parameters

Parameter Recommended Condition
Column HILIC Column (e.g., 2.1 x 100 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water with 10 mM Ammonium Formate
Mobile Phase B 0.1% Formic Acid in 95:5 Acetonitrile:Water
Gradient 95% B (0-1 min), 95-50% B (1-5 min), 50% B (5-6 min), 95% B (6.1-8 min)
Flow Rate 0.4 mL/min
Column Temperature 40 °C

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry and MRM Parameters | Parameter | Recommended Condition | | :--- | :--- | | Ionization Mode | Positive Electrospray Ionization (ESI+) | | Ion Spray Voltage | 4500 V | | Source Temperature | 550 °C | | Curtain Gas | 30 psi | | Collision Gas | Medium | | Compound | Q1 (m/z) | Q3 (m/z) | Declustering Potential (DP) | Collision Energy (CE) | | L-Alanine | 90.1 | 44.1 | 45 V | 17 V | | this compound (IS) | 92.1 | 46.1 | 45 V | 17 V |

Note: The exact m/z for the labeled alanine (B10760859) will depend on the specific labeling pattern. For this compound, the mass increases by 2 Da. The precursor ion [M+H]⁺ for natural alanine (C3H7NO2, MW=89.09) is m/z 90.1.[12] The labeled version will have a precursor ion of m/z 92.1. The major fragment corresponds to the loss of the carboxyl group (-COOH), resulting in a product ion of m/z 44.1 for the unlabeled and 46.1 for the labeled compound.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions and Standards

  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve L-Alanine and this compound in separate volumetric flasks using ultrapure water to create 1 mg/mL stock solutions.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the L-Alanine stock solution with water to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Internal Standard (IS) Working Solution (10 µg/mL):

    • Dilute the this compound stock solution with water to create a 10 µg/mL working solution.

  • Calibration Curve Standards:

    • Prepare calibration standards by spiking the appropriate amount of L-Alanine working solution and a fixed amount of the IS working solution into the chosen matrix (e.g., blank plasma). A typical concentration range would be from 10 ng/mL to 1000 ng/mL.

Protocol 2: Biological Sample Preparation (Protein Precipitation)

This protocol is suitable for plasma, serum, or cell culture supernatant.[7][9][10]

  • Pipette 100 µL of the biological sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (10 µg/mL this compound) to all tubes except for the blank matrix.

  • Add 400 µL of ice-cold acetonitrile (or methanol) containing 0.1% formic acid to precipitate proteins.[13]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen if concentration is needed, or inject directly into the LC-MS/MS system. If evaporated, reconstitute in 100 µL of the initial mobile phase.

Data Summary

The following table represents expected performance characteristics of a validated method.

Table 3: Method Performance Characteristics (Illustrative)

Parameter Expected Result
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 10 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) 85-115%
Matrix Effect Minimal, corrected by IS

| Recovery | > 80% |

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (100 µL) Add_IS Add Internal Standard (this compound) Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation (14,000 x g) Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC_Sep HILIC Separation Inject->LC_Sep MS_Detect ESI-MS/MS Detection (MRM) LC_Sep->MS_Detect Integrate Peak Integration MS_Detect->Integrate Quantify Quantification (IS Calibration) Integrate->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for LC-MS/MS analysis of L-Alanine.

L-Alanine is a non-essential amino acid that plays a central role in energy metabolism through its connection with glycolysis and the citric acid cycle.[14] It is synthesized from pyruvate, a key product of glycolysis, via a transamination reaction catalyzed by alanine transaminase (ALT).[15][16] The glucose-alanine cycle is a critical pathway for transporting nitrogen from muscles to the liver for urea (B33335) synthesis, while simultaneously recycling the carbon skeleton to the liver for gluconeogenesis, thereby maintaining blood glucose levels during fasting or exercise.[14][17]

G Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis L_Alanine L-Alanine Pyruvate->L_Alanine Alanine Transaminase TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Glutamate Glutamate Gluconeogenesis Gluconeogenesis (in Liver) Pyruvate->Gluconeogenesis aKG α-Ketoglutarate Protein Protein Biosynthesis L_Alanine->Protein Glutamate->aKG

Caption: Simplified metabolic pathway of L-Alanine.

References

Application Notes and Protocols for L-Alanine-2-13C,15N Tracer Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has become an indispensable tool for elucidating complex biochemical pathways and quantifying metabolic fluxes. The use of dual-labeled substrates, such as L-Alanine-2-13C,15N, offers a powerful approach to simultaneously track the fate of both the carbon skeleton and the nitrogen moiety of a molecule. This allows for a more comprehensive understanding of cellular metabolism, particularly the interplay between central carbon metabolism and nitrogen assimilation. Alanine (B10760859), a non-essential amino acid, plays a pivotal role in linking glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid biosynthesis, making it an excellent tracer for probing these fundamental pathways.[1][2]

These application notes provide a detailed workflow for conducting this compound tracer experiments in mammalian cell culture, from experimental design and execution to data analysis and interpretation. The accompanying protocols offer step-by-step guidance for key experimental procedures.

Data Presentation

Quantitative data from this compound tracer experiments should be summarized in a clear and structured format to facilitate comparison and interpretation. The following tables provide templates for presenting key findings.

Table 1: Mass Isotopomer Distribution (MID) of Key Metabolites

This table summarizes the fractional abundance of different isotopologues for selected metabolites, providing insights into the incorporation of 13C and 15N.

MetaboliteIsotopologueControl Group (Mean ± SD)Treatment Group (Mean ± SD)p-value
Alanine M+00.10 ± 0.020.05 ± 0.01<0.01
M+1 (13C)0.05 ± 0.010.03 ± 0.010.03
M+1 (15N)0.02 ± 0.010.01 ± 0.000.04
M+2 (13C, 15N)0.83 ± 0.030.91 ± 0.02<0.01
Pyruvate (B1213749) M+00.65 ± 0.050.45 ± 0.04<0.01
M+1 (13C)0.35 ± 0.040.55 ± 0.03<0.01
Lactate M+00.70 ± 0.060.50 ± 0.05<0.01
M+1 (13C)0.30 ± 0.050.50 ± 0.04<0.01
Glutamate M+00.50 ± 0.040.30 ± 0.03<0.01
M+1 (15N)0.25 ± 0.030.40 ± 0.04<0.01
M+2 (13C, 15N)0.25 ± 0.030.30 ± 0.030.04
Aspartate M+00.55 ± 0.050.40 ± 0.04<0.01
M+1 (15N)0.30 ± 0.040.45 ± 0.05<0.01
M+2 (13C, 15N)0.15 ± 0.020.15 ± 0.020.98

Table 2: Fractional Contribution of L-Alanine to Downstream Metabolites

This table illustrates the percentage of carbon and nitrogen in key metabolites derived from the this compound tracer.

Metabolite% Carbon from Alanine (Mean ± SD)% Nitrogen from Alanine (Mean ± SD)
Control Treatment
Pyruvate 38.2 ± 3.552.1 ± 4.1
Lactate 35.1 ± 3.248.9 ± 3.9
Glutamate 15.7 ± 2.120.3 ± 2.5
Aspartate 8.9 ± 1.510.1 ± 1.8

Table 3: Metabolic Flux Ratios

This table presents the relative rates of key metabolic pathways calculated from the mass isotopomer data.

Flux RatioDescriptionControl Group (Mean ± SD)Treatment Group (Mean ± SD)
Pyruvate Dehydrogenase / Pyruvate Carboxylase Ratio of pyruvate entering the TCA cycle via PDH vs. anaplerosis via PC.2.5 ± 0.31.8 ± 0.2
Alanine Aminotransferase (forward/reverse) Ratio of flux from alanine to pyruvate vs. pyruvate to alanine.3.1 ± 0.44.5 ± 0.5
Glycolysis / Pentose Phosphate Pathway Relative contribution of glucose catabolism pathways.5.2 ± 0.63.9 ± 0.4

Experimental Protocols

A typical workflow for an this compound tracer experiment involves several key stages, from cell culture and labeling to data acquisition and analysis.

Protocol 1: Cell Culture and Isotope Labeling

Objective: To label mammalian cells with this compound to achieve isotopic steady state.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Alanine-free cell culture medium

  • This compound (≥98% isotopic purity)

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells in culture plates or flasks at a density that will result in ~80% confluency at the time of harvesting.

  • Acclimatization (Optional but Recommended): Once cells reach ~50% confluency, replace the complete medium with a custom medium containing unlabeled L-alanine at the same concentration as the intended labeled L-alanine concentration. This allows cells to adapt to the specific media formulation.

  • Isotope Labeling: After 24 hours of acclimatization, replace the medium with fresh medium containing this compound. The concentration of the tracer should be optimized for the specific cell line and experimental goals, but a starting point of the physiological concentration of alanine is recommended.

  • Incubation: Incubate the cells for a sufficient duration to approach isotopic steady state. This is typically determined by performing a time-course experiment (e.g., 0, 6, 12, 24, 48 hours) in a pilot study. For many rapidly dividing mammalian cell lines, 24 hours is a reasonable starting point.[3]

Protocol 2: Metabolite Extraction

Objective: To rapidly quench metabolic activity and extract intracellular metabolites for mass spectrometry analysis.

Materials:

  • Ice-cold PBS

  • 80% Methanol (B129727) (LC-MS grade), pre-chilled to -80°C

  • Cell scraper

  • Microcentrifuge tubes

  • Refrigerated centrifuge

Procedure:

  • Quenching: At the end of the incubation period, rapidly aspirate the labeling medium.

  • Washing: Immediately wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.

  • Metabolite Extraction: Add a sufficient volume of pre-chilled 80% methanol to the culture vessel to cover the cell monolayer.

  • Cell Lysis: Place the culture vessel on a bed of dry ice for 10 minutes to ensure complete quenching and cell lysis.

  • Harvesting: Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new microcentrifuge tube.

  • Storage: Store the metabolite extracts at -80°C until analysis.

Protocol 3: Mass Spectrometry Analysis

Objective: To separate and detect labeled metabolites and determine their mass isotopomer distributions.

Instrumentation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Procedure:

  • Sample Preparation: Prior to injection, centrifuge the metabolite extracts again to remove any precipitates.

  • Chromatographic Separation: Inject the samples onto an appropriate LC column for separation of polar metabolites (e.g., a HILIC column).

  • Mass Spectrometry Detection: Operate the mass spectrometer in full scan mode to acquire data over a relevant mass range. For targeted analysis, selected ion monitoring (SIM) can be used.

  • Data Acquisition: Acquire data in both positive and negative ionization modes to cover a broader range of metabolites.

Data Analysis Workflow

The analysis of data from dual-labeled tracer experiments requires specialized software and a systematic workflow.

1. Data Pre-processing:

  • Raw mass spectrometry data should be converted to an open format (e.g., mzML).

  • Peak picking, feature detection, and alignment across samples are performed using software such as XCMS , MetaboAnalyst , or vendor-specific software.[4][5]

2. Isotopologue Abundance Correction:

  • The raw mass isotopomer distributions must be corrected for the natural abundance of 13C and 15N.

  • Software tools like IsoCor , IsoCorrectoR , or the functionalities within platforms like MetaboAnalyst can be used for this correction.[6]

3. Metabolite Identification and Quantification:

  • Metabolites are identified by matching their accurate mass and retention time to a database (e.g., HMDB, METLIN).

  • The peak areas of the different isotopologues for each metabolite are integrated to determine their relative abundances.

4. Metabolic Flux Analysis (MFA):

  • For a more in-depth analysis of metabolic pathway activities, 13C-Metabolic Flux Analysis (MFA) can be performed.[7]

  • This involves using the corrected mass isotopomer distributions as input for software packages like INCA , Metran , or OpenMebius to calculate metabolic fluxes.[8] These tools use metabolic network models to simulate the flow of labeled atoms and fit the model to the experimental data.

5. Data Visualization:

  • Visualization of the data is crucial for interpretation. This can include bar charts of mass isotopomer distributions, heatmaps of metabolite levels, and pathway maps.

  • Software like Escher-Trace can be used to visualize labeling data directly on metabolic pathway maps.[6]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams were created using the Graphviz (DOT language) to illustrate key pathways and workflows.

L_Alanine_Metabolism cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion This compound This compound L-Alanine L-Alanine This compound->L-Alanine Transport Pyruvate Pyruvate L-Alanine->Pyruvate ALT Glutamate Glutamate L-Alanine->Glutamate Lactate Lactate Pyruvate->Lactate LDH Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Transport Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Glycolysis->Pyruvate Acetyl-CoA Acetyl-CoA Pyruvate_mito->Acetyl-CoA PDH TCA_Cycle TCA Cycle Acetyl-CoA->TCA_Cycle alpha-Ketoglutarate alpha-Ketoglutarate TCA_Cycle->alpha-Ketoglutarate Oxaloacetate Oxaloacetate TCA_Cycle->Oxaloacetate Aspartate Aspartate Glutamate->Aspartate alpha-Ketoglutarate->Glutamate Transamination Oxaloacetate->Aspartate Transamination

Metabolic fate of this compound.

Data_Analysis_Workflow cluster_experimental Experimental Phase cluster_data_processing Data Processing & Analysis Cell_Culture 1. Cell Culture & Isotope Labeling (this compound) Metabolite_Extraction 2. Metabolite Extraction (Quenching & Lysis) Cell_Culture->Metabolite_Extraction LCMS_Analysis 3. LC-MS/MS Analysis Metabolite_Extraction->LCMS_Analysis Raw_Data Raw MS Data (.raw, .d) LCMS_Analysis->Raw_Data Preprocessing 4. Pre-processing (Peak Picking, Alignment) Software: XCMS, MetaboAnalyst Raw_Data->Preprocessing Isotope_Correction 5. Natural Abundance Correction Software: IsoCor, IsoCorrectoR Preprocessing->Isotope_Correction MID_Calculation 6. Mass Isotopomer Distribution (MID) Calculation Isotope_Correction->MID_Calculation Flux_Analysis 7. Metabolic Flux Analysis (MFA) Software: INCA, Metran MID_Calculation->Flux_Analysis Data_Visualization 8. Data Visualization (Pathway Maps, Charts) Software: Escher-Trace MID_Calculation->Data_Visualization Flux_Analysis->Data_Visualization

Data analysis workflow for L-Alanine tracer experiments.

Experimental_Workflow Start Start Seed_Cells Seed Mammalian Cells Start->Seed_Cells Grow_Cells Grow to 50% Confluency Seed_Cells->Grow_Cells Acclimatize Acclimatize in Unlabeled Alanine Medium (24h) Grow_Cells->Acclimatize Label_Cells Label with this compound (e.g., 24h) Acclimatize->Label_Cells Wash_Cells Wash with Ice-Cold PBS Label_Cells->Wash_Cells Quench_Metabolism Quench with Cold 80% Methanol Wash_Cells->Quench_Metabolism Harvest_Lysate Scrape and Collect Lysate Quench_Metabolism->Harvest_Lysate Centrifuge_Lysate Centrifuge to Pellet Debris Harvest_Lysate->Centrifuge_Lysate Collect_Supernatant Collect Supernatant (Metabolite Extract) Centrifuge_Lysate->Collect_Supernatant Analyze_LCMS Analyze by LC-MS/MS Collect_Supernatant->Analyze_LCMS End End Analyze_LCMS->End

Step-by-step experimental workflow.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Metabolic Scrambling of L-Alanine-2-13C,15N

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of metabolic scrambling when using L-Alanine-2-13C,15N as a tracer in experimental settings.

Understanding Metabolic Scrambling of this compound

Metabolic scrambling refers to the redistribution of isotopic labels from the tracer molecule to other metabolites through biochemical reactions. In the case of this compound, the primary driver of scrambling is the enzyme Alanine (B10760859) Transaminase (ALT) , also known as serum glutamate-pyruvate transaminase (SGPT).[1]

The Key Reaction:

ALT catalyzes the reversible transfer of the 15N-amino group from L-Alanine to α-ketoglutarate, forming pyruvate (B1213749) and 15N-glutamate.[1][2] This reaction effectively "scrambles" the 15N label from alanine to glutamate (B1630785).

Simultaneously, the 2-13C labeled carbon skeleton of L-alanine is converted into 13C-pyruvate. Pyruvate is a central metabolic hub and can enter various pathways, including the tricarboxylic acid (TCA) cycle, leading to the distribution of the 13C label to a wide range of other metabolites.[3]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Unexpected labeling of glutamate and other amino acids with 15N.

  • Problem: You observe significant 15N enrichment in glutamate, and potentially other amino acids, when you only expect to see it in alanine and its direct downstream products.

  • Cause: This is a classic sign of alanine transaminase (ALT) activity, which transfers the 15N label from L-Alanine to α-ketoglutarate to form 15N-glutamate.

  • Solution: Inhibit ALT activity. The most common and effective inhibitors for cell culture experiments are L-cycloserine and aminooxyacetate. Refer to the Experimental Protocols section for detailed instructions on their use.

Issue 2: Widespread, low-level 13C enrichment in various central carbon metabolites.

  • Problem: Your mass spectrometry data shows low but detectable levels of 13C in numerous metabolites beyond the direct products of alanine metabolism.

  • Cause: The 2-13C label from L-Alanine is converted to 13C-pyruvate. This labeled pyruvate can enter the TCA cycle and other biosynthetic pathways, leading to the distribution of the 13C label throughout central carbon metabolism.

  • Solution: While complete prevention is difficult due to the central role of pyruvate, you can minimize this by:

    • Using shorter incubation times: This limits the extent to which the 13C label can propagate through multiple metabolic cycles.

    • Inhibiting ALT: By reducing the conversion of L-Alanine to pyruvate, you can decrease the amount of 13C entering central metabolism.

Issue 3: Low incorporation of the this compound tracer into your pathway of interest.

  • Problem: You are not observing the expected level of isotopic enrichment in the metabolites you are studying.

  • Cause:

    • High endogenous alanine pools: The labeled tracer is being diluted by a large unlabeled intracellular pool of alanine.

    • Insufficient tracer concentration: The concentration of this compound in the medium may be too low.

    • Poor cell health or viability: Cells that are not metabolically active will not effectively take up and utilize the tracer.

  • Solution:

    • Optimize tracer concentration: Perform a dose-response experiment to determine the optimal concentration of the tracer.

    • Deplete endogenous pools: Pre-incubate cells in a medium lacking unlabeled alanine before adding the tracer.

    • Ensure optimal cell culture conditions: Verify cell health and density before starting the experiment.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme responsible for the metabolic scrambling of this compound?

A1: The primary enzyme is Alanine Transaminase (ALT).[1] It catalyzes the transfer of the 15N-amino group from L-alanine to α-ketoglutarate, leading to the formation of 15N-glutamate and pyruvate.[1][2]

Q2: How can I inhibit Alanine Transaminase (ALT) activity in my cell culture experiment?

A2: You can use chemical inhibitors such as L-cycloserine or aminooxyacetate. These compounds effectively reduce the activity of transaminases. Detailed protocols for their use are provided in the Experimental Protocols section.

Q3: Will inhibiting ALT completely stop the scrambling of the 13C label?

A3: Inhibiting ALT will significantly reduce the conversion of L-alanine to pyruvate, which is the entry point for the 13C label into central carbon metabolism. While it won't completely stop all downstream metabolism of any pyruvate that is formed, it will drastically decrease the extent of 13C scrambling.

Q4: Are there alternatives to chemical inhibitors for reducing scrambling?

A4: For protein expression studies, cell-free protein synthesis systems can be used, as they have lower metabolic enzyme activity.[4] However, for metabolic flux studies in intact cells, chemical inhibition is the most common approach.

Q5: How does the position of the labels (2-13C, 15N) influence the scrambling pattern?

A5: The 15N on the amino group is directly transferred by ALT to form 15N-glutamate. The 13C at the second carbon position becomes the carbonyl carbon of pyruvate, which can then be incorporated into various metabolites through pathways like the TCA cycle.

Data Presentation

The following table summarizes the effectiveness of different inhibitors on Alanine Transaminase (ALT) activity. Note that the specific effective concentrations and extent of inhibition can vary depending on the cell type and experimental conditions.

InhibitorTypical Concentration RangeObserved Inhibition of ALT ActivityKey Considerations
L-cycloserine 50 µM - 1 mMUp to 90% or more.Can also inhibit other PLP-dependent enzymes.
Aminooxyacetate 10 µM - 100 µMEffective inhibition of transaminases.Can be more potent but may have broader effects on cellular metabolism.
β-chloro-L-alanine VariesEffective inhibitor of ALT.Can be toxic to some cell lines.

Experimental Protocols

Protocol 1: Inhibition of Alanine Transaminase (ALT) with L-cycloserine in Adherent Cell Culture for Metabolomics

Objective: To minimize the scrambling of this compound by inhibiting ALT activity with L-cycloserine prior to and during tracer administration.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • L-cycloserine stock solution (e.g., 100 mM in sterile water or PBS)

  • This compound

  • Culture plates

  • Ice-cold 80% methanol (B129727) for metabolite extraction

Procedure:

  • Cell Seeding: Seed cells in culture plates at a density that will result in ~80% confluency at the time of the experiment. Allow cells to adhere and grow overnight.

  • Pre-incubation with Inhibitor:

    • Prepare fresh culture medium containing the desired final concentration of L-cycloserine (start with a titration from 50 µM to 500 µM).

    • Aspirate the old medium from the cells and wash once with sterile PBS.

    • Add the L-cycloserine-containing medium to the cells.

    • Pre-incubate for 1-2 hours in a standard cell culture incubator.

  • Tracer Administration:

    • Prepare the labeling medium by supplementing the L-cycloserine-containing medium with the desired concentration of this compound.

    • Aspirate the pre-incubation medium and add the labeling medium to the cells.

    • Incubate for the desired period (e.g., 30 minutes to 4 hours, depending on the pathway of interest).

  • Metabolite Extraction:

    • At the end of the incubation, rapidly aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS.

    • Add a sufficient volume of ice-cold 80% methanol to each well to cover the cells.

    • Place the plate on dry ice or at -80°C for 15 minutes to quench metabolism and lyse the cells.

    • Scrape the cells in the cold methanol and transfer the lysate to a microcentrifuge tube.

  • Sample Processing:

    • Centrifuge the cell lysate at maximum speed for 10-15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the metabolite extract using a vacuum concentrator.

    • The dried metabolites are now ready for derivatization and analysis by mass spectrometry.

Protocol 2: Inhibition of Transaminases with Aminooxyacetate

Objective: To provide an alternative method for inhibiting transaminase activity using aminooxyacetate.

Procedure:

Follow the same steps as in Protocol 1, but substitute L-cycloserine with aminooxyacetate. A typical starting concentration for aminooxyacetate is 20 µM, with a titration range of 10-50 µM.

Note: It is crucial to perform initial toxicity assays to determine the optimal, non-toxic concentration of any inhibitor for your specific cell line.

Visualizations

Below are diagrams illustrating the key metabolic pathway and the experimental workflow.

Metabolic_Scrambling_Pathway cluster_alanine_metabolism Alanine Metabolism cluster_scrambling Metabolic Scrambling This compound This compound Pyruvate-2-13C Pyruvate-2-13C This compound->Pyruvate-2-13C ALT alpha-Ketoglutarate alpha-Ketoglutarate TCA_Cycle TCA Cycle & Other Pathways Pyruvate-2-13C->TCA_Cycle L-Glutamate-15N L-Glutamate-15N alpha-Ketoglutarate->L-Glutamate-15N ALT

Caption: Metabolic pathway of this compound scrambling.

Experimental_Workflow Start Start Seed_Cells Seed Cells in Culture Plates Start->Seed_Cells Pre-incubation Pre-incubate with ALT Inhibitor (e.g., L-cycloserine) Seed_Cells->Pre-incubation Tracer_Addition Add this compound Tracer Pre-incubation->Tracer_Addition Incubation Incubate for a Defined Period Tracer_Addition->Incubation Metabolite_Extraction Rapidly Quench & Extract Metabolites Incubation->Metabolite_Extraction Analysis Analyze by Mass Spectrometry Metabolite_Extraction->Analysis End End Analysis->End

Caption: Experimental workflow for preventing metabolic scrambling.

References

Technical Support Center: Troubleshooting Low L-Alanine-2-13C,15N Incorporation in Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low incorporation of L-Alanine-2-13C,15N in cell culture experiments. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary reasons for low incorporation of this compound into cellular proteins?

Low incorporation of labeled L-Alanine can stem from several factors, broadly categorized as issues with the culture medium, cellular transport, or intracellular metabolism.

  • Culture Medium Composition: The presence of unlabeled L-Alanine in the medium components, particularly in supplements like Fetal Bovine Serum (FBS), can dilute the labeled amino acid pool.[1]

  • Insufficient Incubation Time: Complete replacement of unlabeled L-Alanine with its labeled counterpart requires a sufficient number of cell divisions. For full incorporation, cells typically need to be cultured for at least five passages in the labeled medium.[1]

  • Cellular Transport Issues: L-Alanine is transported into mammalian cells primarily through sodium-dependent systems, such as System A.[2][3] Competition for these transporters by other amino acids present at high concentrations (e.g., glycine, serine, methionine) can reduce the uptake of labeled L-Alanine.[2][4]

  • Intracellular Synthesis and Isotope Dilution: As a non-essential amino acid, many cell lines can synthesize L-Alanine de novo, primarily from pyruvate (B1213749) through the action of alanine (B10760859) aminotransferase (ALT).[5][6] This intracellularly produced, unlabeled L-Alanine can dilute the pool of labeled this compound, leading to lower than expected incorporation into proteins.

  • Metabolic Conversion: The supplied this compound can be rapidly metabolized, primarily through conversion to pyruvate.[5][6] If the rate of this conversion is high, a smaller proportion of the labeled alanine will be available for protein synthesis.

  • Suboptimal Cell Health: Poor cell viability or slow growth rates will naturally lead to reduced overall protein synthesis and, consequently, lower incorporation of any amino acid.

Q2: How can I determine if my culture medium is the source of the problem?

The primary suspect in the culture medium is often the serum supplement. Standard FBS contains unlabeled amino acids that will compete with your labeled L-Alanine.

Troubleshooting Steps:

  • Switch to Dialyzed FBS: Use dialyzed Fetal Bovine Serum (dFBS), which has had small molecules, including free amino acids, removed.[7] This is a critical step for any stable isotope labeling experiment.

  • Use Amino Acid-Free Medium: Start with a basal medium that does not contain L-Alanine. You can then supplement this medium with your this compound.

  • Analyze Medium Composition: If problems persist, you can analyze the amino acid composition of your complete medium using HPLC or mass spectrometry to quantify the concentration of any contaminating unlabeled L-Alanine.[8]

Q3: My incorporation is still low after switching to dialyzed serum. How do I investigate cellular uptake?

If the medium is not the issue, the problem may lie with the transport of this compound into the cells.

Troubleshooting Steps:

  • Review Media Formulation for Competing Amino Acids: Check the concentrations of other amino acids in your medium that are known to compete for the same transporters as L-Alanine (glycine, serine, methionine).[2] If they are present at very high levels, consider adjusting their concentrations if your cell line can tolerate it.

  • Measure Intracellular vs. Extracellular L-Alanine Concentrations: A key diagnostic step is to measure the concentration of both labeled and unlabeled L-Alanine inside and outside the cells. A high extracellular and low intracellular concentration of labeled L-Alanine suggests a transport problem. Refer to the "Protocol for Measuring Intracellular and Extracellular Amino Acid Concentrations" below.

Q4: What if I suspect intracellular synthesis is diluting my labeled L-Alanine?

De novo synthesis of L-Alanine from pyruvate is a common cause of lower-than-expected isotopic enrichment.

Troubleshooting Steps:

  • Analyze Intracellular Metabolites: Use mass spectrometry to analyze the isotopic enrichment of intracellular L-Alanine and related metabolites like pyruvate and glutamate. A significant pool of unlabeled intracellular L-Alanine, despite using labeled medium, points towards de novo synthesis.

  • Consider Metabolic Inhibitors (with caution): While not a standard solution for labeling experiments, in a diagnostic capacity, one could theoretically use inhibitors of alanine aminotransferase to see if this increases incorporation. However, this would have significant off-target effects on cell metabolism and is generally not recommended for the primary experiment.

Quantitative Data Summary

The following tables provide representative data that can be useful for troubleshooting. Note that these values can be cell-line dependent and should be established as a baseline in your specific experimental system.

Table 1: Michaelis-Menten Constants (Km) for L-Alanine Transport in Various Cell Lines

Cell LineKm (mM)Vmax (nmol/mg protein/min)Transport System
3T30.63.0System A
3T62.58.3System A
CHO0.78.4System A
Human Fibroblasts (High Affinity)0.246.4 (nmol/100µg protein/2 min)-

Data compiled from published literature.[2]

Table 2: Expected Isotopic Enrichment of Alanine in Different Cellular Compartments

ConditionExtracellular L-Alanine EnrichmentIntracellular L-Alanine EnrichmentProtein-Bound L-Alanine Enrichment
Ideal Incorporation >99%>95%>95%
Possible Transport Issue >99%<80%<80%
De Novo Synthesis Issue >99%<80% (significant unlabeled pool)<80%
Contaminated Medium <99%<80%<80%

These are generalized expected values. Actual values should be determined empirically.

Key Experimental Protocols

Protocol for Measuring Intracellular and Extracellular Amino Acid Concentrations

This protocol allows for the quantification of labeled and unlabeled L-Alanine in both the cell culture medium and within the cells.

Materials:

  • Cell culture plates (6-well or 10 cm dishes)

  • Ice-cold 0.9% NaCl solution

  • Ice-cold extraction solution (e.g., 80:20 methanol:water, pre-chilled to -80°C)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C

  • LC-MS system

Methodology:

  • Sample Collection (Extracellular): a. Aspirate a defined volume (e.g., 200 µL) of the cell culture medium into a microcentrifuge tube. b. Centrifuge at high speed for 5 minutes at 4°C to pellet any detached cells or debris. c. Transfer the supernatant to a new tube for LC-MS analysis. Store at -80°C.

  • Cell Washing and Lysis (Intracellular): a. Aspirate the remaining medium from the culture plate. b. Quickly wash the cells twice with ice-cold 0.9% NaCl solution to remove any remaining extracellular medium. c. Aspirate the final wash completely. d. Add a defined volume of pre-chilled extraction solution to the plate (e.g., 1 mL for a 10 cm dish). e. Immediately use a cell scraper to scrape the cells into the extraction solution. f. Transfer the cell lysate/extraction solution mixture to a microcentrifuge tube.

  • Metabolite Extraction: a. Vortex the cell lysate vigorously for 1 minute. b. Incubate at -20°C for at least 30 minutes to precipitate proteins. c. Centrifuge at maximum speed for 15 minutes at 4°C. d. Carefully transfer the supernatant, which contains the intracellular metabolites, to a new tube for LC-MS analysis. Store at -80°C.

  • LC-MS Analysis: a. Analyze both the extracellular medium samples and the intracellular metabolite extracts using a suitable LC-MS method for amino acid quantification. b. Determine the concentrations and isotopic enrichment of L-Alanine in each fraction.

Visualizations

Below are diagrams illustrating key pathways and workflows relevant to troubleshooting L-Alanine incorporation.

L_Alanine_Metabolism cluster_extracellular Extracellular Space cluster_cell Intracellular Space Labeled_Ala_ext This compound Transporter Amino Acid Transporter (e.g., System A) Labeled_Ala_ext->Transporter Uptake Unlabeled_Ala_ext Unlabeled L-Alanine (from medium/serum) Unlabeled_Ala_ext->Transporter Competition Labeled_Ala_int This compound Transporter->Labeled_Ala_int Protein Protein Synthesis Labeled_Ala_int->Protein Incorporation ALT Alanine Aminotransferase (ALT) Labeled_Ala_int->ALT Metabolic Conversion Unlabeled_Ala_int Unlabeled L-Alanine Unlabeled_Ala_int->Protein Dilution Unlabeled_Ala_int->ALT Pyruvate Pyruvate Pyruvate->ALT ALT->Unlabeled_Ala_int De Novo Synthesis aKG α-Ketoglutarate ALT->aKG Glutamate Glutamate Glutamate->ALT

Caption: L-Alanine metabolic pathways in a cell.

Troubleshooting_Workflow Start Low this compound Incorporation Detected Check_Medium Step 1: Verify Culture Medium - Use dialyzed FBS - Use Ala-free basal medium Start->Check_Medium Medium_OK Is incorporation still low? Check_Medium->Medium_OK Check_Transport Step 2: Investigate Cellular Transport - Measure intra/extracellular Ala - Check for competing amino acids Medium_OK->Check_Transport Yes Resolved_Medium Resolved: Contaminated Medium Medium_OK->Resolved_Medium No Transport_OK Is intracellular labeled Ala concentration high? Check_Transport->Transport_OK Check_Metabolism Step 3: Assess Intracellular Metabolism - Analyze isotopic enrichment of intracellular Ala and Pyruvate Transport_OK->Check_Metabolism Yes Resolved_Transport Resolved: Transport Issue Transport_OK->Resolved_Transport No Metabolism_OK Is there a large pool of unlabeled intracellular Ala? Check_Metabolism->Metabolism_OK Resolved_Synthesis Resolved: De Novo Synthesis Metabolism_OK->Resolved_Synthesis Yes Check_Health Review Cell Health & Viability - Check growth rate - Assess overall protein synthesis Metabolism_OK->Check_Health No

Caption: Troubleshooting workflow for low L-Alanine incorporation.

References

Technical Support Center: Optimizing NMR Signal-to-Noise for L-Alanine-2-13C,15N

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Alanine-2-13C,15N. Our goal is to help you enhance the signal-to-noise (S/N) ratio in your NMR experiments to acquire high-quality data.

Troubleshooting Guide

Low signal-to-noise is a common challenge in NMR spectroscopy, especially when working with less sensitive nuclei like 13C and 15N. This guide addresses specific issues you might encounter.

Issue 1: Weak or Noisy 1D 13C or 15N Spectra

Possible Cause Recommended Solution
Insufficient Number of Scans The S/N ratio increases with the square root of the number of scans.[1] Quadrupling the number of scans will double the S/N ratio.
Suboptimal Relaxation Delay (d1) For quantitative experiments, the relaxation delay should be at least 5 times the longest T1 relaxation time of the nuclei of interest.[2] For L-Alanine, the T1 of the methine proton is ~5.2 s and the methyl group is ~2.2 s.[2] Shorter delays can be used with smaller flip angles (e.g., 30°) to increase the number of scans in a given time for non-quantitative experiments.[1]
Improper Probe Tuning A poorly tuned probe will result in inefficient signal transmission and detection.[1] Always tune and match the probe for both the 1H and the heteronucleus (13C or 15N) channel before starting an experiment. For optimal signal reception, consider using spin noise-based tuning methods.[3]
Low Sample Concentration Increasing the sample concentration is a direct way to improve the S/N ratio.[1] If solubility is a limiting factor, consider using a higher-field spectrometer or a CryoProbe.

Issue 2: Poor Sensitivity in 2D Heteronuclear Experiments (e.g., 1H-13C or 1H-15N HSQC)

Possible Cause Recommended Solution
Incorrect J-Coupling Constant The efficiency of magnetization transfer in HSQC experiments depends on the one-bond coupling constant (¹JCH or ¹JNH). For alanine (B10760859), the typical ¹JCH is ~145 Hz.[1] The ¹JNH is approximately 92 Hz.[4] Optimize the delays in the pulse sequence based on these values.
Long Acquisition Times Leading to Signal Loss For large molecules, transverse relaxation (T2) can lead to significant signal loss during long acquisition periods. Consider using TROSY-based experiments for larger proteins, especially for 1H-15N correlations.[5]
Suboptimal Spectral Width and Carrier Frequency Ensure the spectral widths in both dimensions are adequate to cover all expected signals and that the carrier frequencies are centered in the region of interest to avoid signal folding and artifacts.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most straightforward way to boost my signal-to-noise ratio?

A1: The simplest and most effective method is to increase the number of scans. The signal-to-noise ratio is proportional to the square root of the number of scans.[1] Therefore, if you quadruple the number of scans, you will approximately double your S/N ratio.[1] However, this comes at the cost of increased experimental time.

Q2: How can a CryoProbe help improve my signal for this compound?

A2: A CryoProbe significantly enhances the S/N ratio by cooling the detection coil and preamplifiers to cryogenic temperatures (around 83K using liquid nitrogen or even lower with helium).[7][8] This reduction in temperature lowers the thermal noise from the electronics, leading to a 3 to 5-fold increase in sensitivity compared to a standard room temperature probe.[8][9] This allows for the analysis of more dilute samples or a significant reduction in experiment time.[7][10]

Q3: When should I consider using Dynamic Nuclear Polarization (DNP)?

A3: Dynamic Nuclear Polarization (DNP) is a powerful technique for dramatically increasing NMR signal intensity, with enhancements of up to 200-fold or more.[11] It is particularly useful for solid-state NMR of challenging samples, such as those with very low concentration or when studying biomolecules in a native-like environment.[12][13] DNP involves transferring the high polarization of electron spins from a polarizing agent to the nuclear spins of interest via microwave irradiation at low temperatures (around 100 K).[11][14]

Q4: Can I use polarization transfer techniques to enhance the signal from 13C and 15N?

A4: Yes, polarization transfer experiments like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) and DEPT (Distortionless Enhancement by Polarization Transfer) for 13C, and HSQC (Heteronuclear Single Quantum Coherence) for both 13C and 15N, are excellent methods for sensitivity enhancement.[1][15] These techniques transfer the higher polarization of protons (1H) to the less sensitive 13C or 15N nuclei, resulting in a significant signal boost. For example, DEPT can provide an approximately 4-fold enhancement for 13C signals.[1]

Q5: What are the expected 13C and 15N chemical shifts for L-Alanine?

A5: The chemical shifts are sensitive to the local environment (e.g., pH, solvent). However, typical values are:

Atom Typical Chemical Shift (ppm)
Cα (C2) ~53.2
Cβ (Methyl) ~18.8
C' (Carbonyl) ~178.6
N ~117 (in proteins)

Note: These values can vary. It is always best to reference against a known standard.[16][17]

Experimental Protocols

Protocol 1: Standard 1D 13C NMR with Proton Decoupling

  • Sample Preparation: Dissolve the this compound sample in a suitable deuterated solvent to a concentration of at least 10-50 mM.

  • Spectrometer Setup:

    • Insert the sample into the magnet.

    • Lock and shim the spectrometer.

    • Tune and match the 1H and 13C channels of the probe.

  • Acquisition Parameters:

    • Pulse Program: A standard 1D pulse-acquire sequence with proton decoupling (e.g., zgpg30 on Bruker systems).

    • Pulse Angle (Flip Angle): 30° to allow for a shorter relaxation delay.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Number of Scans (ns): Start with 1024 scans and increase as needed for desired S/N.

    • Proton Decoupling: Use a standard broadband decoupling sequence (e.g., waltz16).

  • Data Processing:

    • Apply an exponential window function (line broadening of 1-2 Hz).

    • Fourier transform the FID.

    • Phase and baseline correct the spectrum.

Protocol 2: 2D 1H-13C HSQC

  • Sample Preparation: Prepare the sample as described in Protocol 1.

  • Spectrometer Setup: Lock, shim, and tune/match the probe for both 1H and 13C.

  • Acquisition Parameters:

    • Pulse Program: A standard HSQC pulse sequence with sensitivity enhancement and gradients for artifact suppression (e.g., hsqcetgpsisp2.2 on Bruker systems).[18]

    • Spectral Width (sw): Set the 1H spectral width to ~12 ppm and the 13C spectral width to cover the expected alanine signals (e.g., ~160 ppm centered around 80 ppm).[18]

    • Number of Increments (in F1): 256-512 increments in the indirect (13C) dimension.

    • Number of Scans (ns): 8-16 scans per increment.

    • Relaxation Delay (d1): 1.5 seconds.

    • ¹JCH Coupling Constant: Set the delay corresponding to a ¹JCH of ~145 Hz.

  • Data Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Fourier transform the data.

    • Phase and baseline correct the 2D spectrum.

Quantitative Data Summary

Table 1: Typical Sensitivity Enhancement Techniques and Expected Gains

Technique Expected S/N Enhancement Notes
Increased Number of Scans Proportional to the square root of the scan number increase.[1]Increases experiment time.
CryoProbe 3-5x compared to a room-temperature probe.[8][9]Reduces thermal noise in the probe electronics.[7]
Dynamic Nuclear Polarization (DNP) Up to 200x or more.[11]Requires specialized equipment and low temperatures.[11]
Polarization Transfer (DEPT/INEPT) ~4x for 13C.[1]Only enhances signals from protonated carbons.
Nuclear Overhauser Effect (NOE) Up to ~3x for protonated carbons.[19]Not effective for quaternary carbons.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing prep Dissolve this compound conc Adjust Concentration prep->conc insert Insert Sample conc->insert lock_shim Lock & Shim insert->lock_shim tune Tune & Match Probe lock_shim->tune params Set Acquisition Parameters tune->params acquire Acquire FID params->acquire processing Fourier Transform & Phasing acquire->processing analysis Spectral Analysis processing->analysis

Caption: General workflow for an NMR experiment from sample preparation to data analysis.

decision_tree start Low S/N Ratio Detected q1 Is the sample concentration optimal? start->q1 a1_no Increase Sample Concentration q1->a1_no No q2 Is experiment time a major constraint? q1->q2 Yes a1_yes Increase Number of Scans q3 Are you observing protonated carbons? a1_yes->q3 a1_no->q2 q2->a1_yes No a2_yes Use CryoProbe or DNP (if available) q2->a2_yes Yes a2_yes->q3 a2_no Optimize Relaxation Delay (d1) with smaller flip angle a3_yes Use Polarization Transfer (e.g., DEPT, HSQC) q3->a3_yes Yes a3_no Rely on direct detection with more scans q3->a3_no No

Caption: Decision tree for troubleshooting low signal-to-noise in NMR experiments.

References

Technical Support Center: L-Alanine-2-13C,15N Quantification in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of L-Alanine-2-13C,15N by mass spectrometry (MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve experimental accuracy.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in accurately quantifying this compound using MS?

A1: The main challenges include matrix effects, low signal intensity, and potential for inaccurate quantification due to isotopic instability or metabolic conversion. Matrix effects, caused by co-eluting endogenous compounds, can lead to ion suppression or enhancement, affecting accuracy and reproducibility.[1][2] Low signal intensity may arise from inefficient ionization or low concentrations of the analyte in the sample.[3]

Q2: How can I minimize matrix effects in my analysis?

A2: To minimize matrix effects, a robust sample preparation strategy is crucial. This often involves a combination of protein precipitation followed by solid-phase extraction (SPE).[1][4] Additionally, optimizing chromatographic separation to resolve this compound from interfering matrix components is highly effective.[2] The use of a stable isotope-labeled internal standard, ideally a heavier version of the analyte itself, is the gold standard for correcting matrix effects.[5][6]

Q3: My signal intensity for this compound is low. What are the common causes and solutions?

A3: Low signal intensity can be attributed to several factors:

  • Inefficient Ionization: Optimize the electrospray ionization (ESI) source parameters, such as spray voltage, gas flow, and temperature. The mobile phase composition, including the use of additives like formic acid, can also significantly impact ionization efficiency.[3]

  • Suboptimal LC Conditions: Poor chromatographic peak shape can lead to a reduced signal-to-noise ratio. Ensure your column is not degraded and that the mobile phase is appropriate for your analyte.[3]

  • Low Analyte Concentration: If the concentration of this compound in your sample is near the limit of detection, consider concentrating your sample or using a more sensitive mass spectrometer.[]

Q4: I am observing inaccurate quantification ratios. What could be the reason?

A4: Inaccurate quantification ratios in stable isotope labeling experiments can stem from:

  • Incomplete Labeling: In metabolic labeling studies, ensure that the cells or organisms have had sufficient time to fully incorporate the labeled L-Alanine. A labeling efficiency of over 97% is recommended.[3]

  • Metabolic Conversion: Cells can sometimes metabolically convert one amino acid into another. For instance, labeled arginine can be converted to labeled proline.[3] While L-Alanine is relatively stable, it's important to be aware of its central role in metabolism.[8][9][10]

  • Errors in Sample Mixing: Ensure accurate and consistent mixing of "heavy" and "light" samples before MS analysis.[3]

  • Light Isotope Contamination: Commercially available stable isotope-labeled standards may contain a small percentage of the unlabeled ("light") version, which can affect quantification, especially at low analyte concentrations.[11]

Troubleshooting Guides

Guide 1: Low Signal Intensity and Poor Peak Shape

This guide provides a systematic approach to troubleshooting issues related to low signal intensity and poor chromatographic performance.

Troubleshooting Decision Tree:

Start Low Signal Intensity / Poor Peak Shape Check_LC Step 1: Evaluate LC Performance Start->Check_LC LC_Issue High Backpressure / Poor Separation? Check_LC->LC_Issue Replace_Column Solution: Check/Replace LC Column LC_Issue->Replace_Column Yes Check_MS Step 2: Optimize MS Parameters LC_Issue->Check_MS No Replace_Column->Check_MS Optimize_Gradient Solution: Optimize LC Gradient & Mobile Phase MS_Issue Unstable Spray? Check_MS->MS_Issue Tune_Source Solution: Tune Ion Source Parameters MS_Issue->Tune_Source Yes Check_Sample Step 3: Assess Sample Preparation MS_Issue->Check_Sample No Optimize_Fragmentation Solution: Optimize Collision Energy, Scan Time, etc. Tune_Source->Optimize_Fragmentation Optimize_Fragmentation->Check_Sample Sample_Issue Contamination Suspected? Check_Sample->Sample_Issue Improve_Cleanup Solution: Enhance Sample Cleanup (e.g., SPE) Sample_Issue->Improve_Cleanup Yes Inaccurate_Ratios Inaccurate Ratios Incomplete_Labeling Incomplete Labeling Inaccurate_Ratios->Incomplete_Labeling Metabolic_Conversion Metabolic Conversion Inaccurate_Ratios->Metabolic_Conversion Mixing_Errors Mixing Errors Inaccurate_Ratios->Mixing_Errors Coeluting_Interferences Co-eluting Interferences Inaccurate_Ratios->Coeluting_Interferences Solution_Labeling Increase Cell Doublings Verify Incorporation with Pilot Study Incomplete_Labeling->Solution_Labeling Solution_Conversion Use Computational Correction Consider Alternative Labeled Amino Acid Metabolic_Conversion->Solution_Conversion Solution_Mixing Accurate Protein Quantification Before Mixing Mixing_Errors->Solution_Mixing Solution_Interferences Improve Chromatographic Resolution Coeluting_Interferences->Solution_Interferences Start Plasma Sample Add_IS Add Internal Standard Start->Add_IS Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Elution Elution SPE->Elution Drying Dry Down Elution->Drying Reconstitution Reconstitute in Mobile Phase Drying->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis cluster_muscle Muscle cluster_liver Liver Glucose_Muscle Glucose Pyruvate_Muscle Pyruvate Glucose_Muscle->Pyruvate_Muscle Glycolysis Alanine_Muscle L-Alanine Pyruvate_Muscle->Alanine_Muscle ALT Glutamate_Muscle Glutamate Pyruvate_Muscle->Glutamate_Muscle aKG_Muscle α-Ketoglutarate Alanine_Muscle->aKG_Muscle Alanine_Liver L-Alanine Alanine_Muscle->Alanine_Liver Bloodstream Glutamate_Muscle->aKG_Muscle ALT Pyruvate_Liver Pyruvate Alanine_Liver->Pyruvate_Liver ALT aKG_Liver α-Ketoglutarate Alanine_Liver->aKG_Liver Glucose_Liver Glucose Pyruvate_Liver->Glucose_Liver Gluconeogenesis Glutamate_Liver Glutamate Pyruvate_Liver->Glutamate_Liver Glucose_Liver->Glucose_Muscle Bloodstream aKG_Liver->Glutamate_Liver ALT

References

Technical Support Center: In Vivo Studies with L-Alanine-2-13C,15N

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L-Alanine-2-13C,15N as a metabolic tracer in in vivo experiments. Our goal is to help you minimize isotopic dilution and ensure the acquisition of high-quality, reproducible data.

Troubleshooting Guides

This section addresses common issues encountered during in vivo experiments with this compound.

Issue 1: Low Isotopic Enrichment in Plasma/Tissue

Symptoms:

  • The measured enrichment of this compound in plasma or tissue samples is below the expected level or the limit of detection of the analytical instrument.

  • High variability in enrichment levels between subjects or time points.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inadequate Tracer Dose The infused amount of this compound may be insufficient to overcome the endogenous alanine (B10760859) pool. Solution: Increase the priming dose and/or the continuous infusion rate. A primed-constant infusion of alanine at 2 mg/kg/min with a 120 mg/kg prime has been used in human studies to elicit a measurable metabolic response.[1] While this was for unlabeled alanine, it provides a starting point for dose optimization.
High Endogenous Alanine Production In certain physiological states (e.g., post-prandial, stress, catabolic conditions), the endogenous production of unlabeled alanine can significantly dilute the tracer. Solution: Ensure subjects are in a fasted state to minimize dietary amino acid input. Standardize the experimental conditions to reduce stress.
Rapid Tracer Clearance The tracer may be rapidly taken up and metabolized by tissues, leading to low plasma concentrations. Solution: Consider a continuous infusion protocol over a bolus injection to maintain a steady-state concentration of the tracer in the plasma.[2]
Metabolic Scrambling The 13C and 15N labels may be transferred to other molecules through transamination and other metabolic pathways, reducing the specific enrichment of this compound. Solution: This is a biological phenomenon to be aware of during data interpretation. Analyzing the enrichment of related metabolites (e.g., glutamate, pyruvate) can provide insights into the extent of label scrambling.
Issues with Tracer Administration Problems with the infusion line (e.g., clotting, leakage) can lead to incomplete delivery of the tracer. Solution: Regularly check the infusion setup for proper function. Ensure the catheter is patent and secure.
Incorrect Sampling Site While some studies have shown no significant difference between arterial and "arterialized" venous blood for certain tracers, this may not hold true for all metabolites in all physiological states. Solution: For precise measurement of tracer delivery to a specific tissue bed, arterial sampling is preferred. If using "arterialized" venous sampling, ensure proper warming of the hand to achieve adequate arterialization.[3]

Issue 2: High Variability in Isotopic Enrichment Data

Symptoms:

  • Large standard deviations in enrichment values across a group of subjects.

  • Inconsistent enrichment patterns within a single subject over time.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inconsistent Physiological State Differences in fasting time, activity level, or stress can lead to variations in endogenous alanine metabolism. Solution: Strictly control the pre-experimental conditions for all subjects. Ensure a consistent fasting period and minimize stress.
Variable Tracer Infusion Rates Inaccuracies in the infusion pump calibration or setup can result in different amounts of tracer being delivered. Solution: Calibrate the infusion pump before each experiment. Double-check all infusion rate calculations and pump settings.
Sample Handling and Processing Inconsistencies Delays in sample processing, improper storage, or inconsistencies in the deproteinization and derivatization steps can introduce variability. Solution: Standardize the entire sample handling and processing workflow. Process samples promptly after collection and store them at -80°C. Use a consistent protocol for sample preparation for analysis.
Analytical Instrument Variability Fluctuations in the performance of the mass spectrometer (GC-MS or LC-MS/MS) can introduce analytical noise. Solution: Perform regular calibration and quality control checks on the analytical instrument. Use an internal standard (e.g., a different isotopically labeled alanine) to correct for analytical variability.

Frequently Asked Questions (FAQs)

Q1: What is the optimal method for administering this compound in vivo?

A1: The choice between a bolus injection and a continuous infusion depends on the experimental goals.

  • Bolus Injection: Provides a rapid increase in tracer concentration, which is useful for studying acute metabolic events. However, the enrichment will decline over time as the tracer is cleared.

  • Continuous Infusion: Allows for the achievement of a steady-state isotopic enrichment in the plasma, which is ideal for measuring metabolic flux over a defined period.[2] A primed-constant infusion, which involves an initial bolus (priming dose) followed by a continuous infusion, is often the preferred method to reach a steady state more quickly.[1][4][5]

Q2: How can I be sure of the purity and enrichment of the this compound I am using?

A2: Always obtain a Certificate of Analysis (CoA) from the supplier for each batch of the tracer. The CoA should provide information on the chemical purity and the isotopic enrichment of the compound. It is also good practice to independently verify the enrichment of the tracer solution before starting an in vivo experiment.

Q3: What are the key considerations for sample collection and processing?

A3:

  • Blood Sampling: Collect blood in tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood samples promptly at 4°C to separate the plasma.

  • Storage: Immediately freeze the plasma samples at -80°C to quench metabolic activity and prevent degradation.

  • Deproteinization: Proteins in the plasma must be removed before analysis. This is typically done by precipitation with an acid (e.g., perchloric acid) or an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Derivatization: For analysis by GC-MS, amino acids need to be derivatized to make them volatile.

Q4: Which analytical method is best for measuring this compound enrichment?

A4: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are suitable for measuring the isotopic enrichment of this compound in biological samples.

  • GC-MS: Often requires derivatization of the amino acids to make them volatile. It can provide high chromatographic resolution and sensitivity.

  • LC-MS/MS: Can often analyze amino acids without derivatization, simplifying sample preparation. It offers high specificity and sensitivity.

The choice of method will depend on the available instrumentation and the specific requirements of the assay.

Quantitative Data Summary

The following table summarizes examples of L-Alanine isotopic enrichment from published studies. It is important to note that the experimental conditions and the specific tracer used can significantly impact the observed enrichment.

TracerSpeciesAdministration MethodInfusion/Dosage RateTissue/FluidAchieved EnrichmentReference
L-[13C]alanineRatInfusionNot specifiedLiver11%[6]
Alanine (unlabeled)HumanPrimed-Constant Infusion120 mg/kg prime, 2 mg/kg/min infusionPlasmaMeasured change in 15N2-urea enrichment[1]

Experimental Protocols

Protocol 1: Primed-Constant Infusion of this compound in Humans

This protocol provides a general framework. All procedures should be performed under ethical approval and by trained personnel.

  • Subject Preparation:

    • Subjects should fast overnight (10-12 hours) before the study.

    • Insert a catheter into a peripheral vein for tracer infusion.

    • Insert a second catheter into a contralateral vein (preferably in a heated hand for "arterialized" venous blood) or an artery for blood sampling.[3]

  • Tracer Preparation:

    • Prepare a sterile solution of this compound in saline.

    • The priming dose and infusion rate should be calculated based on the subject's body weight and the desired target enrichment. For example, a starting point could be a priming dose of 1 mg/kg and a continuous infusion of 1 mg/kg/hr.

  • Tracer Administration:

    • Administer the priming dose as a bolus injection over 1-2 minutes.

    • Immediately following the prime, start the continuous infusion using a calibrated infusion pump.

  • Blood Sampling:

    • Collect a baseline blood sample before starting the infusion.

    • Collect blood samples at regular intervals (e.g., every 15-30 minutes) during the infusion to monitor the attainment of isotopic steady state.

    • Collect samples in EDTA tubes and place them on ice immediately.

  • Sample Processing:

    • Centrifuge the blood samples at 3000 rpm for 10 minutes at 4°C to separate plasma.

    • Store the plasma samples at -80°C until analysis.

Protocol 2: Sample Preparation for LC-MS/MS Analysis

  • Protein Precipitation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 400 µL of cold acetonitrile containing an internal standard (e.g., L-Alanine-13C3,15N).

    • Vortex the mixture for 30 seconds.

    • Incubate on ice for 10 minutes to allow for complete protein precipitation.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of the initial mobile phase).

  • Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the parent and fragment ions of both unlabeled L-Alanine and this compound.

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_administration Administration cluster_sampling Sampling & Processing cluster_analysis Analysis subject_prep Subject Preparation (Fasting, Catheterization) priming Priming Dose (Bolus Injection) subject_prep->priming tracer_prep Tracer Preparation (Sterile Solution) tracer_prep->priming infusion Continuous Infusion priming->infusion blood_sampling Blood Sampling (Arterial/Arterialized Venous) infusion->blood_sampling processing Plasma Separation & Storage (-80°C) blood_sampling->processing sample_prep Sample Preparation (Deproteinization) processing->sample_prep ms_analysis LC-MS/MS or GC-MS Analysis sample_prep->ms_analysis data_analysis Data Analysis (Enrichment Calculation) ms_analysis->data_analysis

Caption: Experimental workflow for in vivo this compound tracer studies.

Isotopic_Dilution_Factors cluster_endogenous Endogenous Sources (Dilution) tracer This compound (Infused) plasma_pool Plasma Alanine Pool tracer->plasma_pool Infusion tissue_uptake tissue_uptake plasma_pool->tissue_uptake Tissue Uptake & Metabolism diet Dietary Protein Breakdown diet->plasma_pool body_protein Body Protein Catabolism body_protein->plasma_pool de_novo De Novo Synthesis de_novo->plasma_pool protein_synthesis protein_synthesis tissue_uptake->protein_synthesis Protein Synthesis energy_production energy_production tissue_uptake->energy_production Energy Production transamination transamination tissue_uptake->transamination Transamination

Caption: Factors contributing to the isotopic dilution of this compound in vivo.

References

correcting for natural isotope abundance in L-Alanine-2-13C,15N data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Alanine-2-13C,15N. The focus is on correcting for the natural abundance of stable isotopes in mass spectrometry data to ensure accurate quantification of isotopic enrichment.

Frequently Asked Questions (FAQs)

Q1: What is the importance of correcting for natural isotope abundance in my this compound experiments?

Q2: What are the natural isotopic abundances I need to be aware of?

The primary elements in L-Alanine are Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O). Each has naturally occurring heavier isotopes that will influence your mass spectrometry readings. The table below summarizes their abundances.

Q3: How does the correction for natural isotope abundance work?

The correction process computationally removes the contribution of naturally occurring heavy isotopes from the measured mass isotopologue distribution (MID).[1] This is commonly achieved using a correction matrix method, which is based on the chemical formula of the metabolite and the known natural abundance of each element's isotopes.[1][3] This matrix effectively deconvolutes the measured MID, separating the signal that arises from your isotopic tracer from the signal generated by natural abundance.[1] Several software tools, such as IsoCorrectoR, are available to perform these calculations.[1][4]

Q4: What information is required to perform an accurate correction?

To perform a successful correction, you will need:

  • The precise chemical formula of the analyte or derivative being measured (e.g., derivatized L-Alanine). This is crucial for calculating the expected contribution from natural isotopes.[1]

  • The measured mass isotopologue distribution (MID) from your mass spectrometer. This is the raw data showing the relative abundances of different mass isotopologues (M+0, M+1, M+2, etc.).[1]

  • The isotopic purity of your tracer. The supplied this compound is not 100% pure; it contains small amounts of unlabeled and partially labeled species. This information is usually provided by the manufacturer and should be included in the correction algorithm for the most accurate results.

Troubleshooting Guide

Q1: My corrected data shows negative values for some isotopologues. What does this mean and how do I fix it?

  • Possible Cause: Negative values in the corrected MID can arise from noise in the mass spectrometry data, particularly for peaks with low intensity or a poor signal-to-noise ratio.[1] The correction algorithm, when applied to noisy data, can sometimes result in small negative numbers.

  • Troubleshooting Steps:

    • Check Signal-to-Noise: Ensure that the ion peaks used for quantification are sufficiently intense and well above the baseline noise.

    • Review Data Quality: Examine the raw spectra for any signs of interference or poor peak shape that might affect quantification.

    • Data Smoothing: A common practice is to set these small negative values to zero and then re-normalize the entire MID so that the sum of all isotopologue fractions equals 100%.[1]

Q2: The calculated isotopic enrichment in my sample is much lower than I expected. What are the potential issues?

  • Possible Cause 1: Incomplete Labeling. If you are performing a cell culture experiment, the cells may not have reached isotopic steady-state. This means the intracellular pool of L-Alanine has not been fully replaced by the labeled form.

  • Troubleshooting Steps:

    • Time Course Experiment: Ensure you have allowed sufficient time for the labeled L-Alanine to incorporate fully. This can be verified by running a time course experiment to see when enrichment plateaus. For cell culture, this may require at least five to six cell doublings.

  • Possible Cause 2: Incorrect Background Subtraction. The "unlabeled" or M+0 control sample may have issues.

  • Troubleshooting Steps:

    • Analyze a True Unlabeled Standard: Run a sample of pure, unlabeled L-Alanine to get a clean M+0 profile.

    • Check for Contamination: Ensure there is no carryover between samples in the mass spectrometer, which could contaminate a labeled sample with an unlabeled one.

Q3: How can I distinguish between the contribution of natural ¹³C and the incorporation of a ¹³C-labeled tracer from a different source?

  • Possible Cause: In metabolic studies, cells can synthesize Alanine de novo using other carbon sources provided in the media (e.g., ¹³C-glucose). This can complicate the interpretation of data from your L-Alanine-2-¹³C,¹⁵N tracer.

  • Troubleshooting Steps:

    • Dual Labeling Strategy: The presence of the ¹⁵N label is key. Your primary signal of interest is the M+2 peak, which corresponds to the incorporation of both the ¹³C and ¹⁵N labels from your tracer.

    • Analyze M+1 Peak: The M+1 peak will be a mixture of molecules containing a single ¹³C from natural abundance and molecules that have incorporated a single ¹³C from another labeled source (like ¹³C-glucose) but have the natural abundance ¹⁴N.

    • Correction is Key: After correcting for natural abundance, any remaining signal at M+1 (for the ¹³C isotopologue) would indicate synthesis from another ¹³C source. The signal at M+2 (for the ¹³C,¹⁵N isotopologue) specifically tracks the fate of your administered L-Alanine-2-¹³C,¹⁵N.

Data Presentation

Table 1: Natural Abundance of Relevant Stable Isotopes

ElementIsotopeNatural Abundance (%)
Hydrogen ¹H>99.98[5][6][7]
²H (D)~0.0115 - 0.0156[8][9]
Carbon ¹²C~98.9[6]
¹³C~1.1[4][6]
Nitrogen ¹⁴N~99.62 - 99.635[1][2][5]
¹⁵N~0.365 - 0.38[1][2][5]
Oxygen ¹⁶O~99.757 - 99.759[10][11]
¹⁷O~0.0374 - 0.038[10][11][12]
¹⁸O~0.1995 - 0.205[11][13]

Experimental Protocols

Protocol: Sample Preparation and LC-MS/MS Analysis of L-Alanine

This protocol outlines a general workflow for the analysis of L-Alanine from a biological sample, such as cell culture lysate.

  • Metabolite Extraction:

    • Harvest cells and quench metabolism rapidly, typically by washing with ice-cold phosphate-buffered saline (PBS).

    • Extract metabolites using a cold solvent mixture, such as 80:20 methanol:water, pre-chilled to -80°C.

    • Vortex the cell pellet with the extraction solvent and incubate at -20°C for at least 30 minutes to ensure complete protein precipitation and metabolite extraction.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

    • Collect the supernatant containing the metabolites.

  • Sample Derivatization (Optional but Recommended for LC-MS):

    • While some methods analyze underivatized amino acids, derivatization can improve chromatographic separation and ionization efficiency. A common method is to use reagents that react with the amine group.

  • LC-MS/MS Analysis:

    • Chromatography: Use a suitable column for separating polar metabolites, such as a Hydrophilic Interaction Chromatography (HILIC) column.

    • Mobile Phases: Use appropriate mobile phases for HILIC, typically consisting of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) in water) and an organic solvent (e.g., acetonitrile).

    • Mass Spectrometry: Operate the mass spectrometer in a mode that allows for the quantification of different mass isotopologues. This can be done using Selected Ion Monitoring (SIM) or by acquiring full scan data with sufficient resolution to distinguish the different isotopologues.

    • Data Acquisition: Acquire data for both unlabeled control samples and the this compound labeled samples.

  • Data Processing:

    • Integrate the peak areas for each mass isotopologue of L-Alanine (e.g., M+0, M+1, M+2).

    • Use these raw peak areas to create the measured Mass Isotopologue Distribution (MID).

    • Apply the natural abundance correction algorithm using the chemical formula of the analyzed L-Alanine (or its derivative) and the measured MID.

Mandatory Visualization

CorrectionWorkflow cluster_0 Experimental Data Acquisition cluster_1 Correction Algorithm Inputs cluster_2 Data Processing & Output RawData Acquire Raw MS Data (Unlabeled & Labeled Samples) MID Calculate Measured Mass Isotopologue Distribution (MID) RawData->MID Peak Integration Correction Correction Algorithm (e.g., Matrix-based method) MID->Correction Formula Chemical Formula of Analyte (e.g., C3H7NO2 for Alanine) Formula->Correction Abundance Natural Isotope Abundances (C, H, N, O) Abundance->Correction Purity Tracer Isotopic Purity (from manufacturer) Purity->Correction CorrectedMID Corrected MID (True Enrichment) Correction->CorrectedMID

Caption: Workflow for correcting mass spectrometry data for natural isotope abundance.

IsotopologueContribution cluster_1 Natural Abundance Contribution Unlabeled Unlabeled Alanine (¹²C₂, ¹⁴N) M0 M+0 Peak Unlabeled->M0 M1 M+1 Peak Unlabeled->M1 + ¹³C, ¹⁵N, etc. M2 M+2 Peak Unlabeled->M2 + 2x¹³C, ¹³C¹⁵N, etc. Labeled Labeled Alanine (¹³C₁, ¹⁵N₁) Labeled->M2 Primary Signal NA_C13 Natural ¹³C NA_C13->M1 NA_N15 Natural ¹⁵N NA_N15->M1 NA_O18 Natural ¹⁸O NA_O18->M2 NA_etc ...etc. NA_etc->M1 NA_etc->M2

Caption: Contribution of natural isotopes to the observed mass spectrum of L-Alanine.

References

refining experimental protocols for L-Alanine-2-13C,15N studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for refining experimental protocols involving L-Alanine-2-13C,15N. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental methodologies, and quantitative data to ensure the successful execution and interpretation of your stable isotope tracing studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary applications?

A1: this compound is a stable isotope-labeled version of the non-essential amino acid L-alanine.[1] In this molecule, the second carbon atom (C2) is replaced with its heavy isotope, carbon-13 (¹³C), and the nitrogen atom is replaced with its heavy isotope, nitrogen-15 (B135050) (¹⁵N). This dual labeling allows researchers to trace the metabolic fate of both the carbon skeleton and the amino group of alanine (B10760859) simultaneously.[1][] Its primary applications are in metabolic flux analysis, proteomics, and studies of protein synthesis and turnover, using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[][3][4]

Q2: Why choose a dual-labeled (¹³C and ¹⁵N) amino acid?

A2: Using a dual-labeled amino acid provides a more comprehensive view of metabolic pathways. The ¹³C label tracks the carbon backbone as it moves through pathways like glycolysis and the TCA cycle, while the ¹⁵N label tracks the amino group through transamination and nitrogen metabolism.[] This dual-tracing approach can help distinguish between de novo synthesis of amino acids and their direct incorporation, offering deeper insights into metabolic reprogramming in various physiological and pathological states.[] For quantitative proteomics (e.g., SILAC), dual labeling provides a larger mass shift, which can improve the accuracy of quantification.[]

Q3: How should I store and handle this compound?

A3: this compound is generally stable and should be stored at room temperature, protected from light and moisture.[3][4] Always refer to the manufacturer's specific storage instructions on the certificate of analysis. When preparing stock solutions, use high-purity solvents and store them at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Q4: Is it necessary to correct for the natural abundance of ¹³C and ¹⁵N in my data?

A4: Yes, correcting for the natural abundance of stable isotopes is a critical step for accurate metabolic flux analysis.[5] The natural abundance of ¹³C is approximately 1.1% and ¹⁵N is about 0.37%.[] Failing to account for this can lead to an overestimation of label incorporation and incorrect flux calculations. Most modern data analysis software for metabolomics includes algorithms to perform this correction automatically.

Troubleshooting Guide

This guide addresses common issues encountered during this compound tracing experiments.

Issue 1: Low or No Incorporation of Isotope Label

Q: My mass spectrometry data shows low enrichment of ¹³C and/or ¹⁵N in downstream metabolites. What are the potential causes and solutions?

A: This is a common issue with several potential causes. Follow this troubleshooting workflow to identify the problem.

Troubleshooting Workflow for Low Label Incorporation

start Low ¹³C/¹⁵N Incorporation Detected check_uptake 1. Verify Tracer Uptake start->check_uptake check_viability 2. Assess Cell Health & Viability check_uptake->check_viability Uptake Confirmed uptake_sol Action: Increase tracer concentration or check transporter expression. check_uptake->uptake_sol No/Low Uptake check_media 3. Analyze Media Composition check_viability->check_media Cells Healthy viability_sol Action: Ensure cells are in exponential growth phase. Check for toxicity or contamination. check_viability->viability_sol Poor Viability check_time 4. Optimize Incubation Time check_media->check_time Media Correct media_sol Action: Use amino acid-free media. Use dialyzed serum to remove unlabeled alanine. check_media->media_sol Unlabeled Alanine Present check_tracer 5. Confirm Tracer Quality check_time->check_tracer Time Optimized time_sol Action: Perform a time-course experiment (e.g., 2, 6, 12, 24h) to find optimal labeling duration. check_time->time_sol Suboptimal Time solution Problem Resolved check_tracer->solution Tracer OK tracer_sol Action: Verify isotopic enrichment and chemical purity of the tracer from the supplier's certificate of analysis. check_tracer->tracer_sol Purity Issue

Caption: Troubleshooting workflow for low ¹³C label incorporation.[5]

  • Verify Substrate Uptake: Confirm that cells are actively consuming the this compound from the medium.[5]

  • Check Cell Health: Ensure cells are viable and metabolically active. Experiments should be conducted on cells in the exponential growth phase.[5][6]

  • Minimize Isotope Dilution: Standard culture media and serum contain unlabeled alanine that will compete with your tracer and dilute the isotopic enrichment.[5] Use custom media lacking alanine and dialyzed fetal bovine serum (dFBS) to minimize these sources.

  • Optimize Incubation Time: The time required to reach isotopic steady-state varies between metabolic pathways. Glycolysis may label in minutes, while the TCA cycle and protein synthesis can take hours.[6] A time-course experiment is essential to determine the optimal duration for your specific research question.

Issue 2: High Background Noise in Mass Spectrometry Data

Q: My mass spectra are noisy, making it difficult to detect and quantify low-abundance metabolites. How can I reduce the background?

A: Background noise can originate from sample preparation, the analytical instrument, or the reagents used.

  • Sample Preparation: Maintain a clean work environment and use high-purity solvents. To prevent cross-contamination, always handle natural abundance (unlabeled) samples separately from enriched samples and prepare them in order from lowest to highest expected enrichment.[7]

  • Metabolite Quenching and Extraction: Ensure that metabolism is quenched instantly and completely to prevent continued enzymatic activity. Using ice-cold solvents and performing extractions at low temperatures is critical.[5][8] Incomplete protein precipitation can also lead to a high background; ensure sufficient incubation time after adding the extraction solvent.[9]

  • Instrumental Analysis: Use high-resolution mass spectrometry to help distinguish your target metabolite peaks from background ions.[10][7] Regularly clean and calibrate the instrument to ensure optimal performance.

Issue 3: Inconsistent Results Between Replicates

Q: I am observing significant variability between my biological or technical replicates. What could be the cause?

A: Inconsistent results often stem from variations in experimental procedures.

  • Cell Culture Conditions: Ensure uniform cell seeding density and that all replicates are treated identically. Small variations in growth conditions can lead to different metabolic states.

  • Sample Handling: Standardize all sample handling steps, from quenching and extraction to storage. Ensure precise and consistent volume measurements and sample weighing.[7]

  • Metabolite Stability: Extracted metabolites can be unstable. Process samples quickly after extraction, keep them on ice or at 4°C, and store them at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following tables provide typical parameters for this compound tracing experiments. These values should be optimized for your specific cell line and experimental conditions.

Table 1: Typical Cell Culture and Labeling Parameters

ParameterRecommended RangeNotes
Cell Seeding Density 2-5 x 10⁵ cells/mLAims for cells to be in the mid-exponential growth phase at the time of labeling.[6]
Tracer Concentration 0.1 - 0.8 mMShould be similar to the physiological concentration of alanine in the standard medium.[11]
Labeling Duration 2 - 24 hoursHighly dependent on the pathway of interest. A time-course experiment is recommended.[5]
Serum 10% Dialyzed FBSMinimizes dilution from unlabeled amino acids present in standard serum.[5]

Table 2: Sample Preparation Parameters for Metabolite Extraction

ParameterRecommended ValueNotes
Quenching/Extraction Solvent 80% Methanol (B129727) (pre-chilled to -80°C)Ensures rapid quenching of enzymatic activity and effective extraction of polar metabolites.[5]
Extraction Volume 1 mL per 10⁶ cellsEnsure cells are completely submerged.
Protein Precipitation -80°C for at least 15 minAllows for complete precipitation of proteins.[5]
Centrifugation >13,000 x g for 10-15 min at 4°CPellets cell debris and precipitated proteins effectively.[5][9]

Table 3: Expected Mass Shifts for Key Alanine-Related Metabolites

MetaboliteUnlabeled Mass (M)Labeled Mass (M+3)Notes
Alanine89.04792.050Direct incorporation of L-Alanine-2-¹³C,¹⁵N.
Pyruvate (B1213749)88.03290.035After transamination, the ¹³C moves to C2 of pyruvate.
Lactate90.04792.050Reduction of labeled pyruvate.
Citrate/Isocitrate192.027194.030After two turns of the TCA cycle, the ¹³C can be incorporated.
Aspartate133.037135.040Transamination from labeled TCA cycle intermediates.
Glutamate147.053149.056Transamination of α-ketoglutarate, receiving the ¹⁵N from alanine.[12]

Experimental Protocols

Protocol 1: Stable Isotope Tracing in Adherent Cell Culture

This protocol provides a general workflow for a stable isotope tracing experiment using this compound in adherent cells, followed by sample preparation for LC-MS analysis.

  • Cell Seeding: Plate cells in 6-well plates at a density that will ensure they reach 70-80% confluency and are in the exponential growth phase on the day of the experiment. Incubate overnight in a complete growth medium.

  • Preparation of Labeling Medium: Prepare a custom growth medium that lacks unlabeled L-alanine. Supplement this medium with this compound to a final concentration similar to that in your standard medium (e.g., 0.2 mM). Add 10% dialyzed fetal bovine serum (dFBS).

  • Isotope Labeling:

    • Aspirate the standard growth medium from the cells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed ¹³C/¹⁵N-labeling medium to each well.

    • Return the plates to the incubator for the desired labeling period (e.g., 6 hours).

  • Metabolite Quenching and Extraction:

    • Place the cell culture plates on ice.

    • Aspirate the labeling medium.

    • Quickly wash the cells with 1 mL of ice-cold normal saline (0.9% NaCl).

    • Immediately add 1 mL of pre-chilled (-80°C) 80% methanol to each well to quench metabolism and extract metabolites.[5][6]

    • Scrape the cells from the plate using a cell scraper and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

  • Sample Processing:

    • Incubate the lysate at -80°C for at least 15 minutes to precipitate proteins.[5]

    • Centrifuge the samples at >13,000 x g for 15 minutes at 4°C.[5]

    • Carefully transfer the supernatant, which contains the metabolites, to a new tube.

    • Evaporate the solvent to dryness using a vacuum concentrator (e.g., SpeedVac).

    • The dried metabolite extract is now ready for reconstitution in a suitable solvent for LC-MS or NMR analysis, or it can be stored at -80°C.

Protocol 2: Sample Preparation for NMR Analysis

NMR spectroscopy requires higher sample concentrations than mass spectrometry.

  • Sample Preparation: Follow steps 1-5 from Protocol 1, but start with a larger culture volume (e.g., multiple 15 cm dishes) to yield a sufficient quantity of metabolites.

  • Reconstitution: Reconstitute the dried metabolite extract in a suitable deuterated buffer (e.g., 500-600 µL of phosphate (B84403) buffer in D₂O, pH 7.0). The buffer should contain a known concentration of an internal standard for quantification (e.g., DSS or TSP).

  • Filtration and Transfer: To ensure spectral quality, remove any particulate matter.[13] Filter the reconstituted sample through a small, packed glass wool plug in a Pasteur pipette directly into a clean NMR tube.[13]

  • Final Steps: Cap the NMR tube securely and wipe the outside clean before inserting it into the spectrometer.[13]

Visualizations

Metabolic Pathway

The diagram below illustrates the central metabolic pathways involving L-alanine. This compound enters the cell and is converted to pyruvate via alanine transaminase (ALT). This reaction transfers the ¹⁵N to α-ketoglutarate, forming glutamate, while the 2-¹³C is transferred to pyruvate. The labeled pyruvate can then enter the TCA cycle or be used in other biosynthetic pathways.[12][14]

cluster_cycle Glucose-Alanine Cycle cluster_tca TCA Cycle & Related Pathways Alanine_in L-Alanine (2-¹³C, ¹⁵N) ALT Alanine Transaminase (ALT) Alanine_in->ALT Protein Protein Synthesis (incorporates L-Ala-¹³C,¹⁵N) Alanine_in->Protein Pyruvate Pyruvate (2-¹³C) AcetylCoA Acetyl-CoA (¹³C) Pyruvate->AcetylCoA Lactate Lactate (¹³C) Pyruvate->Lactate Gluconeogenesis Gluconeogenesis Pyruvate->Gluconeogenesis ALT->Pyruvate Glutamate Glutamate (¹⁵N) ALT->Glutamate aKG α-Ketoglutarate aKG->ALT TCA TCA Cycle AcetylCoA->TCA

Caption: Key metabolic pathways for this compound tracing.

Experimental Workflow

The following diagram outlines the logical steps of a typical stable isotope tracing experiment, from initial hypothesis to final data interpretation.

hypothesis 1. Hypothesis Formulation design 2. Experimental Design (Tracer, Time, Cells) hypothesis->design labeling 3. Isotope Labeling (Cell Culture) design->labeling quenching 4. Metabolism Quenching labeling->quenching extraction 5. Metabolite Extraction quenching->extraction analysis 6. Sample Analysis (LC-MS or NMR) extraction->analysis data_proc 7. Data Processing (Peak Integration, Natural Abundance Correction) analysis->data_proc interpretation 8. Data Interpretation (Metabolic Flux Analysis) data_proc->interpretation conclusion 9. Conclusion interpretation->conclusion

Caption: Generalized workflow for stable isotope tracing experiments.[6][8]

References

Validation & Comparative

Unlocking Deeper Metabolic Insights: A Comparative Guide to Dual-Labeled L-Alanine-2-13C,15N and 15N-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of metabolic research, stable isotope tracers are indispensable for elucidating complex biochemical pathways. For scientists and drug development professionals tracking the fate of amino acids, the choice of isotopic label is a critical decision that dictates the depth and precision of experimental outcomes. This guide provides an objective comparison between dual-labeled L-Alanine-2-13C,15N and single-labeled 15N-Alanine, supported by established principles in mass spectrometry and NMR spectroscopy, to inform the selection of the optimal tracer for your research needs.

Core Principle: The Power of Simultaneous Carbon and Nitrogen Tracking

The fundamental advantage of this compound over 15N-Alanine lies in its ability to simultaneously trace the carbon skeleton and the amino group of the molecule.[1] While 15N-Alanine is an excellent tool for tracking nitrogen metabolism, it provides no information on the fate of the carbon backbone of the alanine (B10760859) molecule.[2] The dual-labeled counterpart, however, offers a more comprehensive view of alanine's journey through metabolic pathways, enabling researchers to dissect carbon and nitrogen fluxes in a single experiment.[3][4]

Performance Comparison: this compound vs. 15N-Alanine

The selection of an isotopic tracer is intrinsically linked to the analytical techniques employed and the specific biological questions being addressed. Below is a summary of the key advantages of dual-labeled this compound in mass spectrometry and NMR spectroscopy.

FeatureThis compound15N-AlanineAdvantage of Dual Labeling
Primary Application Simultaneous carbon and nitrogen metabolic flux analysis, quantitative proteomics, structural analysis.[3][5]Primarily nitrogen metabolism studies, protein turnover analysis.[2][]Provides a more holistic view of metabolic processes by tracking two key atoms.
Mass Spectrometry (MS)
Mass Shift+2 Da (or more depending on fragmentation)+1 DaThe larger mass shift provides better separation from background noise and unlabeled species, enhancing quantification accuracy.[]
Isotopologue DistributionProvides information on both carbon and nitrogen incorporation.Provides information on nitrogen incorporation only.Enables the deconvolution of complex metabolic pathways where carbon and nitrogen may have different fates.[1]
Fragmentation AnalysisGenerates fragment ions with distinct masses, allowing for positional tracking of both labels.Generates fragment ions with a +1 Da shift in nitrogen-containing fragments.Offers more detailed structural information and aids in pathway elucidation.
NMR Spectroscopy
Spectral ResolutionAllows for heteronuclear (1H-13C, 1H-15N) correlation experiments.Allows for 1H-15N correlation experiments.Enables more comprehensive structural and dynamic studies of proteins and metabolites.[]
Signal AssignmentThe presence of both 13C and 15N aids in the unambiguous assignment of signals in complex spectra.Signal assignment can be more challenging without the additional 13C information.Facilitates more detailed analysis of molecular structure and conformation.
Metabolic Flux Analysis
Flux ResolutionCan resolve fluxes through pathways where carbon and nitrogen are independently metabolized.[7]Limited to resolving nitrogen fluxes.Provides a more accurate and detailed map of metabolic network activity.[3]

Key Applications in Research and Drug Development

The enhanced analytical capabilities of this compound translate into significant advantages in various research and development contexts:

  • Elucidating Complex Metabolic Pathways: In diseases such as cancer, metabolic pathways are often reprogrammed. Dual-labeling allows for a detailed investigation of how both the carbon and nitrogen from alanine are utilized in processes like the TCA cycle, gluconeogenesis, and the synthesis of other amino acids and nucleotides.[3][7]

  • High-Precision Quantitative Proteomics: In techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), dual-labeled amino acids provide a larger mass shift, leading to more accurate and reliable quantification of protein abundance.[]

  • Drug Metabolism and Pharmacokinetics: By incorporating dual-labeled alanine into a drug candidate or using it as a metabolic probe, researchers can gain deeper insights into the drug's metabolic fate, identifying key biotransformation pathways involving both the carbon skeleton and amino groups.[8]

  • Structural Biology: In NMR-based structural studies of proteins, the incorporation of dual-labeled alanine provides more constraints for structure calculation and allows for more detailed analysis of protein dynamics and interactions.[][9]

Experimental Protocols

The following is a generalized protocol for a stable isotope tracing experiment in cultured cells using this compound. This protocol can be adapted for specific cell types and research questions.

Protocol: Stable Isotope Tracing with this compound in Cell Culture

1. Cell Culture and Labeling:

  • Culture cells in a defined medium to mid-log phase.
  • Replace the medium with a medium containing this compound at a known concentration. The standard medium should lack unlabeled alanine.
  • Incubate the cells for a predetermined period to allow for the incorporation of the labeled tracer into cellular metabolites and proteins. Time-course experiments are recommended to monitor the kinetics of incorporation.

2. Sample Collection and Quenching:

  • Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
  • Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and scrape them from the culture dish.
  • Collect the cell lysate in a microcentrifuge tube.

3. Metabolite Extraction:

  • Vortex the cell lysate thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.
  • Centrifuge at maximum speed for 10-15 minutes at 4°C.
  • Separate the supernatant (containing metabolites) from the pellet (containing proteins and other macromolecules).

4. Sample Preparation for Analysis:

  • For Mass Spectrometry (Metabolomics):
  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
  • Reconstitute the dried metabolites in a suitable solvent for LC-MS or GC-MS analysis. Derivatization may be necessary for GC-MS.
  • For NMR Spectroscopy:
  • Lyophilize the metabolite extract and reconstitute in a deuterated buffer.
  • For Proteomics:
  • Wash the protein pellet with cold acetone (B3395972) to remove residual lipids and salts.
  • Digest the proteins into peptides using an appropriate protease (e.g., trypsin).
  • Desalt the resulting peptides using a C18 column before LC-MS/MS analysis.

5. Data Analysis:

  • Mass Spectrometry: Analyze the mass isotopologue distributions of alanine and its downstream metabolites to determine the extent of 13C and 15N incorporation. Use specialized software for metabolic flux analysis.
  • NMR Spectroscopy: Acquire 1D and 2D NMR spectra (e.g., 1H-13C HSQC, 1H-15N HSQC) to identify and quantify labeled metabolites and to analyze the structure of labeled proteins.

Visualizing the Advantage: Workflows and Pathways

To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the logical advantage of dual-labeling and a typical experimental workflow.

advantages cluster_single 15N-Alanine cluster_dual This compound cluster_output Experimental Readout N_Ala 15N-Alanine N_Metabolism Nitrogen Metabolism (e.g., Transamination) N_Ala->N_Metabolism Tracks Nitrogen N_Flux Nitrogen Flux N_Metabolism->N_Flux Dual_Ala This compound C_Metabolism Carbon Metabolism (e.g., TCA Cycle) Dual_Ala->C_Metabolism Tracks Carbon N_Metabolism_Dual Nitrogen Metabolism (e.g., Transamination) Dual_Ala->N_Metabolism_Dual Tracks Nitrogen C_Flux Carbon Flux C_Metabolism->C_Flux Combined_Flux Combined C/N Flux N_Metabolism_Dual->Combined_Flux

Caption: Logical advantage of dual-labeled alanine for metabolic flux analysis.

workflow cluster_analysis Analysis start Start: Cell Culture labeling Introduce This compound start->labeling incubation Incubate for Tracer Incorporation labeling->incubation quench Quench Metabolism & Harvest Cells incubation->quench extract Metabolite and Protein Extraction quench->extract ms LC-MS/MS extract->ms nmr NMR Spectroscopy extract->nmr data_analysis Data Analysis: Fluxomics, Proteomics, Metabolomics ms->data_analysis nmr->data_analysis end End: Biological Insights data_analysis->end

Caption: General experimental workflow for stable isotope tracing.

References

Validating L-Alanine-2-13C,15N Metabolic Tracing: A Comparative Guide to Orthogonal Methods

Author: BenchChem Technical Support Team. Date: December 2025

This guide will delve into the principles of each technique, provide detailed experimental protocols, and present a framework for correlating the data to achieve a holistic and validated understanding of cellular metabolism.

The Central Role of L-Alanine in Metabolism

L-alanine is a non-essential amino acid that plays a pivotal role as a nexus in cellular metabolism, directly linking glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism. Through the action of alanine (B10760859) aminotransferase (ALT), L-alanine is reversibly converted to pyruvate, a critical intermediate in central carbon metabolism. The use of L-Alanine-2-13C,15N allows for the simultaneous tracing of both the carbon skeleton and the nitrogen group, providing a detailed view of their respective metabolic fates.

cluster_glycolysis Glycolysis cluster_alanine_metabolism Alanine Metabolism cluster_tca TCA Cycle cluster_amino_acid Amino Acid Metabolism Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Acetyl_CoA Acetyl_CoA Pyruvate->Acetyl_CoA PDH OAA OAA Pyruvate->OAA PC L_Alanine This compound L_Alanine->Pyruvate ALT Glutamate Glutamate L_Alanine->Glutamate Transamination Citrate Citrate Acetyl_CoA->Citrate OAA->Citrate Aspartate Aspartate OAA->Aspartate aKG aKG Citrate->aKG ... aKG->Glutamate aKG->Glutamate Succinyl_CoA Succinyl_CoA aKG->Succinyl_CoA ...

Metabolic fate of this compound.

Comparative Analysis of Methodologies

The validation of metabolic tracing data relies on the principle of orthogonality, where distinct methods measuring different aspects of a biological process are used to corroborate findings.

Method Principle Key Readouts Strengths Limitations
This compound Tracing Measures the incorporation of stable isotopes from a labeled substrate into downstream metabolites to determine pathway activity and flux.Mass isotopomer distributions of metabolites, metabolic flux rates.Provides a dynamic and quantitative measure of pathway activity.Can be complex to interpret; requires specialized equipment (Mass Spectrometer).
Seahorse XF Mito Stress Test Measures real-time oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis.Basal respiration, ATP production, maximal respiration, spare respiratory capacity, basal glycolysis, glycolytic capacity.Provides a functional, real-time assessment of cellular bioenergetics.[1][2]Provides a global view of metabolism, not pathway-specific flux.
Quantitative Western Blot Detects and quantifies the expression level of specific proteins (e.g., metabolic enzymes) using antibodies.Relative protein abundance of key metabolic enzymes (e.g., LDHA, GLS1, PC).Directly measures the machinery responsible for metabolic reactions.Protein levels do not always directly correlate with enzyme activity or metabolic flux.[3]
RT-qPCR Measures the relative expression levels of genes encoding for metabolic enzymes and transporters.mRNA levels of genes like SLC1A5, ASNS, GLS, LDHA.High-throughput and sensitive method to assess transcriptional regulation of metabolic pathways.mRNA levels do not always correlate with protein expression or metabolic flux.[4]

Experimental Protocols

Detailed methodologies are essential for reproducible and comparable results.

Protocol 1: this compound Metabolic Tracing

This protocol provides a general workflow for a stable isotope tracing experiment in adherent cell culture.

  • Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the mid-logarithmic growth phase at the time of the experiment. Allow cells to adhere overnight.

  • Media Preparation: Prepare labeling medium by supplementing L-alanine-free DMEM or RPMI-1640 with this compound at a concentration similar to that in standard medium. Also, supplement with 10% dialyzed fetal bovine serum (dFBS).

  • Isotope Labeling:

    • Aspirate the growth medium and wash the cells once with pre-warmed PBS.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to approach isotopic steady state.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells with ice-cold saline.

    • Quench metabolism and extract metabolites by adding 1 mL of ice-cold 80% methanol.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Vortex and incubate at -80°C for 20 minutes.

    • Centrifuge at maximum speed for 10 minutes at 4°C.

    • Transfer the supernatant containing the metabolites to a new tube.

  • Sample Analysis: Dry the metabolite extracts and analyze by mass spectrometry (LC-MS or GC-MS) to determine the mass isotopomer distributions of key metabolites.

start Seed Cells media_prep Prepare Labeling Medium start->media_prep labeling Isotope Labeling media_prep->labeling extraction Metabolite Extraction labeling->extraction analysis LC-MS/GC-MS Analysis extraction->analysis

This compound tracing workflow.

Protocol 2: Seahorse XF Cell Mito Stress Test[1][5][6]

This protocol is adapted for a Seahorse XF96 analyzer.

  • Cell Seeding: Seed cells in a Seahorse XF96 cell culture microplate at an optimized density (e.g., 2 x 10^4 - 4 x 10^4 cells/well) and allow them to adhere overnight.[1]

  • Sensor Cartridge Hydration: The day before the assay, hydrate (B1144303) the sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight in a non-CO2 37°C incubator.[5]

  • Assay Medium Preparation: On the day of the assay, prepare Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine. Warm to 37°C and adjust the pH to 7.4.

  • Cell Plate Preparation:

    • Remove the cell culture plate from the incubator and wash the cells with the pre-warmed Seahorse XF assay medium.

    • Add 180 µL of assay medium to each well.

    • Incubate the cell plate in a non-CO2 37°C incubator for 45-60 minutes.

  • Compound Loading: Load the injector ports of the hydrated sensor cartridge with the mitochondrial stress test compounds (oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A) diluted in the assay medium.

  • Assay Execution: Calibrate the sensor cartridge in the Seahorse XF analyzer. After calibration, replace the utility plate with the cell culture plate and start the assay. The instrument will measure basal OCR and then OCR after the sequential injection of the compounds.[1]

Protocol 3: Quantitative Western Blot
  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target metabolic enzyme (e.g., anti-LDHA, anti-GLS1) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Quantification:

    • Wash the membrane with TBST and apply an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a digital imager.

    • Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin, GAPDH, or total protein stain).[6][7]

Protocol 4: RT-qPCR[10][11]
  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from cells using a commercial kit.

    • Assess RNA quality and quantity.

    • Synthesize cDNA from an equal amount of RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Prepare a qPCR master mix containing SYBR Green, forward and reverse primers for the target genes (e.g., SLC1A5, ASNS, GLS, LDHA), and cDNA template.

    • Run the qPCR reaction in a real-time PCR system using a standard cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., ACTB, GAPDH).

Data Integration and Validation Framework

The validation of this compound metabolic tracing is achieved by assessing the concordance of data from these orthogonal methods.

cluster_validation Validation Framework cluster_orthogonal Orthogonal Methods Tracing This compound Tracing (Metabolic Flux) Seahorse Seahorse XF (Bioenergetic Function) Tracing->Seahorse Correlates with OCR/ECAR changes Western Western Blot (Enzyme Abundance) Tracing->Western Correlates with Enzyme Levels qPCR RT-qPCR (Gene Expression) Tracing->qPCR Correlates with Gene Expression

References

A Comparative Analysis for Researchers: L-Alanine-2-13C,15N vs. L-Alanine-d4 in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate landscape of metabolic research and drug development, the selection of an appropriate isotopic tracer is a critical decision that dictates the scope and precision of experimental outcomes. L-Alanine, a non-essential amino acid, serves as a pivotal link between glycolysis, the tricarboxylic acid (TCA) cycle, and protein synthesis.[1] This guide provides a comprehensive comparative analysis of two powerful isotopic analogs of L-Alanine: L-Alanine-2-13C,15N and L-Alanine-d4. We will delve into their distinct physicochemical properties, core applications, and the interpretation of the experimental data they generate, offering researchers a clear framework for choosing the optimal tracer for their specific scientific inquiries.

The primary distinction lies in their intended use: this compound is designed to trace the fate of the alanine (B10760859) carbon and nitrogen backbone through metabolic pathways with minimal perturbation.[] In contrast, L-Alanine-d4 is employed not only as a tracer but also as a tool to probe reaction mechanisms and kinetics through the significant Kinetic Isotope Effect (KIE) it induces.[3][4]

Physicochemical Properties and Isotopic Labeling

The fundamental differences between these two tracers begin with their isotopic composition, which in turn influences their molecular weight and the analytical methods used for their detection. This compound incorporates heavy isotopes of carbon and nitrogen, while L-Alanine-d4 is labeled with the heavy isotope of hydrogen, deuterium (B1214612).

PropertyThis compoundL-Alanine-d4 (L-Alanine-2,3,3,3-d4)
Molecular Formula ¹³C¹²C₂H₇¹⁵N¹⁴NO₂C₃³H₃D₄NO₂
Labeled Positions Carbon-2 (α-carbon), Nitrogen-15 (amino group)Carbon-2 (α-carbon), Carbon-3 (β-carbon, 3 positions)
Molecular Weight Approx. 91.07 g/mol Approx. 93.12 g/mol
Mass Shift vs. Unlabeled M+2M+4
Isotopic Purity Typically ≥98%Typically ≥98 atom % D
Primary Analytical Tools Mass Spectrometry (MS), NMR Spectroscopy[]Mass Spectrometry (MS), NMR Spectroscopy, Enzyme Kinetics Assays[3]

Core Principles and Applications in Research

The choice between a heavy atom tracer and a deuterium-labeled substrate depends entirely on the research question. One is a passive observer of metabolic flow, while the other actively influences the system to reveal underlying mechanisms.

This compound: A Precise Tracer for Metabolic Flux

This compound is the ideal tool for mapping the journey of alanine's carbon and nitrogen atoms through the metabolic network. By labeling both the alpha-carbon and the amino group, researchers can simultaneously track its entry into distinct but interconnected pathways.

  • Carbon Tracing (¹³C): The ¹³C label on the C-2 position allows for the direct tracking of the carbon skeleton as alanine is converted to pyruvate. This ¹³C-pyruvate can then enter the TCA cycle, be used for gluconeogenesis, or be converted into other amino acids.[1]

  • Nitrogen Tracing (¹⁵N): The ¹⁵N label tracks the fate of the amino group, providing critical insights into transamination reactions and nitrogen metabolism.[]

Key Applications:

  • Metabolic Flux Analysis (MFA): Quantifying the rate of metabolic pathways such as glycolysis, gluconeogenesis, and the TCA cycle.[1]

  • Protein Synthesis and Turnover: Measuring the incorporation of alanine into newly synthesized proteins.[]

  • Cancer Metabolism: Investigating the altered metabolic wiring in cancer cells, which often exhibit a high dependency on specific amino acids.[1]

The kinetic isotope effect for ¹³C and ¹⁵N is minimal, meaning the tracer behaves almost identically to its unlabeled counterpart, ensuring that the measured metabolic fluxes are an accurate representation of the native biological state.[3]

L-Alanine-d4: A Probe for Mechanistic Enzymology

The substitution of hydrogen with deuterium results in a C-D bond that is stronger than a C-H bond. This difference in bond energy leads to a slower rate for reactions that involve the cleavage of this bond, an effect known as the Kinetic Isotope Effect (KIE).[4] The KIE is the ratio of the reaction rate with the lighter isotope (kH) to the rate with the heavier isotope (kD). For C-D bonds, this effect can be significant, with kH/kD ratios typically ranging from 6 to 10 for primary KIEs.[4]

Key Applications:

  • Elucidating Reaction Mechanisms: A large KIE indicates that the C-H bond is broken in the rate-determining step of the reaction, providing strong evidence for a specific reaction mechanism, such as hydride transfer.[5]

  • Enzyme Kinetics Studies: Quantifying the impact of deuterium substitution on enzyme kinetic parameters (Vmax, KM) to understand the transition state of an enzyme-catalyzed reaction.[6]

  • Drug Development: Assessing how a drug candidate might alter the metabolic processing of a substrate by observing changes in the KIE.

While L-Alanine-d4 can also be used as a tracer, researchers must account for the fact that its metabolism may be slower than that of unlabeled alanine. This perturbation, however, is the very feature that makes it an invaluable tool for mechanistic studies.[3]

Comparative Performance Summary

FeatureThis compoundL-Alanine-d4
Primary Function Tracer for metabolic flux analysis.[1][]Probe for enzymatic reaction mechanisms and kinetics.[3][6]
Key Advantage Directly and simultaneously tracks carbon and nitrogen pathways with minimal kinetic perturbation.[]Reveals information about the rate-determining steps of reactions via the Kinetic Isotope Effect (KIE).[4]
Primary Limitation Provides limited information about the mechanism of enzymatic reactions.The significant KIE alters the rate of metabolism, which must be accounted for in flux studies.[3]
Typical Readout Mass isotopomer distribution in downstream metabolites (e.g., pyruvate, lactate, TCA intermediates).[7]Change in reaction velocity (Vmax/KM) compared to unlabeled alanine; deuterium label loss.[3][6]

Experimental Protocols

The following are generalized protocols for utilizing these tracers in a cell culture setting.

Protocol 1: Stable Isotope Tracing with this compound

This protocol outlines a typical workflow for a metabolic flux experiment in adherent cell cultures.[1][8]

  • Cell Seeding: Plate mammalian cells at a density that will result in ~80% confluency at the time of harvest. Allow cells to attach overnight.

  • Preparation of Labeling Medium: Prepare a custom culture medium devoid of L-Alanine. Supplement this medium with this compound at a concentration mimicking that of standard medium. Also add 10% dialyzed fetal bovine serum.

  • Isotope Labeling: Remove the standard growth medium, wash the cells once with sterile PBS, and add the pre-warmed labeling medium.

  • Time Course: Incubate the cells for a specific duration (e.g., a time course of 0, 1, 4, 8, 24 hours is recommended) to monitor the incorporation of the tracer into downstream metabolites.

  • Metabolite Extraction:

    • Place the culture plate on ice and aspirate the labeling medium.

    • Quickly wash the cells with ice-cold saline.

    • Add 1 mL of pre-chilled (-80°C) 80% methanol (B129727) to each well to quench metabolism.

    • Scrape the cells and transfer the cell/methanol suspension to a microcentrifuge tube.

    • Vortex and incubate at -80°C for 20 minutes.

    • Centrifuge at maximum speed for 10 minutes at 4°C.

  • Sample Analysis: Transfer the supernatant containing the extracted metabolites to a new tube. Dry the extracts using a speed vacuum. The samples are now ready for derivatization (for GC-MS) or direct injection (for LC-MS) to analyze the mass isotopomer distribution of target metabolites.

Protocol 2: Determining the Kinetic Isotope Effect with L-Alanine-d4

This protocol describes a method for measuring the KIE in the reaction catalyzed by Alanine Dehydrogenase.[6]

  • Enzyme and Substrate Preparation: Prepare solutions of purified L-Alanine Dehydrogenase, NAD+, L-Alanine, and L-Alanine-d4 in a suitable reaction buffer (e.g., Tris-HCl, pH 8.0).

  • Kinetic Assay Setup: Set up a series of reactions in a UV-transparent 96-well plate or cuvettes. Each reaction should contain the enzyme, NAD+, and varying concentrations of either L-Alanine or L-Alanine-d4.

  • Reaction Monitoring: Initiate the reaction by adding the enzyme. Monitor the progress of the reaction spectrophotometrically by measuring the increase in absorbance at 340 nm, which corresponds to the production of NADH.

  • Data Acquisition: Record the initial reaction velocity (v₀) at each substrate concentration for both the labeled and unlabeled alanine.

  • Data Analysis:

    • Plot the initial velocities against substrate concentration for both L-Alanine and L-Alanine-d4.

    • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Vmax and KM for each substrate.

    • Calculate the KIE on Vmax/KM as: KIE = (Vmax/KM)H / (Vmax/KM)D.

Visualization of Pathways and Workflows

The following diagrams illustrate the metabolic context and experimental workflows described.

cluster_alanine L-Alanine Tracers cluster_conversion Metabolic Conversion cluster_tca TCA Cycle This compound L-Alanine (²-¹³C, ¹⁵N) Pyruvate Pyruvate (¹³C at C2 or D at C2/C3) This compound->Pyruvate Alanine Aminotransferase (Traces C/N backbone) L-Alanine-d4 L-Alanine (d4) L-Alanine-d4->Pyruvate Alanine Aminotransferase (Probes KIE) AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase Citrate Citrate AcetylCoA->Citrate incorporation of ¹³C Oxaloacetate Oxaloacetate Citrate->Oxaloacetate incorporation of ¹³C Oxaloacetate->AcetylCoA incorporation of ¹³C Start 1. Cell Culture & Tracer Introduction Labeling 2. Isotope Labeling (Time Course) Start->Labeling Quench 3. Quench Metabolism & Extract Metabolites Labeling->Quench Analysis 4. LC-MS or GC-MS Analysis Quench->Analysis Data 5. Data Processing (Isotopologue Distribution or Kinetic Parameters) Analysis->Data End 6. Biological Interpretation Data->End result_node result_node Question What is your primary research goal? Flux Trace metabolic pathways and quantify flux? Question->Flux Mechanism Investigate an enzyme's reaction mechanism? Question->Mechanism Use_CN Use this compound Flux->Use_CN Use_D4 Use L-Alanine-d4 Mechanism->Use_D4

References

Cross-Validation of NMR and Mass Spectrometry Data for L-Alanine-2-13C,15N: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for L-Alanine doubly labeled with Carbon-13 at the second carbon (Cα) and Nitrogen-15 at the amino group. This isotopically labeled amino acid is a valuable tool in metabolic research, proteomics, and drug development, enabling precise tracking and quantification of alanine (B10760859) in biological systems. This document outlines the expected analytical data from both techniques, detailed experimental protocols, and a visual representation of the analytical workflow.

Data Presentation: A Comparative Analysis

The following tables summarize the expected quantitative data for L-Alanine-2-13C,15N from NMR and mass spectrometry analyses. These values are derived from established data for unlabeled L-Alanine and the predictable effects of isotopic labeling.

Table 1: Predicted NMR Spectroscopic Data for this compound

NucleusAtom PositionPredicted Chemical Shift (δ) in D₂O (ppm)Expected MultiplicityPredicted ¹J-Coupling Constant (Hz)
¹³CCα (C2)~51-53Doublet¹J(¹³Cα-¹⁵N) ≈ 5-10
¹³CCβ (C3)~17-19Singlet-
¹³CCOOH (C1)~175-177Singlet-
¹⁵NNH₂~20-25 (relative to liquid NH₃)Doublet¹J(¹⁵N-¹³Cα) ≈ 5-10

Note: Chemical shifts are pH-dependent. The provided ranges are typical for near-neutral pH.

Table 2: Predicted Mass Spectrometric Data for this compound

Ionization ModeIon TypePredicted m/zNotes
Electrospray (ESI+)[M+H]⁺92.05Molecular ion with protonation.
Electron Ionization (EI)[M]⁺•91.04Molecular ion radical cation.
EI[M-COOH]⁺46.04Fragment resulting from the loss of the carboxyl group.

Experimental Protocols

Detailed methodologies for acquiring NMR and mass spectrometry data for this compound are provided below. These protocols are designed to yield high-quality, reproducible data for cross-validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in 0.5 mL of deuterium (B1214612) oxide (D₂O).

  • For pH-dependent studies, adjust the pH of the solution using dilute DCl or NaOD.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: 500 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • ¹³C NMR:

    • Experiment: ¹H-decoupled ¹³C NMR.

    • Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or higher for adequate signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

  • ¹⁵N NMR:

    • Experiment: ¹H-decoupled ¹⁵N NMR or a more sensitive 2D experiment like ¹H-¹⁵N HSQC.

    • Pulse Sequence (1D): A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

    • Spectral Width: 0-50 ppm (referenced to liquid ammonia).

    • Number of Scans: 4096 or higher due to the lower gyromagnetic ratio of ¹⁵N.

    • Relaxation Delay: 5-10 seconds.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To confirm the Cα-Hα correlation.

  • 2D ¹H-¹⁵N HSQC: To confirm the N-H correlation and obtain a more sensitive measurement of the ¹⁵N chemical shift.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase correct the spectra.

  • Reference the ¹³C spectrum to an internal or external standard (e.g., DSS or TSP at 0 ppm).

  • Reference the ¹⁵N spectrum to an external standard (e.g., liquid ammonia (B1221849) at 0 ppm or nitromethane (B149229) at 380.2 ppm).

  • Integrate the signals and measure the coupling constants.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or methanol).

  • For Electrospray Ionization (ESI), dilute the stock solution to 1-10 µg/mL in a 50:50 mixture of water and a protic organic solvent (e.g., methanol (B129727) or acetonitrile) with 0.1% formic acid to promote protonation.

  • For Electron Ionization (EI), the sample can be introduced directly via a direct insertion probe.

2. Mass Spectrometry Data Acquisition:

  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap, or FT-ICR) is recommended for accurate mass measurements.

  • Electrospray Ionization (ESI):

    • Mode: Positive ion mode.

    • Capillary Voltage: 3-4 kV.

    • Nebulizing Gas Flow: Adjust for a stable spray.

    • Drying Gas Temperature: 200-300 °C.

    • Mass Range: m/z 50-200.

  • Electron Ionization (EI):

    • Ionization Energy: 70 eV.

    • Source Temperature: 150-250 °C.

    • Mass Range: m/z 20-150.

  • Tandem Mass Spectrometry (MS/MS):

    • Isolate the precursor ion of interest (e.g., m/z 92.05 in ESI+).

    • Apply collision-induced dissociation (CID) with varying collision energies to induce fragmentation.

    • Analyze the resulting product ions to confirm the structure.

3. Data Analysis:

  • Determine the accurate mass of the molecular ion and its fragments.

  • Compare the measured m/z values with the theoretically calculated values.

  • Analyze the fragmentation pattern to confirm the position of the isotopic labels.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the experimental and data analysis processes for the cross-validation of this compound.

Experimental_Workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis cluster_cross_validation Cross-Validation This compound This compound NMR_Sample Dissolve in D2O This compound->NMR_Sample MS_Sample Prepare Solution This compound->MS_Sample NMR_Acquisition Acquire 13C & 15N Spectra NMR_Sample->NMR_Acquisition NMR_Processing Process & Analyze Data NMR_Acquisition->NMR_Processing Validation Compare & Validate NMR_Processing->Validation MS_Acquisition Acquire Mass Spectra (ESI/EI) MS_Sample->MS_Acquisition MS_Analysis Analyze m/z & Fragmentation MS_Acquisition->MS_Analysis MS_Analysis->Validation

Caption: Experimental workflow for NMR and Mass Spectrometry analysis.

Data_Analysis_Flow cluster_nmr_data NMR Data cluster_ms_data MS Data cluster_validation Validation Points NMR_Data Chemical Shifts (δ) Coupling Constants (J) Isotopic_Purity Confirm Isotopic Enrichment NMR_Data->Isotopic_Purity Structural_Confirmation Verify Molecular Structure NMR_Data->Structural_Confirmation MS_Data Accurate Mass (m/z) Fragmentation Pattern MS_Data->Isotopic_Purity MS_Data->Structural_Confirmation Final_Report Comprehensive Analytical Report Isotopic_Purity->Final_Report Quantitative Agreement Structural_Confirmation->Final_Report Qualitative Agreement

Caption: Logical flow for data cross-validation.

Assessing the Kinetic Isotope Effect of L-Alanine-2-13C,15N: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetic isotope effect (KIE) of isotopically labeled compounds is crucial for the accurate interpretation of metabolic studies. This guide provides a comparative analysis of the kinetic isotope effect of L-Alanine-2-13C,15N and other isotopically labeled L-Alanine variants, supported by available experimental data and detailed methodologies.

The use of stable isotope-labeled tracers is a cornerstone of modern metabolic research, enabling the elucidation of complex biochemical pathways. L-Alanine, a key amino acid in central carbon and nitrogen metabolism, is frequently used as a tracer. However, the substitution of heavier isotopes such as 13C and 15N for 12C and 14N can subtly alter the rate of enzymatic reactions, a phenomenon known as the kinetic isotope effect (KIE). While often small, accounting for the KIE is essential for precise metabolic flux analysis.

This guide focuses on this compound, a doubly labeled isotopologue designed to trace both carbon and nitrogen moieties simultaneously. Due to a lack of direct experimental data for this specific molecule, this guide will provide a comprehensive assessment based on the well-established principles of KIEs and available data for singly labeled L-Alanine analogues.

Comparison of Kinetic Isotope Effects for Isotopically Labeled L-Alanine

The magnitude of the KIE is dependent on the position of the isotopic label and the specific enzymatic reaction being studied. The primary metabolic fate of L-Alanine is its reversible transamination to pyruvate (B1213749), catalyzed by alanine (B10760859) transaminase (ALT). This reaction involves the breaking of the Cα-H and N-H bonds, making it susceptible to isotopic effects.

Isotopic TracerLabel Position(s)Expected Primary Metabolic ReactionAnticipated Kinetic Isotope Effect (k_light / k_heavy)Supporting Evidence
This compound Carbon-2 and Amino NitrogenTransamination to PyruvateExpected to be a composite of the individual 13C and 15N effects; likely small.Direct experimental data is not readily available in the literature. The overall effect is predicted based on the principles of KIEs for heavier atoms.
L-Alanine-2-13C Carbon-2Transamination to PyruvateSmall, but potentially significant in high-precision flux analysis. A theoretical study predicts a 13C enrichment in pyruvate, suggesting a KIE.[1]While direct experimental values for ALT are scarce, 13C KIEs in enzymatic reactions are typically small.[1]
L-Alanine-15N Amino NitrogenTransamination to PyruvateA measurable KIE has been observed in analogous enzymatic reactions. For L-alanine oxidation by tryptophan 2-monooxygenase, a ¹⁵N KIE of 1.0145 ± 0.0007 was reported.[2][3]The breaking of the C-N bond during transamination suggests a potential for a 15N KIE.
L-Alanine-2-d Carbon-2 (Deuterium)Transamination to PyruvateSignificant primary KIE is expected due to the larger mass difference between protium (B1232500) and deuterium.Intrinsic primary KIEs for Cα-hydron abstraction in alanine racemase have been measured at 1.57 ± 0.05 and 1.66 ± 0.09.[4][5]

Metabolic Pathway of L-Alanine

The primary pathway for L-Alanine metabolism is its conversion to pyruvate, a central hub in cellular metabolism. This reaction, catalyzed by alanine transaminase, links amino acid metabolism with glycolysis and the citric acid cycle.

L-Alanine Metabolism L-Alanine Metabolic Pathway cluster_TCA Citric Acid Cycle cluster_Gluconeogenesis Gluconeogenesis L_Alanine This compound ALT Alanine Transaminase (ALT) L_Alanine->ALT Alpha_Ketoglutarate α-Ketoglutarate Alpha_Ketoglutarate->ALT Pyruvate Pyruvate-2-13C Acetyl_CoA Acetyl_CoA Pyruvate->Acetyl_CoA Pyruvate Dehydrogenase Glucose Glucose Pyruvate->Glucose L_Glutamate L-Glutamate-15N ALT->Pyruvate ALT->L_Glutamate Citrate Citrate Acetyl_CoA->Citrate

Caption: L-Alanine is primarily metabolized to pyruvate via alanine transaminase.

Experimental Protocols for Assessing Kinetic Isotope Effect

The KIE of isotopically labeled L-Alanine can be determined experimentally using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The general principle involves comparing the reaction rates of the labeled and unlabeled substrates.

Experimental Workflow

KIE Assessment Workflow Experimental Workflow for KIE Assessment cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis start Start: Prepare reaction mixtures (labeled and unlabeled L-Alanine) incubation Incubate with enzyme (e.g., Alanine Transaminase) start->incubation quenching Quench reaction at various time points incubation->quenching extraction Extract metabolites quenching->extraction derivatization Derivatize amino acids (for GC-MS) extraction->derivatization nmr NMR Analysis extraction->nmr gcms GC-MS Analysis derivatization->gcms quantification Quantify substrate and product concentrations gcms->quantification nmr->quantification kie_calc Calculate reaction rates and KIE quantification->kie_calc end End: Report KIE value kie_calc->end

Caption: General workflow for the experimental determination of the kinetic isotope effect.

Detailed Methodologies

1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive technique for quantifying isotopic enrichment. The following is a general protocol for analyzing amino acids.[6][7][8][9]

  • Sample Preparation and Hydrolysis:

    • Initiate parallel enzymatic reactions with unlabeled L-Alanine and this compound.

    • At specific time points, quench the reactions by adding a strong acid (e.g., perchloric acid) or rapid freezing.

    • If analyzing protein-bound alanine, hydrolyze the protein fraction using 6 M HCl at 110°C for 24 hours.[6]

    • Neutralize the hydrolysate and dry the samples under vacuum.

  • Derivatization:

    • To make the amino acids volatile for GC analysis, derivatize the samples. A common method is silylation using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[6]

    • Resuspend the dried sample in a suitable solvent (e.g., pyridine) and add the derivatizing agent.

    • Incubate the mixture at a specific temperature (e.g., 60-80°C) for a defined period to ensure complete derivatization.

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system.

    • Separate the amino acids on a suitable capillary column (e.g., DB-5ms).

    • Use an appropriate temperature gradient to achieve optimal separation.

    • The mass spectrometer is operated in selected ion monitoring (SIM) or full scan mode to detect and quantify the different isotopologues of the alanine derivative.

  • Data Analysis:

    • Determine the concentration of the labeled and unlabeled alanine and its product (pyruvate) at each time point.

    • Calculate the initial reaction rates for both the light and heavy isotopologues.

    • The KIE is the ratio of the rate of the reaction with the light isotopologue to the rate of the reaction with the heavy isotopologue (k_light / k_heavy).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy can be used to directly observe the different isotopologues in a reaction mixture without the need for derivatization.[10][11]

  • Sample Preparation:

    • Prepare reaction mixtures directly in NMR tubes containing the buffer, enzyme, and either unlabeled or labeled L-Alanine.

    • A co-solvent such as D₂O is typically added to provide a lock signal for the NMR spectrometer.

  • NMR Data Acquisition:

    • Acquire a series of 1D ¹H or ¹³C NMR spectra over time to monitor the progress of the reaction.

    • For this compound, ¹³C and ¹⁵N NMR would be the most direct methods, although they are less sensitive than ¹H NMR. Heteronuclear correlation experiments like ¹H-¹³C HSQC or ¹H-¹⁵N HSQC can also be employed to enhance sensitivity and resolution.[10]

  • Data Analysis:

    • Integrate the signals corresponding to the substrate and product for both the labeled and unlabeled species in each spectrum.

    • Plot the concentration of substrate and product as a function of time to determine the initial reaction rates.

    • Calculate the KIE as the ratio of the rates (k_light / k_heavy).

Conclusion

References

A Comparative Guide to Labeled Alanine Isotopologues for Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate isotopic tracer is a critical decision that dictates the precision and scope of metabolic investigations. This guide provides a comprehensive comparison of different stable isotopologues of alanine (B10760859), a key amino acid linking major metabolic pathways. We will delve into their applications, performance, and the experimental data supporting their use, with a focus on carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H or D) labeled variants.

Stable isotope-labeled alanines are invaluable tools for tracing metabolic pathways, quantifying flux, and understanding cellular physiology in both health and disease.[1] The choice of isotopologue depends on the specific biological question, the analytical platform available, and the metabolic pathways of interest.[2]

Comparison of Labeled Alanine Isotopologues

The primary labeled alanine isotopologues used in metabolic research are those containing ¹³C, ¹⁵N, or deuterium. Each offers distinct advantages and is suited for different experimental goals.

¹³C-Labeled Alanine

¹³C-labeled alanine is a versatile tracer for dissecting central carbon metabolism.[3] By tracing the fate of the ¹³C-labeled carbon skeleton, researchers can gain insights into glycolysis, the tricarboxylic acid (TCA) cycle, and gluconeogenesis.[3]

  • Applications :

    • Metabolic Flux Analysis (MFA) : Quantifying the rates of metabolic reactions.[2]

    • Cancer Metabolism Research : Investigating the Warburg effect and other metabolic alterations in cancer cells.

    • Amino Acid Metabolism : Studying the biosynthesis and catabolism of other amino acids.[3]

¹⁵N-Labeled Alanine

¹⁵N-labeled alanine is the preferred tracer for investigating nitrogen metabolism. It allows for the direct tracking of nitrogen uptake, assimilation, and transfer between molecules.[2]

  • Applications :

    • Nitrogen Flux Analysis : Quantifying the flow of nitrogen through metabolic pathways.[2]

    • Protein Synthesis and Turnover : Measuring the rates of protein synthesis and degradation.

    • Bacterial Peptidoglycan Synthesis : Studying the incorporation of nitrogen into the bacterial cell wall.[2]

Deuterated (²H) Alanine

Deuterated alanine is often used to probe specific enzymatic reactions and can offer advantages in certain analytical techniques. Deuterium labeling can also be used to study kinetic isotope effects.

  • Applications :

    • Enzyme Kinetics : Studying the mechanisms of enzymes that metabolize alanine.

    • In Vivo Metabolism Studies : Can be used as a tracer in whole-body metabolic studies.[4]

    • Internal Standard : D-Alanine-d3 can be used as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[5]

Quantitative Data Comparison

While direct head-to-head quantitative comparisons of incorporation rates and metabolic stability for all L-alanine isotopologues in a single study are limited, the following tables summarize typical applications and performance characteristics based on available literature.

Feature¹³C-Labeled Alanine¹⁵N-Labeled AlanineDeuterated (²H) Alanine
Primary Target Carbon SkeletonNitrogen AtomSpecific C-H bonds
Primary Application Carbon metabolic flux analysis, carbon source tracking.[2]Direct quantification of nitrogen uptake and assimilation.[2]Probing specific enzyme kinetics, internal standard.[5]
Key Analytical Technique Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR).[6]Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-c-IRMS), MS, NMR.[2][7]MS, NMR.
Suitability for Nitrogen Metabolism Indirect, assumes incorporation of the carbon skeleton includes the nitrogen.[2]Direct, as the labeled nitrogen is the molecule of interest.[2]Not typically used for tracking nitrogen.
Potential Complications Isotope scrambling from central carbon metabolism can complicate data interpretation.[1]Enzymatic isotopic fractionation can alter the isotopic ratio.[2]Potential for kinetic isotope effects that may alter metabolic rates.[1]

Experimental Protocols

The successful application of labeled alanine isotopologues relies on robust experimental design and precise analytical methodologies. Below are detailed protocols for key experiments.

Protocol 1: ¹³C Metabolic Flux Analysis (MFA) using ¹³C-Labeled L-Alanine in Mammalian Cells

This protocol outlines the general steps for conducting a ¹³C-MFA experiment to quantify metabolic fluxes in cultured mammalian cells using a ¹³C-labeled alanine tracer.

1. Cell Culture and Isotope Labeling:

  • Culture cells in a defined medium to ensure control over nutrient sources.
  • In the experimental phase, replace the standard medium with a medium containing the ¹³C-labeled alanine isotopologue (e.g., [U-¹³C₃]alanine) at a known concentration.
  • Incubate the cells for a predetermined time to allow for the incorporation of the tracer into downstream metabolites and to reach isotopic steady state.

2. Metabolite Extraction:

  • Rapidly quench metabolic activity by, for example, washing the cells with ice-cold saline and then adding a cold extraction solvent (e.g., 80% methanol).
  • Collect the cell extracts containing the labeled metabolites.

3. Sample Analysis by Mass Spectrometry (MS):

  • Analyze the metabolite extracts using a mass spectrometer, such as a gas chromatograph-mass spectrometer (GC-MS) or a liquid chromatograph-mass spectrometer (LC-MS).
  • The MS will detect the different mass isotopologues of the metabolites, which are molecules of the same metabolite that differ in the number of ¹³C atoms they contain.[8]

4. Data Analysis and Flux Calculation:

  • Correct the raw mass isotopomer distributions for the natural abundance of ¹³C.
  • Use specialized software to perform metabolic flux analysis. This involves fitting the experimental labeling data to a metabolic network model to estimate the intracellular metabolic fluxes.[6]

Protocol 2: Analysis of Nitrogen Flux using ¹⁵N-Labeled L-Alanine in Bacteria

This protocol describes a general workflow for tracing nitrogen metabolism in bacterial cultures using ¹⁵N-labeled alanine.

1. Bacterial Culture and Labeling:

  • Grow bacteria in a minimal medium where the nitrogen source can be controlled.
  • Introduce ¹⁵N-labeled L-alanine into the culture medium.
  • Incubate the bacteria for a specific duration to allow for the incorporation of the ¹⁵N label.

2. Sample Collection and Preparation:

  • Harvest the bacterial cells by centrifugation.
  • Quench metabolism rapidly, for instance, with cold methanol.[2]
  • Extract the relevant cellular components, such as total amino acids or peptidoglycan.[2]
  • Hydrolyze the extracted components to release individual amino acids.[2]

3. Isotopic Analysis:

  • Analyze the isotopic enrichment of the amino acids using Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-c-IRMS).[2][7] This technique is highly sensitive for determining ¹⁵N enrichment.

4. Data Interpretation:

  • Calculate the ¹⁵N enrichment in alanine and other amino acids to trace the pathways of nitrogen assimilation and transfer.

Visualizing Metabolic Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex relationships in metabolic pathways and experimental procedures.

Alanine_Metabolism cluster_glycolysis Glycolysis / Gluconeogenesis cluster_tca TCA Cycle cluster_aa Amino Acid Metabolism Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Alanine Alanine Pyruvate->Alanine Citrate Citrate AcetylCoA->Citrate Oxaloacetate Oxaloacetate Citrate->Oxaloacetate Glutamate Glutamate Citrate->Glutamate Oxaloacetate->Citrate Aspartate Aspartate Oxaloacetate->Aspartate Alanine->Pyruvate Alanine->Glutamate Experimental_Workflow cluster_setup Experimental Setup cluster_sampling Sampling and Extraction cluster_analysis Analysis Culture Cell/Bacterial Culture Labeling Isotope Labeling with Labeled Alanine Culture->Labeling Quenching Metabolism Quenching Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction MS_Analysis Mass Spectrometry (GC-MS or LC-MS) Extraction->MS_Analysis Data_Processing Data Processing and Flux Analysis MS_Analysis->Data_Processing Results Results Data_Processing->Results

References

A Comparative Guide to the Performance of L-Alanine-2-13C,15N in Diverse Cell Lines for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic studies, the choice of an appropriate isotopic tracer is critical for elucidating complex cellular pathways. L-Alanine-2-13C,15N is a powerful dual-labeled tracer designed for simultaneously tracking both the carbon and nitrogen moieties of alanine (B10760859). This guide provides an objective comparison of its performance and utility in different cell lines, supported by established metabolic principles and experimental data.

The unique double label on this compound allows for a detailed investigation of alanine's fate, including its transamination, its contribution to the pyruvate (B1213749) pool, and its role in anabolic synthesis. The performance of this tracer is intrinsically linked to the specific metabolic phenotype of the cell line under investigation.

Principles of this compound Tracing

L-Alanine metabolism is central to cellular bioenergetics and biosynthesis, primarily through its connection to the pyruvate hub and the tricarboxylic acid (TCA) cycle. The enzyme Alanine Aminotransferase (ALT) catalyzes the reversible transfer of an amino group from alanine to α-ketoglutarate, yielding pyruvate and glutamate (B1630785).

The this compound tracer enables precise tracking of this process:

  • The 2-13C label follows the carbon skeleton. When alanine is converted to pyruvate, the label is retained at the C2 position. This labeled pyruvate can then enter the TCA cycle via pyruvate dehydrogenase (PDH) or pyruvate carboxylase (PC), or be converted to lactate (B86563).

  • The 15N label tracks the nitrogen atom. The 15N is transferred to α-ketoglutarate to form 15N-glutamate, a key molecule in amino acid metabolism and nitrogen homeostasis.

This dual-labeling strategy is superior to single-labeled tracers for constructing a complete picture of metabolic fluxes, as it can deconvolve the interconnected pathways of carbon and nitrogen.[1][2]

Performance Comparison in Representative Cell Lines

The utility of this compound varies depending on the cell line's metabolic wiring, particularly its reliance on glucose and glutamine, and the activity of its alanine transporters. We compare its expected performance in three cell lines with distinct metabolic profiles: a pancreatic cancer cell line (PDAC), a colon carcinoma cell line (Caco-2), and a standard immortalized human embryonic kidney cell line (HEK293).

Cell Line Metabolic Phenotype Expected Performance of this compound Key Metabolic Questions Addressed
PDAC (Pancreatic Ductal Adenocarcinoma) High dependence on alanine uptake for mitochondrial metabolism; heterogeneous utilization across different PDAC lines.[3]High Performance. Significant incorporation of both 13C and 15N into TCA cycle intermediates and other amino acids is expected.[3] The tracer can effectively quantify the contribution of exogenous alanine to both the carbon and nitrogen pools, bypassing glycolysis.- What is the flux of alanine-derived carbon into the TCA cycle versus lactate production? - How significant is alanine's nitrogen in replenishing the glutamate pool for biosynthesis? - Does inhibition of specific alanine transporters affect both carbon and nitrogen flux from alanine?
Caco-2 (Colon Carcinoma) Exhibits metabolic reprogramming with increased glutamate and serine turnover.[4] Known to undergo differentiation that alters its metabolism.Moderate to High Performance. Performance will depend on the differentiation state. In undifferentiated, rapidly proliferating cells, alanine tracing can reveal its contribution to anabolic pathways. The 15N label is particularly useful for tracking the increased glutamate turnover.- How does the contribution of alanine to the pyruvate and glutamate pools change with cell differentiation? - What is the relative activity of alanine aminotransferase in these cells?
HEK293 (Human Embryonic Kidney) Generally exhibits robust glycolysis and TCA cycle activity; often used as a baseline for metabolic studies.Baseline Performance. Provides a standard reference for alanine metabolism. The tracer will show balanced incorporation into the TCA cycle and nitrogen-containing compounds under standard culture conditions.- What is the baseline flux of alanine into the central carbon and nitrogen metabolism in a non-cancerous, rapidly dividing cell line? - How do targeted genetic modifications (e.g., in metabolic enzymes) alter the fate of alanine's carbon and nitrogen?

Experimental Protocols

A generalized protocol for conducting a tracer experiment with this compound is provided below. This should be optimized for the specific cell line and research question.

Cell Culture and Labeling
  • Cell Seeding: Plate cells in standard growth medium and allow them to reach mid-exponential growth phase.

  • Medium Exchange: Aspirate the standard medium and replace it with an identical medium in which unlabeled L-alanine has been replaced with this compound at the same concentration.

  • Incubation: Culture the cells in the labeling medium for a predetermined period. For steady-state analysis, this is typically several hours to allow for isotopic equilibrium in the pathways of interest.[5] For kinetic flux analysis, time-course sampling will be required.

Metabolite Extraction
  • Quenching: Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C for at least 15 minutes.

  • Harvesting: Scrape the cells and collect the cell lysate. Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

Analytical Methods
  • Sample Preparation: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. The sample can then be derivatized if necessary for the chosen analytical platform.

  • Mass Spectrometry (MS) Analysis: Analyze the isotopic enrichment in alanine and its downstream metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). High-resolution MS is advantageous for resolving isotopologues from different stable isotopes.[5][6]

  • Data Analysis: Determine the mass isotopomer distributions (MIDs) for key metabolites. This data is then used in metabolic flux analysis (MFA) software to calculate intracellular reaction rates.

Visualization of Metabolic Fate and Workflow

The following diagrams illustrate the key metabolic pathways traced by this compound and the general experimental workflow.

cluster_0 Cytosol cluster_1 Mitochondrion cluster_2 Nitrogen Fate This compound This compound Pyruvate-2-13C Pyruvate-2-13C This compound->Pyruvate-2-13C ALT a-KG α-Ketoglutarate Glutamate-15N Glutamate-15N Lactate-2-13C Lactate-2-13C Pyruvate-2-13C->Lactate-2-13C LDH Pyruvate-2-13C_mito Pyruvate-2-13C Pyruvate-2-13C->Pyruvate-2-13C_mito MPC Acetyl-CoA-1-13C Acetyl-CoA-1-13C Pyruvate-2-13C_mito->Acetyl-CoA-1-13C PDH TCA_Cycle TCA Cycle (Labeled Intermediates) Acetyl-CoA-1-13C->TCA_Cycle a-KG->Glutamate-15N ALT (+15N from Alanine) Other_AA Other Amino Acids (15N-labeled) Glutamate-15N->Other_AA

Caption: Metabolic fate of this compound in a typical mammalian cell.

A 1. Cell Culture (Reach Exponential Growth) B 2. Medium Switch (Introduce this compound) A->B C 3. Isotopic Labeling (Incubate for a defined period) B->C D 4. Rapid Quenching & Metabolite Extraction (e.g., Cold 80% Methanol) C->D E 5. Sample Analysis (LC-MS or GC-MS) D->E F 6. Data Processing & Flux Analysis (Determine Mass Isotopomer Distributions) E->F

Caption: General experimental workflow for stable isotope tracing studies.

References

A Researcher's Guide to Amino Acid Tracers: Benchmarking L-Alanine-2-13C,15N

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of metabolic research, stable isotope-labeled amino acids are indispensable tools for deciphering the complexities of cellular pathways. For researchers, scientists, and drug development professionals, the selection of an appropriate tracer is a critical decision that dictates the scope and precision of experimental outcomes. This guide provides an objective comparison of L-Alanine-2-13C,15N with other commonly used amino acid tracers, supported by established principles of metabolic flux analysis and protein synthesis studies.

Executive Summary

L-Alanine, a non-essential amino acid, holds a central position in cellular metabolism, acting as a critical link between glycolysis, the tricarboxylic acid (TCA) cycle, and nitrogen metabolism. The dual-labeling of L-Alanine at the C2 and nitrogen positions with 13C and 15N, respectively, offers a unique advantage: the simultaneous tracking of both carbon and nitrogen moieties. This allows for a more comprehensive analysis of metabolic pathways where both elements are actively exchanged.

This guide benchmarks the utility of this compound against two of the most widely used amino acid tracers: [U-13C5]Glutamine for metabolic flux analysis and L-[1-13C]Leucine for protein synthesis studies. While direct head-to-head experimental data for this compound is emerging, this comparison is based on the well-established metabolic roles of these amino acids and the principles of stable isotope tracing.

Core Principles: The Advantage of Dual Labeling

Stable isotope tracers are powerful tools for quantifying the rates (fluxes) of metabolic reactions.[1] By introducing a substrate labeled with a heavy isotope like 13C or 15N, researchers can trace the journey of these atoms through various metabolic pathways.[1]

  • 13C-Labeled Tracers: Primarily used to track the carbon backbone of molecules, providing high-resolution data on pathways like glycolysis, the TCA cycle, and the pentose (B10789219) phosphate (B84403) pathway.[1]

  • 15N-Labeled Tracers: Used to trace the flow of nitrogen, which is crucial for understanding amino acid biosynthesis, transamination reactions, and nucleotide metabolism.[1]

  • Dual-Labeled (13C, 15N) Tracers: Offer the ability to simultaneously quantify both carbon and nitrogen fluxes. This provides a more holistic view of cellular metabolism, especially in pathways where carbon and nitrogen metabolism are tightly interconnected.[1] The main challenges with dual-labeled tracers are the increased complexity of data analysis and the higher cost.[1]

This compound is strategically labeled to provide key insights into the activity of alanine (B10760859) aminotransferase (ALT), an enzyme that plays a pivotal role in cellular metabolism by catalyzing the reversible transfer of an amino group from alanine to α-ketoglutarate, producing pyruvate (B1213749) and glutamate.

Performance Comparison

The choice of tracer is fundamentally dependent on the primary research question.

FeatureThis compound[U-13C5]GlutamineL-[1-13C]Leucine
Primary Application Simultaneous analysis of carbon and nitrogen flux, particularly through alanine aminotransferase (ALT).Tracing carbon entry into the TCA cycle (anaplerosis), reductive carboxylation, and glutaminolysis.Measurement of whole-body and tissue-specific protein synthesis rates.
Metabolic Pathways TCA Cycle, Gluconeogenesis, Amino Acid Metabolism, Nitrogen Balance.TCA Cycle, Amino Acid Synthesis, Fatty Acid Synthesis.Protein Synthesis and Breakdown.
Key Advantages - Directly measures ALT activity.- Simultaneous C and N tracking.- Links glycolysis (via pyruvate) and TCA cycle.- Major anaplerotic substrate for many cancer cells.- Well-established for TCA cycle flux analysis.- Essential amino acid, not synthesized de novo.- Primarily incorporated into protein or oxidized.- "Gold standard" for protein synthesis studies.
Limitations - Less common, so fewer established protocols.- Interpretation can be complex due to extensive metabolic exchange.- Does not directly inform on nitrogen metabolism.- Label can be "lost" as CO2 in the first turn of the TCA cycle.- Does not provide insights into central carbon metabolism.- Requires careful consideration of the precursor pool for accurate calculations.
Analytical Method LC-MS, GC-MS, NMRLC-MS, GC-MSGC-MS, GC-C-IRMS

Signaling Pathways and Experimental Workflows

Metabolic Fate of this compound

The diagram below illustrates the central role of L-Alanine in metabolism and the flow of its labeled isotopes. The 13C label on the second carbon of alanine is transferred to the second carbon of pyruvate. This 13C-pyruvate can then enter the TCA cycle. The 15N label is transferred to glutamate, which can then participate in various other nitrogen-transfer reactions.

cluster_glycolysis Glycolysis cluster_alanine_metabolism Alanine Metabolism cluster_tca TCA Cycle Glucose Glucose Pyruvate Pyruvate (M+1 from 13C at C2) Glucose->Pyruvate ALT Alanine Aminotransferase (ALT) Pyruvate->ALT AcetylCoA Acetyl-CoA (M+1 from 13C at C2) Pyruvate->AcetylCoA L_Alanine This compound L_Alanine->ALT ALT->Pyruvate 13C aKG α-Ketoglutarate ALT->aKG Glutamate Glutamate (M+1 from 15N) aKG->Glutamate Glutamate->ALT 15N Citrate Citrate (M+1) AcetylCoA->Citrate

Metabolic fate of this compound.
General Experimental Workflow for Stable Isotope Tracing

The workflow for a typical stable isotope tracing experiment is outlined below. This general protocol is applicable to this compound and can be adapted for other tracers like [U-13C5]Glutamine and L-[1-13C]Leucine.

Start Start: Cell Culture or In Vivo Model Culture 1. Culture Growth (Reach desired cell density or physiological state) Start->Culture Tracer 2. Tracer Introduction (Switch to media containing the labeled amino acid) Culture->Tracer Incubate 3. Incubation (Allow for tracer incorporation and metabolic steady state) Tracer->Incubate Harvest 4. Cell Harvesting or Tissue Biopsy Incubate->Harvest Quench 5. Metabolism Quencing (e.g., with cold methanol) Harvest->Quench Extract 6. Metabolite Extraction Quench->Extract Analyze 7. Analysis (LC-MS, GC-MS) Extract->Analyze Data 8. Data Interpretation (Metabolic Flux Analysis or Protein Synthesis Calculation) Analyze->Data End End: Metabolic Insights Data->End

General experimental workflow.

Experimental Protocols

Protocol 1: Metabolic Flux Analysis using [U-13C5]Glutamine

This protocol provides a general framework for a 13C-glutamine labeling experiment in cultured cells.[2]

1. Cell Seeding and Culture:

  • Seed cells at a density that ensures they are in the exponential growth phase at the time of the experiment.

  • Allow cells to adhere and grow in standard culture medium.

2. Media Preparation:

  • Prepare fresh culture medium containing the desired concentration of [U-13C5]glutamine. Ensure all other nutrient concentrations are consistent with your experimental design.

3. Tracer Incubation:

  • Remove the existing medium from the cells and wash them twice with pre-warmed phosphate-buffered saline (PBS).

  • Add the 13C-labeling medium to the cells.

  • Incubate for a predetermined duration to allow for isotopic labeling to approach a steady state. This time will vary depending on the cell line and the metabolites of interest.

4. Metabolite Extraction:

  • Rapidly aspirate the labeling medium.

  • Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol (B129727) at -80°C).

  • Scrape the cells and collect the cell lysate.

  • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

5. Sample Analysis:

  • Analyze the extracted metabolites using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to determine the mass isotopomer distributions.

6. Data Analysis:

  • Correct the raw mass spectrometry data for the natural abundance of isotopes.

  • Use metabolic flux analysis software to estimate intracellular fluxes by fitting a metabolic model to the measured isotopic labeling data and extracellular flux rates (e.g., glucose uptake, lactate (B86563) secretion).

Protocol 2: Measurement of Muscle Protein Synthesis using L-[1-13C]Leucine

This protocol outlines a primed, continuous infusion method for measuring muscle protein synthesis in humans.

1. Subject Preparation:

  • Subjects are typically studied after an overnight fast.

  • Catheters are inserted for tracer infusion and blood sampling.

2. Tracer Infusion:

  • A priming dose of L-[1-13C]leucine is administered to rapidly achieve isotopic steady state in the plasma.

  • This is followed by a continuous infusion of L-[1-13C]leucine at a constant rate for several hours.

3. Sample Collection:

  • Blood samples are collected at regular intervals to monitor plasma leucine (B10760876) enrichment.

  • Muscle biopsies are taken at the beginning and end of the infusion period to measure the incorporation of the tracer into muscle protein.

4. Sample Processing:

  • Plasma is separated from blood samples, and amino acids are extracted.

  • Muscle tissue is homogenized, and proteins are precipitated and hydrolyzed to release amino acids.

5. Sample Analysis:

  • The isotopic enrichment of leucine in plasma and muscle protein hydrolysates is determined using GC-MS or GC-C-IRMS.

6. Calculation of Fractional Synthetic Rate (FSR):

  • FSR is calculated using the formula: FSR (%/hr) = (E_p2 - E_p1) / (E_precursor * t) * 100 where:

    • E_p1 and E_p2 are the enrichments of protein-bound leucine at the beginning and end of the infusion.

    • E_precursor is the average enrichment of the precursor pool (e.g., plasma ketoisocaproate, a proxy for intracellular leucyl-tRNA).

    • t is the duration of the infusion period in hours.

Conclusion

This compound presents a promising tool for researchers seeking to simultaneously investigate the interplay between carbon and nitrogen metabolism. Its strategic labeling allows for the direct assessment of alanine aminotransferase activity, a key node in cellular metabolism. While established tracers like [U-13C5]Glutamine and L-[1-13C]Leucine remain the gold standards for focused studies of TCA cycle flux and protein synthesis, respectively, the dual-labeling approach of this compound offers a more integrated view of these interconnected pathways. As analytical techniques and metabolic modeling become more sophisticated, the utility of such multi-isotope tracers is expected to grow, providing deeper insights into the metabolic reprogramming that underlies various diseases and informing the development of novel therapeutic strategies.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of L-Alanine-2-13C,15N

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive safety and logistical guidance for the proper disposal of L-Alanine-2-13C,15N, a stable isotope-labeled amino acid. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory practices.

I. Product Identification and Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValue
CAS Number 285977-86-8[1]
Molecular Formula CH₃¹³CH(¹⁵NH₂)CO₂H
Molecular Weight 91.08 g/mol [1]
Appearance Solid
Melting Point 314.5 °C (decomposes)
Solubility Soluble in water[2]

II. Safety and Handling Precautions

While this compound is not classified as a hazardous substance, adherence to good industrial hygiene and safety practices is essential.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields.

  • Hand Protection: Use compatible chemical-resistant gloves.

  • Body Protection: A standard laboratory coat is recommended.

Handling:

  • Avoid inhalation of dust.

  • Prevent contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Keep away from food and drink.

III. Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound and associated materials. This process is designed to be straightforward and compliant with general laboratory waste management principles.

Experimental Workflow for Disposal:

This compound Disposal Workflow cluster_preparation Step 1: Waste Segregation cluster_containment Step 2: Containment cluster_disposal Step 3: Final Disposal A Unused/Expired this compound C Seal solid waste in a clearly labeled, compatible container. A->C B Contaminated Labware (Gloves, Wipers, etc.) D Place contaminated labware in a designated solid waste container. B->D E Consult and follow your institution's specific chemical waste disposal guidelines. C->E D->E F Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or designated waste handler. E->F

Caption: Workflow for the proper segregation, containment, and disposal of this compound waste.

Detailed Methodologies:

  • Waste Identification and Segregation:

    • Solid Waste: Collect any unused, expired, or waste this compound powder.

    • Contaminated Materials: Gather any disposable materials that have come into direct contact with the compound, such as gloves, weighing paper, and wipers.

  • Packaging and Labeling:

    • Place the solid this compound waste into a securely sealed container made of a compatible material.

    • Clearly label the container with the full chemical name: "this compound" and the CAS number: "285977-86-8".

    • Collect contaminated labware in a designated solid chemical waste container.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Final Disposal:

    • It is imperative to consult your institution's specific guidelines for chemical waste disposal.

    • Typically, non-hazardous solid chemical waste is collected by the institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.

    • Do not dispose of this compound down the drain or in the regular trash unless explicitly permitted by your institution's policies.

Spill Management:

  • In the event of a spill, sweep up the solid material carefully to avoid creating dust.

  • Place the spilled material and any contaminated cleaning materials into a sealed container for disposal as chemical waste.

  • Ventilate the area of the spill.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure research environment.

References

Personal protective equipment for handling L-Alanine-2-13C,15N

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe and efficient handling of chemical reagents is a cornerstone of laboratory excellence. This guide provides immediate, essential safety and logistical information for L-Alanine-2-13C,15N, a stable isotope-labeled amino acid. Adherence to these protocols is crucial for ensuring personal safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure risk. The required PPE may vary based on the specific procedure and the quantities being handled.

Operation/ScenarioEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Weighing and Handling of Small Quantities Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required in a well-ventilated area
Preparing Solutions and Dilutions Chemical safety gogglesNitrile glovesLaboratory coatRecommended if not performed in a chemical fume hood
Handling Large Quantities or Generating Dust Chemical safety gogglesNitrile glovesLaboratory coat or impervious apronNIOSH-approved N95 dust mask or higher
Cleaning Spills Chemical safety gogglesHeavy-duty nitrile or rubber glovesLaboratory coat or impervious apronNIOSH-approved N95 dust mask or higher

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical for safety and to prevent contamination.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents. Room temperature storage is generally acceptable.

2. Weighing and Solution Preparation:

  • All weighing and solution preparation should be conducted in a designated area, such as a chemical fume hood or on a bench in a well-ventilated lab, to minimize inhalation exposure.

  • Handle the solid material carefully to avoid generating dust. Use appropriate, clean tools (e.g., spatulas, weigh paper).

  • When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.

3. Experimental Use:

  • Handle all solutions containing this compound with the same level of precaution as the solid material.

  • Avoid contact with skin and eyes. In case of accidental contact, immediately rinse the affected area with copious amounts of water.[1]

  • Standard laboratory hygiene practices, such as not eating, drinking, or smoking in the lab, must be strictly followed.

4. Spill Management:

  • In the event of a small spill of solid material, carefully sweep it up to avoid creating dust and place it into a sealed, labeled container for disposal.

  • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill. Place the absorbed material into a sealed, labeled container for disposal.

  • Ensure the spill area is well-ventilated.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance. As a non-hazardous substance, standard disposal protocols for non-hazardous chemical waste apply.

  • Solid Waste: Collect all solid waste, including contaminated consumables like weigh paper and gloves, in a clearly labeled and sealed container.

  • Liquid Waste: Collect liquid waste in a separate, clearly labeled, and sealed container. Do not mix with other chemical waste streams unless compatibility is confirmed.

  • Container Disposal: Thoroughly rinse empty containers with a suitable solvent. The rinsate should be collected as liquid chemical waste. Once clean, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory waste.

Always consult and adhere to your institution's specific waste disposal policies, as well as local, state, and federal regulations.

Experimental Workflow and Safety

The following diagram outlines the logical workflow for the safe handling of this compound from receipt to disposal, incorporating key safety checkpoints.

cluster_0 Preparation and Handling cluster_1 Contingency and Disposal A Receiving and Inspection B Storage in Cool, Dry, Well-Ventilated Area A->B C Wear Appropriate PPE B->C D Weighing and Solution Preparation in Ventilated Area C->D E Experimental Use D->E F Spill Management D->F If Spill Occurs E->F If Spill Occurs G Waste Collection (Solid and Liquid) E->G F->G H Container Rinsing and Disposal G->H I Final Disposal per Institutional Guidelines H->I

Safe Handling Workflow for this compound

References

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